molecular formula C5H10O B093329 2-Methyl-3-buten-2-OL CAS No. 115-18-4

2-Methyl-3-buten-2-OL

Cat. No.: B093329
CAS No.: 115-18-4
M. Wt: 86.13 g/mol
InChI Key: HNVRRHSXBLFLIG-UHFFFAOYSA-N
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Description

2-Methyl-3-buten-2-ol is a volatile organic compound of significant interest in multiple research fields. In fragrance and flavor research, it is utilized as an ingredient with an earthy, fungal-like odor profile for studying and developing specialty scents in fine fragrances, cosmetics, and household products . In the environmental sciences, it is a subject of study as a biogenic emission, particularly from certain pine species, where it can act as a significant source of reactive carbon in the atmosphere . Its role in atmospheric processes, including its reactions with hydroxyl radicals and its partitioning between gas and aqueous phases, is investigated to model air quality and atmospheric chemistry . Furthermore, in biochemical research, this compound is a key compound for probing biosynthetic pathways. Studies on the non-enzymatic formation of isoprene from dimethylallyl pyrophosphate (DMADP) have shown that metal ions like Mn²⁺ and Fe²⁺ can catalyze the concurrent production of both isoprene and this compound, providing crucial insights into the reaction mechanisms of terpene synthases and potential non-enzymatic sources of plant emissions . This makes it a valuable compound for research spanning industrial chemistry, environmental science, and plant biochemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbut-3-en-2-ol
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InChI

InChI=1S/C5H10O/c1-4-5(2,3)6/h4,6H,1H2,2-3H3
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InChI Key

HNVRRHSXBLFLIG-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C=C)O
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Molecular Formula

C5H10O
Record name METHYL BUTENOL
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DSSTOX Substance ID

DTXSID3047471
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Molecular Weight

86.13 g/mol
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Physical Description

Methyl butenol is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] Colorless liquid with an odor like alcohol; [Alfa Aesar MSDS], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

208.4 to 210.2 °F at 760 mmHg (USCG, 1999), 97.00 to 99.00 °C. @ 760.00 mm Hg, 97 °C
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Flash Point

56 °F (USCG, 1999), 10 °C c.c.
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Solubility

1000 mg/mL, Solubility in water, g/100ml at 20 °C: 19 (good)
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Density

0.824 (USCG, 1999) - Less dense than water; will float, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06
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Vapor Density

Relative vapor density (air = 1): 3.0
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Vapor Pressure

23.5 [mmHg], Vapor pressure, kPa at 25 °C: 3.13
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CAS No.

115-18-4
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Melting Point

-28 °C
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-buten-2-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-buten-2-ol, a volatile tertiary alcohol, is a significant compound with diverse applications ranging from fragrance and flavoring agents to a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its biological relevance. The information is presented to support research, development, and application of this versatile molecule.

Physical and Chemical Properties

This compound, also known as methylbutenol, is a colorless liquid with a characteristic herbal odor.[1] It is a tertiary alcohol and an olefinic compound, rendering it reactive in various chemical transformations.[2]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C5H10O[3][4]
Molecular Weight 86.13 g/mol [3][4]
Density 0.824 g/mL at 25 °C[5][6]
Boiling Point 97-99 °C at 760 mmHg[1][5]
Melting Point -28 °C to -43 °C[1][3]
Refractive Index 1.416 at 20 °C[5]
Vapor Pressure 22.9 - 51 mmHg at 25 °C[1][5]
Flash Point 13 °C (56 °F)[1][5]
Water Solubility 19 g/100mL at 20 °C (good solubility)[2]
logP (o/w) 0.87 - 0.892 (estimated)[1][3]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: Proton nuclear magnetic resonance spectra are available for this compound.[7]

  • IR: Infrared spectra, including FTIR and ATR-IR, have been documented.[8][9]

Synthesis of this compound

There are two primary industrial methods for the synthesis of this compound.

Selective Hydrogenation of 2-Methyl-3-butyn-2-ol (B105114)

This method involves the partial reduction of 2-methyl-3-butyn-2-ol using a poisoned catalyst, such as a Lindlar catalyst, to prevent over-hydrogenation to the corresponding saturated alcohol.[10] This process is a key step in the industrial synthesis of vitamins A and E.[10]

A solution of 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum is prepared. To this solution, 16.8 g of quinoline (B57606) and 30 g of Lindlar catalyst are added. The reaction mixture is then cooled to 10 °C and agitated in a hydrogen atmosphere. The reaction is monitored by measuring the uptake of hydrogen and is stopped after approximately 4 moles of hydrogen have been absorbed, which typically takes 3-5 hours. At this point, the rate of hydrogen absorption will decrease significantly. The catalyst is removed by filtration, and the resulting product is purified by distillation through a fractionating column to yield this compound.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol Mixing Mixing 2-Methyl-3-butyn-2-ol->Mixing Light Petroleum Light Petroleum Light Petroleum->Mixing Quinoline Quinoline Quinoline->Mixing Lindlar Catalyst Lindlar Catalyst Lindlar Catalyst->Mixing Hydrogen Gas Hydrogen Gas Hydrogenation Hydrogenation Hydrogen Gas->Hydrogenation Cooling to 10°C Cooling to 10°C Mixing->Cooling to 10°C Cooling to 10°C->Hydrogenation Filtration Filtration Hydrogenation->Filtration Distillation Distillation Filtration->Distillation This compound This compound Distillation->this compound

Synthesis of this compound via Selective Hydrogenation.
Synthesis from Isoprene (B109036)

An alternative synthesis route starts from isoprene. This process involves the hydrohalogenation of isoprene followed by hydrolysis of the resulting halo-intermediate.

Isoprene is reacted with a hydrohalide, such as hydrogen chloride, to form a mixture of 2-methyl-2-halo-3-butene and 2-methyl-4-halo-2-butene. This addition product is then treated with an aqueous base to induce hydrolysis. The reaction mixture is maintained at a pH of at least 4 during the subsequent distillation to favor the formation of this compound. The product is recovered as a water-MBE azeotrope by distillation at a temperature between 55 °C and 95 °C.[11]

G cluster_reactants Reactants cluster_process Process cluster_product Product Isoprene Isoprene Hydrohalogenation Hydrohalogenation Isoprene->Hydrohalogenation Hydrohalide (e.g., HCl) Hydrohalide (e.g., HCl) Hydrohalide (e.g., HCl)->Hydrohalogenation Aqueous Base Aqueous Base Hydrolysis Hydrolysis Aqueous Base->Hydrolysis Hydrohalogenation->Hydrolysis Distillation (pH >= 4) Distillation (pH >= 4) Hydrolysis->Distillation (pH >= 4) This compound (as azeotrope with water) This compound (as azeotrope with water) Distillation (pH >= 4)->this compound (as azeotrope with water)

Synthesis of this compound from Isoprene.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. Its primary application in the pharmaceutical industry is as a key intermediate in the production of terpenoids, including Vitamin A and Vitamin E.[10] It is also used in the synthesis of various fragrances and flavorings.[1] Furthermore, it is a naturally occurring compound, acting as a pheromone in certain bark beetles and is emitted by some plants.[5][12]

Biosynthesis

In ponderosa pine, this compound is synthesized from dimethylallyl diphosphate (B83284) (DMAPP) via the non-mevalonate DOXP/MEP pathway of isoprenoid formation.[13]

G Pyruvate Pyruvate 1-Deoxy-D-xylulose 5-phosphate (DOXP) 1-Deoxy-D-xylulose 5-phosphate (DOXP) Pyruvate->1-Deoxy-D-xylulose 5-phosphate (DOXP) Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate->1-Deoxy-D-xylulose 5-phosphate (DOXP) 2-C-Methyl-D-erythritol 4-phosphate (MEP) 2-C-Methyl-D-erythritol 4-phosphate (MEP) 1-Deoxy-D-xylulose 5-phosphate (DOXP)->2-C-Methyl-D-erythritol 4-phosphate (MEP) Dimethylallyl diphosphate (DMAPP) Dimethylallyl diphosphate (DMAPP) 2-C-Methyl-D-erythritol 4-phosphate (MEP)->Dimethylallyl diphosphate (DMAPP) Multiple Steps This compound This compound Dimethylallyl diphosphate (DMAPP)->this compound MBO Synthase

Biosynthesis of this compound via the DOXP/MEP Pathway.

Safety and Handling

This compound is a highly flammable liquid and vapor and is harmful if swallowed. It can cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.

Conclusion

This compound is a commercially significant chemical with well-defined physical and chemical properties. The synthetic routes to this compound are well-established, providing a reliable supply for its various applications. Its role as a key intermediate in the synthesis of essential vitamins underscores its importance in the pharmaceutical industry. This guide provides foundational knowledge for researchers and professionals working with this versatile compound.

References

2-Methyl-3-buten-2-OL CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-buten-2-ol (MBO), a volatile hemiterpene alcohol of significant interest in various scientific and industrial fields. This document details its chemical and physical properties, provides an in-depth look at its biosynthesis and atmospheric degradation, and outlines established experimental protocols for its synthesis. Furthermore, toxicological data and current industrial applications are summarized to offer a complete profile of this compound for research, development, and commercial purposes.

Chemical and Physical Properties

This compound, a colorless liquid, is a small, volatile organic compound. Its fundamental chemical and physical properties are summarized below, providing essential data for experimental design and chemical handling.

PropertyValueReference
CAS Number 115-18-4[1][2][3][4]
Molecular Formula C₅H₁₀O[1][2]
Molecular Weight 86.13 g/mol [1][2][4]
Synonyms 1,1-Dimethylallyl alcohol, Methylbutenol, 3-Hydroxy-3-methyl-1-butene[1]
Boiling Point 98-99 °C[4]
Density 0.824 g/mL at 25 °C[4]
Refractive Index n20/D 1.416[4]
Flash Point 11 °C (closed cup)[4]
Vapor Pressure 51 mmHg (25 °C)[4]

Biological and Environmental Pathways

While specific signaling pathways within mammalian systems involving this compound are not extensively documented in publicly available literature, its biosynthesis in plants and its subsequent atmospheric degradation are well-characterized. Understanding these pathways is crucial for assessing its environmental impact and its role in plant biology.

Biosynthesis via the DOXP/MEP Pathway

In several pine species, this compound is synthesized from dimethylallyl diphosphate (B83284) (DMAPP) through the non-mevalonate 1-deoxy-D-xylulose 5-phosphate/2-C-methyl-D-erythritol 4-phosphate (DOXP/MEP) pathway.[2] This pathway is a primary route for isoprenoid biosynthesis in plants. The key enzymatic step is the conversion of DMAPP to MBO, catalyzed by MBO synthase.[5]

DOXP/MEP Pathway for MBO Biosynthesis Pyruvate Pyruvate + Glyceraldehyde 3-phosphate DOXP 1-Deoxy-D-xylulose 5-phosphate (DOXP) Pyruvate->DOXP DOXP synthase MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DOXP->MEP DOXP reductoisomerase DMAPP Dimethylallyl diphosphate (DMAPP) MEP->DMAPP Multiple steps MBO This compound (MBO) DMAPP->MBO MBO synthase

Biosynthesis of this compound.
Atmospheric Degradation Pathway

The atmospheric degradation of this compound is primarily initiated by reaction with hydroxyl (OH) radicals.[6] This process leads to the formation of various peroxy and alkoxy radicals, which subsequently decompose into smaller, stable products. This degradation pathway is a significant factor in atmospheric chemistry, particularly in forested regions with high MBO emissions.

Atmospheric Degradation of MBO MBO This compound (MBO) OH + OH radical Radical_Adduct Hydroxyalkyl Radical MBO->Radical_Adduct Addition O2 + O₂ Peroxy_Radical Peroxy Radical Radical_Adduct->Peroxy_Radical Reaction NO + NO Alkoxy_Radical Alkoxy Radical Peroxy_Radical->Alkoxy_Radical Reaction Decomposition Decomposition Alkoxy_Radical->Decomposition Products Acetone (B3395972) + Glycolaldehyde Decomposition->Products

OH-initiated atmospheric degradation of MBO.

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been established, offering routes with varying starting materials and reaction conditions.

Hydrogenation of 2-Methyl-3-butyn-2-ol (B105114)

A common laboratory-scale synthesis involves the selective hydrogenation of 2-methyl-3-butyn-2-ol.

  • Materials:

  • Procedure:

    • A solution of 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum is prepared.

    • 16.8 g of quinoline and 30 g of Lindlar catalyst are added to the solution.

    • The mixture is cooled to 10 °C and shaken in a hydrogen atmosphere.

    • Hydrogen absorption is monitored until approximately 4 moles have been absorbed, at which point the reaction rate significantly decreases.

    • The catalyst is removed by filtration.

    • The product is purified by distillation, yielding this compound.[3]

Synthesis from Isoprene (B109036)

An industrial process for producing this compound utilizes isoprene as a starting material.

  • Procedure Overview:

    • Isoprene is reacted with a hydrohalide.

    • The resulting intermediate is then reacted with an aqueous base.

    • The aqueous mixture is distilled in the presence of excess base, maintaining a pH of at least 4, to yield this compound.[7][8]

Grignard Reaction

This compound can also be synthesized via a Grignard reaction.

  • Reactants:

    • Vinyl magnesium bromide

    • Acetone

  • Procedure: This method involves the reaction of the Grignard reagent, vinyl magnesium bromide, with acetone to form the desired tertiary alcohol.[9]

Toxicological Data

Understanding the toxicological profile of a compound is paramount for safety and handling in research and development.

TestSpeciesRouteValue
LD50 Rat (male/female)Oralca. 1800 mg/kg bw
LC50 Rat (male/female)Inhalation> 21.2 mg/L air
LD50 Rabbit (male/female)Dermal> 1640 mg/kg bw

Data sourced from ECHEMI Safety Data Sheet.[10]

Industrial Applications

This compound has found utility in several industrial sectors due to its unique properties.

  • Fragrance and Flavor: It is used as a fragrance ingredient in various products.[11]

  • Pharmaceutical Intermediate: It serves as a precursor in the industrial synthesis of vitamins A and E.[12]

  • Pheromones: It is an important component of the aggregation pheromone of the bark beetle Ips typographus.[11]

  • Chemical Synthesis: It is used in studies of gas-phase reactions, such as with OH radicals.[11]

Conclusion

This compound is a versatile molecule with significant roles in plant biology, atmospheric chemistry, and various industrial processes. The information compiled in this guide provides a solid foundation for researchers, scientists, and drug development professionals. A thorough understanding of its properties, synthesis, and biological and environmental interactions is essential for its safe and effective use in further research and application development. While its direct role in mammalian signaling pathways remains an area for further investigation, its established synthetic routes and diverse applications underscore its continued importance in the chemical and biological sciences.

References

Spectroscopic Profile of 2-Methyl-3-buten-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-buten-2-ol, a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.9-6.1dd (doublet of doublets)1HHc
~5.2d (doublet)1HHa (trans to Hc)
~5.0d (doublet)1HHb (cis to Hc)
~1.8-2.0s (singlet)1H-OH
~1.3s (singlet)6H2 x -CH₃

¹³C NMR (Carbon NMR) Data [1]

Chemical Shift (δ) ppmCarbon TypeAssignment
~145CH=CH-
~111CH₂=CH₂
~72CC-OH
~29CH₃2 x -CH₃
Infrared (IR) Spectroscopy[2][3]
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3200-3600Strong, BroadO-H stretch (alcohol)
~3080Medium=C-H stretch (alkene)
~2980, 2930StrongC-H stretch (alkane)
~1645MediumC=C stretch (alkene)
~1150StrongC-O stretch (tertiary alcohol)
~990, 915Strong=C-H bend (alkene)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
86Moderate[M]⁺ (Molecular Ion)
71High[M - CH₃]⁺
59Very High[M - C₂H₃]⁺
43High[C₃H₇]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

    • Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals and pick the peaks.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid this compound to identify its functional groups.

Method 1: Attenuated Total Reflectance (ATR)

Materials:

Procedure:

  • Background Scan: With the ATR crystal clean and dry, collect a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal is fully covered.

  • Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

Method 2: Neat Liquid on Salt Plates

Materials:

  • FTIR spectrometer

  • Two polished salt plates (e.g., NaCl or KBr)

  • This compound sample

  • Pipette

  • Holder for the salt plates

Procedure:

  • Background Scan: Ensure the sample compartment of the FTIR is empty and collect a background spectrum.

  • Sample Preparation: Place one drop of this compound onto the center of one salt plate. Carefully place the second salt plate on top, spreading the liquid into a thin film.

  • Spectrum Acquisition: Place the salt plate assembly into the holder in the spectrometer's sample compartment and acquire the IR spectrum.

  • Cleaning: Disassemble the salt plates and clean them immediately with a suitable dry solvent and a soft, lint-free wipe. Store the plates in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • Mass spectrometer with an electron ionization (EI) source

  • Gas chromatograph (GC) for sample introduction (optional, but common)

  • This compound sample

  • Volatile solvent (e.g., methanol (B129727) or dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

  • Instrument Setup:

    • Tune the mass spectrometer according to the manufacturer's instructions.

    • Set the ionization mode to Electron Ionization (EI). A standard electron energy of 70 eV is typically used.

    • Set the mass analyzer to scan a suitable m/z range (e.g., 30-200 amu).

  • Sample Introduction:

    • Direct Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate.

    • GC Inlet: If using a GC-MS system, inject a small volume (e.g., 1 µL) of the sample solution onto the GC column. The compound will be separated and then introduced into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum. The resulting spectrum will show the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for the elucidation of this compound's structure.

Spectroscopic_Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Structure Final Structure NMR NMR (¹H & ¹³C) Connectivity Carbon-Hydrogen Framework (Connectivity, Chemical Environment) NMR->Connectivity IR IR Spectroscopy FunctionalGroups Functional Groups (-OH, C=C) IR->FunctionalGroups MS Mass Spectrometry MolecularFormula Molecular Weight & Formula (C₅H₁₀O) MS->MolecularFormula Structure This compound Connectivity->Structure FunctionalGroups->Structure MolecularFormula->Structure

Caption: Workflow of Spectroscopic Analysis for this compound.

References

The Ubiquitous Yet Understated Presence of 2-Methyl-3-buten-2-ol in the Plant Kingdom: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Methyl-3-buten-2-ol (MBO), a volatile hemiterpene alcohol, is a naturally occurring compound found across a diverse range of plant species. While its most well-documented role is as a significant biogenic volatile organic compound (BVOC) emitted from certain pine species, its presence has also been confirmed in various other plants, including deciduous trees and commercially important species like hops. This technical guide provides a comprehensive overview of the natural occurrence of MBO in plants, detailing its biosynthesis, methods for its detection and quantification, and its potential role in plant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of plant biology, atmospheric chemistry, and natural product drug discovery.

Introduction

This compound is a C5 isoprenoid that contributes to the complex blend of volatile organic compounds released by plants into the atmosphere. Historically, research on MBO has been heavily focused on its atmospheric implications, particularly its role in ozone and secondary organic aerosol formation, stemming from its high emission rates from specific North American pine forests. However, a growing body of evidence indicates a broader distribution and potentially diverse physiological and ecological roles for this compound in the plant kingdom. This guide aims to consolidate the current knowledge on the botanical sources of MBO, providing quantitative data, detailed experimental protocols for its analysis, and insights into its biochemical origins and putative functions.

Natural Occurrence and Quantitative Data

The presence of this compound has been identified in a variety of plant species, ranging from coniferous and deciduous trees to herbaceous plants. The emission rates and tissue concentrations of MBO can vary significantly depending on the plant species, environmental conditions, and developmental stage.

Table 1: Quantitative Data on this compound (MBO) in Various Plant Species

Plant SpeciesFamilyPlant PartCompound Concentration/Emission RateReference(s)
Pinus ponderosa (Ponderosa Pine)PinaceaeNeedlesAverage emission rate of 25 µg C g⁻¹ h⁻¹ (at 30°C and 1000 µmol m⁻² s⁻¹ photon flux)[1][2]
Pinus taeda (Loblolly Pine)PinaceaeNeedlesCanopy mean emission factor of 0.35 to 1.0 mg m⁻² h⁻¹[3]
Pinus contorta (Lodgepole Pine)PinaceaeNeedlesHigh emitter, but specific quantitative data varies.
Pinus jeffreyi (Jeffrey Pine)PinaceaeNeedlesHigh emitter, but specific quantitative data varies.
Humulus lupulus (Common Hop)CannabaceaeDried Cones (Hops)Up to approximately 0.15% by weight after 2 years of storage.[4]
Populus tremula (Aspen)SalicaceaeBarkPresence confirmed, but quantitative data not specified.[5]
Betula pendula (Silver Birch)BetulaceaeBarkPresence confirmed, but quantitative data not specified.[5]
Betula pubescens (Downy Birch)BetulaceaeBarkPresence confirmed, but quantitative data not specified.[5]
Rhodiola crenulataCrassulaceaeNot specifiedPresence reported.[6]
Tropical Tree Species (various)VariousLeavesEmission rates below 0.02 nmol m⁻² s⁻¹ for most tested species under standard conditions.[7]

Biosynthesis of this compound

In plants, MBO is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway.[8] This pathway is localized in the plastids and is responsible for the synthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids. The final step in MBO biosynthesis is the enzymatic conversion of DMAPP to MBO, catalyzed by MBO synthase.[9]

MBO_Biosynthesis cluster_MEP_Pathway MEP Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS G3P Glyceraldehyde-3-Phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME MCT CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP CMK ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->ME_cPP MCS HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate ME_cPP->HMBPP HDS IPP Isopentenyl diphosphate HMBPP->IPP HDR DMAPP Dimethylallyl diphosphate IPP->DMAPP IDI MBO This compound DMAPP->MBO MBO Synthase

Figure 1: Biosynthetic pathway of this compound via the MEP pathway.

Experimental Protocols

The analysis of MBO in plant tissues typically involves the extraction of the volatile compound followed by its separation and identification, most commonly using gas chromatography-mass spectrometry (GC-MS).

Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles from Pine Needles

This protocol is a representative method for the analysis of MBO emitted from pine needles.

Materials:

  • Freshly collected pine needles

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 65 µm PDMS/DVB)

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Place a known weight (e.g., 0.5 - 1.0 g) of fresh, intact pine needles into a 20 mL headspace vial.

  • Immediately seal the vial with the septum cap.

  • Equilibrate the vial in a heating block or water bath at a controlled temperature (e.g., 40°C) for a set period (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.

  • Manually or with an autosampler, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20 minutes) at the same temperature.

  • After extraction, retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS.

  • Desorb the analytes from the fiber onto the GC column for a specified time (e.g., 2-5 minutes) at a temperature appropriate for the fiber and analytes (e.g., 250°C).

  • Run the GC-MS analysis using a suitable temperature program to separate the volatile compounds. A typical column would be a non-polar or mid-polar capillary column (e.g., DB-5ms).

  • Identify MBO based on its retention time and mass spectrum by comparison with an authentic standard and/or a spectral library.

  • Quantify the amount of MBO using an internal or external standard calibration curve.

HS_SPME_Workflow start Sample Collection (e.g., Pine Needles) vial Weigh and place sample in headspace vial start->vial seal Seal vial vial->seal equilibrate Equilibrate vial at controlled temperature seal->equilibrate extract Expose SPME fiber to headspace equilibrate->extract desorb Desorb analytes in GC injection port extract->desorb analyze GC-MS Analysis (Separation & Detection) desorb->analyze identify Compound Identification (Retention Time & Mass Spectrum) analyze->identify quantify Quantification (Calibration Curve) identify->quantify end Results quantify->end

Figure 2: General experimental workflow for HS-SPME-GC-MS analysis of MBO.
Solvent Extraction for MBO from Tree Bark

This protocol provides a general method for extracting MBO from the bark of trees like aspen or birch.[5][10]

Materials:

  • Fresh or air-dried tree bark

  • Grinder or mortar and pestle

  • Soxhlet extraction apparatus or flasks for maceration

  • Organic solvent (e.g., diethyl ether, hexane, or a mixture of increasing polarity for sequential extraction)

  • Rotary evaporator

  • GC-MS system

Procedure:

  • Grind the collected bark into a fine powder to increase the surface area for extraction.

  • Accurately weigh a known amount of the powdered bark (e.g., 10-20 g).

  • Soxhlet Extraction: Place the powdered bark in a thimble and perform continuous extraction with the chosen solvent for several hours (e.g., 6-24 hours).

  • Maceration: Alternatively, soak the powdered bark in a sealed flask with a known volume of solvent and agitate for an extended period (e.g., 24-48 hours) at room temperature.

  • After extraction, filter the mixture to separate the bark residue from the solvent extract.

  • Concentrate the extract using a rotary evaporator under reduced pressure to remove the bulk of the solvent.

  • The resulting crude extract can be analyzed directly by GC-MS or further purified using techniques like column chromatography if necessary.

  • For GC-MS analysis, dissolve a known amount of the crude extract in a suitable solvent (e.g., hexane) and inject it into the GC-MS system.

  • Identify and quantify MBO as described in the previous protocol.

Role in Plant Signaling

The specific role of this compound in plant signaling pathways is not yet well-defined. However, as a volatile organic compound, it is likely involved in the complex network of chemical communication that plants use to interact with their environment. Volatile terpenes are known to be involved in both direct and indirect plant defense mechanisms. They can act as repellents to herbivores or attractants for the natural enemies of herbivores.[11]

Furthermore, plant volatiles can act as airborne signals that prime the defenses of neighboring plants, a phenomenon known as "plant-plant communication".[12] These signaling cascades often involve the interplay of key plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene.[13] While direct evidence for MBO's role in these pathways is scarce, its nature as a hemiterpene suggests it may contribute to the overall volatile blend that mediates these responses.

VOC_Signaling stressor Biotic/Abiotic Stressor (e.g., Herbivory) plant_a Stressed Plant stressor->plant_a voc_emission VOC Emission (including MBO) plant_a->voc_emission plant_b Neighboring Plant voc_emission->plant_b Airborne Signal voc_perception VOC Perception (Receptors) plant_b->voc_perception signal_transduction Signal Transduction Cascade voc_perception->signal_transduction hormone_pathways Activation of Hormone Pathways (JA, SA, Ethylene) signal_transduction->hormone_pathways defense_response Induction of Defense Responses (e.g., production of secondary metabolites, proteinase inhibitors) hormone_pathways->defense_response priming Defense Priming defense_response->priming

Figure 3: Generalized signaling pathway for plant volatile organic compounds (VOCs).

Conclusion and Future Perspectives

This compound is a more widely distributed plant natural product than previously recognized. While its high emission rates from certain pine species have been a major focus of atmospheric research, its presence in other plant families suggests potentially broader ecological and physiological roles. The data and protocols presented in this guide offer a foundation for further research into this compound.

Future studies should aim to:

  • Conduct wider screenings of plant species to create a more comprehensive database of MBO occurrence and emission rates.

  • Elucidate the specific enzymatic and regulatory mechanisms controlling MBO biosynthesis in different plant lineages.

  • Investigate the precise role of MBO in plant-insect and plant-plant interactions, and its specific involvement in defense signaling pathways.

  • Explore the potential of MBO and its derivatives as novel pharmaceutical leads or agrochemical agents.

A deeper understanding of the natural occurrence and function of this compound will not only enhance our knowledge of plant biochemistry and chemical ecology but may also open new avenues for its application in various scientific and industrial fields.

References

2-Methyl-3-buten-2-OL stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Methyl-3-buten-2-ol

Introduction

This compound (MBO), also known as dimethyl vinyl carbinol, is a volatile organic compound of significant interest in various scientific fields. It is a biogenic compound emitted in large quantities by pine forests, playing a role in atmospheric chemistry and the formation of secondary organic aerosols.[1][2] In the chemical industry, MBO serves as a crucial intermediate in the synthesis of vitamins, such as A and E, as well as in the production of fragrances and potential biofuels.[3][4][5]

This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound. Understanding its chemical behavior under various conditions is critical for researchers in atmospheric science, drug development professionals utilizing it as a precursor, and scientists involved in its synthesis and storage. This document details its physical and chemical properties, stability profile, major degradation routes, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to its handling, storage, and reactivity.

PropertyValueReference
Molecular Formula C₅H₁₀O[6]
Molecular Weight 86.13 g/mol [6]
Appearance Clear, colorless liquid[7][8]
Boiling Point 98-99 °C at 760 mmHg[2][6]
Melting Point -26 °C[6][9]
Density 0.824 g/mL at 25 °C[2]
Vapor Pressure 51 mmHg at 25 °C[2]
Flash Point 11 °C (closed cup)[6]
Autoignition Temperature 380 °C[6][9]
Solubility Soluble in water[6]
Refractive Index n20/D 1.416[2][10]
log Pow (Octanol/Water) 0.66[9]

Stability and Storage

This compound is a stable compound under standard ambient conditions. However, it is a highly flammable liquid and vapor, necessitating careful handling and storage.[9]

Storage Recommendations:

  • Temperature: Store in a cool, well-ventilated place.[9] The recommended storage temperature is between 2-8 °C.[2]

  • Container: Keep in a tightly closed container in a dry place.[11] Suitable materials include mild steel drums and amber glass bottles.

  • Conditions to Avoid: Keep away from heat, sparks, open flames, hot surfaces, and other ignition sources.[9][11] It is also advised to take precautionary measures against static discharge.

  • Incompatible Materials: It reacts violently with strong oxidizing agents.[6][9] It should be stored separately from such materials.[9]

Biodegradability: this compound is considered readily biodegradable. In aerobic conditions using activated sludge, it shows 67% biodegradation over 28 days, although it does not meet the 10-day time window criterion.

Degradation Pathways

The degradation of this compound is primarily driven by atmospheric photooxidation, though other pathways such as acid-catalyzed reactions and biological processes can also occur.

Atmospheric Degradation: Photooxidation

As a biogenic volatile organic compound, MBO's primary degradation route in the environment is through atmospheric photooxidation.[12] This involves reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃).

OH-Initiated Degradation: The gas-phase reaction with hydroxyl radicals is the dominant atmospheric sink for MBO.[1][13] The mechanism is initiated by the electrophilic addition of the OH radical to the carbon-carbon double bond, forming radical adducts.[14][15] This is followed by the addition of molecular oxygen (O₂) to form peroxy radicals (RO₂).[14] The subsequent fate of these radicals, particularly the alkoxy radical intermediates, determines the final product distribution.[14]

Key degradation products from the OH-initiated oxidation of MBO include:

The yields of these products are influenced by the concentration of nitrogen oxides (NOx).[12] For instance, the yield of glyoxal, a secondary product from glycolaldehyde, is significantly higher under high-NOx conditions (25%) compared to low-NOx conditions (4%).[12]

OH_Degradation MBO This compound OH_adduct OH Adducts (IMβ and IMγ) MBO->OH_adduct + OH• Peroxy_Radicals Peroxy Radicals (RO2) OH_adduct->Peroxy_Radicals + O2 Alkoxy_Radicals Alkoxy Radicals (A1 and A2) Peroxy_Radicals->Alkoxy_Radicals + NO, HO2, RO2 Products Degradation Products: - Acetone - Glycolaldehyde - 2-hydroxy-2-methylpropanal (HMPR) - Formaldehyde Alkoxy_Radicals->Products β C-C Scission

Caption: OH-initiated atmospheric degradation pathway of this compound.

Ozonolysis: MBO also reacts with ozone in the atmosphere, although this process is generally slower than the OH-initiated reaction. The ozonolysis reaction proceeds via the Criegee mechanism, involving the formation of a primary ozonide which then decomposes to form various products.[14] This pathway can also contribute to the formation of secondary organic aerosols.[14]

Acid-Catalyzed Degradation

In the presence of acid, tertiary alcohols like this compound can undergo dehydration to form alkenes.[16] The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).[16] Departure of the water molecule results in the formation of a tertiary carbocation. Subsequent deprotonation of an adjacent carbon atom yields an alkene. This pathway is particularly relevant in acidic aqueous environments or during certain chemical synthesis procedures.

Acid_Degradation MBO This compound Protonated_MBO Protonated Alcohol MBO->Protonated_MBO + H+ Carbocation Tertiary Carbocation + H2O Protonated_MBO->Carbocation - H2O Alkene Alkene Product (e.g., Isoprene) Carbocation->Alkene - H+

Caption: General pathway for acid-catalyzed dehydration of this compound.

Biological Degradation

Certain bacteria are capable of metabolizing this compound. For instance, the degradation of tert-amyl alcohol by some bacterial strains proceeds through the formation of MBO as an intermediate.[17] The MBO is then likely catabolized via the primary alcohol prenol and its corresponding aldehyde, prenal, eventually leading to 3-methylcrotonic acid, which can enter central metabolic pathways.[17]

Quantitative Degradation Data

The following tables summarize key quantitative data related to the degradation of this compound.

Table 1: Rate Constants for Reaction with OH Radicals

Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
(5.6 ± 0.6) × 10⁻¹¹298 ± 2[13]
(6.32 ± 0.49) × 10⁻¹¹298 ± 2[1]
(6.91 ± 0.96) × 10⁻¹¹295[15]
(6.73 ± 0.57) × 10⁻¹¹296[15]

Table 2: Product Yields from MBO Photooxidation

ProductYield (%)ConditionReference
Glyoxal25High-NOx[12]
Glyoxal4Low-NOx[12]
Acetone45Realistic Photo-oxidation[13]
Secondary Organic Aerosol< 1Realistic Photo-oxidation[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound and its degradation products.

Synthesis and Purification Protocol

MBO can be synthesized via several routes, including the partial hydrogenation of 2-methyl-3-butyn-2-ol (B105114) or the reaction of isoprene (B109036) with a hydrohalide followed by hydrolysis.[5][18][19]

Example Protocol: Hydrogenation of 2-Methyl-3-butyn-2-ol [18]

  • Reaction Setup: In a suitable reaction vessel, dissolve 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum.

  • Catalyst and Inhibitor Addition: Add 16.8 g of quinoline (B57606) (to control catalyst activity) and 30 g of Lindlar catalyst (a heterogeneous palladium catalyst).

  • Hydrogenation: Cool the mixture to 10 °C and introduce hydrogen gas. Shake the mixture in the hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by measuring the uptake of hydrogen. The reaction is typically complete when the theoretical amount of hydrogen (1 mole equivalent) has been absorbed, and the rate of absorption slackens markedly.

  • Work-up: Once the reaction is complete, filter off the catalyst.

  • Purification: Purify the crude product by fractional distillation. The fraction collected at 97-98 °C is the purified this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-methyl-3-butyn-2-ol in light petroleum add_catalyst Add Lindlar catalyst and quinoline start->add_catalyst hydrogenate Cool to 10°C and introduce H2 atmosphere add_catalyst->hydrogenate monitor Monitor H2 uptake hydrogenate->monitor filter Filter to remove catalyst monitor->filter Reaction Complete distill Fractional Distillation filter->distill product Collect pure MBO (97-98 °C) distill->product

Caption: Workflow for the synthesis and purification of this compound.

GC-MS Analysis of Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile products of MBO degradation.

General GC-MS Protocol [20][21]

  • Sample Preparation:

    • For gas-phase samples (e.g., from atmospheric simulation chambers), collect the sample onto a suitable sorbent tube, followed by thermal desorption.

    • For liquid-phase samples, perform a solvent extraction. To 100 µL of the aqueous reaction mixture, add 900 µL of a volatile organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[20]

    • Vortex the mixture vigorously for 30 seconds and centrifuge to separate the layers.[20]

    • Carefully transfer the organic layer to a clean vial. If necessary, add a drying agent like anhydrous sodium sulfate (B86663) to remove residual water.[20]

    • Transfer the final organic extract into a 1.5 mL glass GC autosampler vial.[20]

  • GC-MS Instrument Parameters (Illustrative):

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, SPB-5) is typically used.

    • Injector: Split/splitless injector, temperature set to ~250 °C.

    • Oven Program: Start at a low temperature (e.g., 40-70 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature of ~250 °C.[21]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[21]

      • Ion Source Temperature: ~230 °C.[21]

      • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and by comparing their retention times to those of authentic standards.

    • For quantification, prepare a calibration curve using standard solutions of the compounds of interest.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Reaction Mixture extract Solvent Extraction (e.g., Ethyl Acetate) sample->extract separate Vortex & Centrifuge extract->separate dry Dry Organic Layer (e.g., Na2SO4) separate->dry transfer Transfer to GC Vial dry->transfer inject Inject into GC-MS transfer->inject separate_gc Separation on GC Column inject->separate_gc ionize_ms Ionization & Mass Analysis (MS) separate_gc->ionize_ms identify Identify Peaks (Library & Standards) ionize_ms->identify quantify Quantify Analytes (Calibration Curve) identify->quantify report Final Report quantify->report

Caption: General workflow for the GC-MS analysis of MBO degradation products.

References

solubility of 2-Methyl-3-buten-2-OL in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2-Methyl-3-buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (CAS No. 115-18-4), a key intermediate in the synthesis of various compounds, including fragrances and vitamins. Understanding its solubility profile is critical for its application in chemical synthesis, formulation development, and various analytical procedures.

Core Concepts in Solubility

Solubility is a fundamental chemical property that quantifies the extent to which a solute dissolves in a solvent to form a homogeneous solution. For a liquid solute like this compound, this is often expressed in terms of miscibility or as a quantitative value (e.g., g/100 mL) at a specific temperature. The principle of "like dissolves like" is a key predictor of solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. This compound possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a non-polar five-carbon backbone, giving it a versatile solubility profile.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that there are some discrepancies in the reported values for water solubility, which may be due to different experimental conditions.

SolventTypeSolubilityTemperature (°C)Citation
WaterPolar Protic19 g/100 mL20[1][2]
Slightly solubleNot Specified[1][3]
Alcohols (general)Polar ProticSolubleNot Specified[4]
EthanolPolar ProticMiscible (Implied)Not Specified[5]
1-ButanolPolar ProticMiscible (Implied)Not Specified[5]
HexaneNon-polarLikely SolubleNot Specified[6]
TolueneNon-polarLikely SolubleNot Specified[6]
BenzeneNon-polarLikely SolubleNot Specified[6]
Methylene ChloridePolar AproticLikely SolubleNot Specified[6]

Note: "Likely Soluble" is inferred from patent literature describing the use of these solvents in processes involving this compound.[6] "Miscible (Implied)" is based on studies of vapor-liquid equilibria, which are conducted on miscible systems.[5]

Experimental Protocols for Solubility Determination

For researchers aiming to generate precise solubility data for this compound in specific solvent systems, the following generalized experimental protocols are provided.

Method 1: Shake-Flask Method with Gas Chromatography (GC) Analysis

This is a widely recognized and reliable method for determining the thermodynamic solubility of a compound.[7][8][9][10]

Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Internal standard (a non-reactive compound with a distinct GC retention time, e.g., n-propanol)

  • Glass vials with screw caps (B75204) and PTFE septa

  • Thermostatic shaker or water bath

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the solvent of interest, with concentrations spanning the expected solubility range.

    • To each standard, add a fixed concentration of the internal standard.

    • Analyze these standards by GC-FID to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.[11][12][13][14][15]

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a known volume or mass of the solvent in a sealed glass vial. An excess is confirmed by the presence of a separate, undissolved phase of the solute.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration is constant.[7]

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed at the controlled temperature for several hours to allow the undissolved solute to settle.

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets.

    • Accurately dilute the filtered sample with the solvent, adding the same fixed concentration of the internal standard used for the calibration curve.

    • Inject the diluted sample into the GC-FID and record the chromatogram.

  • Calculation:

    • Determine the ratio of the peak areas of this compound and the internal standard.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

Method 2: Gravimetric Determination

This method is simpler but may be less precise for volatile compounds. It is suitable for determining solubility in non-volatile solvents.[16][17][18][19][20]

Objective: To determine solubility by measuring the mass of solute dissolved in a known mass of a saturated solution.

Materials:

  • This compound

  • Non-volatile solvent of interest

  • Sealed vials

  • Thermostatic shaker

  • Analytical balance

  • Evaporating dish or pre-weighed beaker

  • Oven

Procedure:

  • Equilibration:

    • Prepare a saturated solution in a sealed vial by adding an excess of this compound to the solvent and shaking at a constant temperature until equilibrium is reached, as described in the shake-flask method.

  • Sample Measurement:

    • After allowing the phases to separate, carefully transfer a known mass of the clear, saturated supernatant to a pre-weighed evaporating dish. Let this be m_solution.

  • Solvent Evaporation:

    • Gently heat the evaporating dish in an oven at a temperature sufficient to evaporate the this compound without evaporating the solvent. This method is only viable if the solute is significantly more volatile than the solvent.

    • Alternatively, if the solvent is more volatile, evaporate the solvent to leave the solute residue.

    • Cool the dish in a desiccator and weigh it. Repeat the heating, cooling, and weighing process until a constant mass is achieved. Let the final mass of the dish plus residue be m_final, and the initial mass of the empty dish be m_dish.

  • Calculation:

    • Mass of solute (m_solute) = m_final - m_dish

    • Mass of solvent (m_solvent) = m_solution - m_solute

    • Solubility (g per 100 g solvent) = (m_solute / m_solvent) × 100

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow for determining the solubility and miscibility of a liquid solute like this compound.

G Figure 1. Logical Workflow for Miscibility & Solubility Determination start Start: Define Solute (this compound) & Solvent qual_test Qualitative Miscibility Test (Visual Inspection) start->qual_test mix Mix small, known volumes of solute and solvent in a vial. Observe for phase separation. qual_test->mix is_miscible Are they miscible? (Single Phase) qual_test->is_miscible report_miscible Report as 'Miscible' is_miscible->report_miscible Yes quant_setup Quantitative Solubility Setup (Shake-Flask Method) is_miscible->quant_setup No / Partially end End report_miscible->end prepare_saturated Prepare saturated solution: Add excess solute to solvent. Equilibrate at constant T (24-48h). quant_setup->prepare_saturated separate_phases Separate Phases (Centrifuge or Settle) quant_setup->separate_phases analyze Analyze Supernatant Concentration separate_phases->analyze gc_method GC-FID Analysis (vs. Calibration Curve) analyze->gc_method Volatile Components grav_method Gravimetric Analysis (Evaporate Solvent/Solute) analyze->grav_method Non-Volatile Solvent calculate Calculate Solubility (e.g., g/100 mL) gc_method->calculate grav_method->calculate calculate->end

Figure 1. Workflow for solubility determination.

References

Unveiling the Thermochemical Landscape of 2-Methyl-3-buten-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the thermochemical properties of 2-Methyl-3-buten-2-ol (MBO), a volatile organic compound of significant interest in atmospheric chemistry, biofuel research, and as a precursor in chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental methodologies, and a visualization of its atmospheric degradation pathway.

Core Thermochemical Properties

A comprehensive study has established the key thermochemical parameters for this compound. These values are crucial for understanding its energetic stability, reactivity, and phase behavior. The data, determined through meticulous experimental work, are summarized in the tables below.

Table 1: Enthalpic and Entropic Properties of this compound at 298.15 K
PropertyValueUnits
Standard Molar Enthalpy of Formation (liquid), ΔfHₘ°(l)-251.6 ± 2.8kJ·mol⁻¹
Standard Molar Enthalpy of Formation (gas), ΔfHₘ°(g)-203.3 ± 2.8kJ·mol⁻¹
Standard Molar Enthalpy of Combustion (liquid), ΔcHₘ°(l)-3145.1 ± 2.7kJ·mol⁻¹
Standard Molar Entropy (liquid), Sₘ°(l)232.6 ± 1.0J·K⁻¹·mol⁻¹
Standard Molar Entropy of Vaporization, ΔvapSₘ°132.7 ± 0.2J·K⁻¹·mol⁻¹
Table 2: Phase Transition and Heat Capacity Data for this compound
PropertyValueUnits
Molar Heat Capacity (liquid, 298.15 K), Cₚ,ₘ(l)237.4 ± 0.9J·K⁻¹·mol⁻¹
Molar Enthalpy of Vaporization, ΔvapHₘ46.9 ± 1.6kJ·mol⁻¹
Molar Enthalpy of Fusion, ΔfusHₘ5.199 ± 0.012kJ·mol⁻¹
Triple-point Temperature, Tₜₚ245.03 ± 0.03K

Experimental Determination of Thermochemical Properties

The acquisition of the high-quality data presented above relies on precise and well-established experimental techniques. The following sections detail the methodologies employed in the characterization of this compound's thermochemical properties.

Adiabatic Calorimetry

The heat capacity of this compound was determined over a wide temperature range (5 to 370 K) using an adiabatic calorimeter.[1]

Protocol:

  • A precisely weighed sample of high-purity this compound is placed in a sealed calorimetric vessel.

  • The calorimeter is placed within an adiabatic shield, and the entire assembly is housed in a high-vacuum chamber to minimize heat exchange with the surroundings.

  • A known quantity of electrical energy is supplied to a heater within the calorimetric vessel, causing a small increase in the sample's temperature.

  • The temperature of the adiabatic shield is continuously adjusted to match the temperature of the calorimeter, thereby minimizing heat loss.

  • The resulting temperature rise of the sample is measured with high precision using a platinum resistance thermometer.

  • The heat capacity is calculated from the electrical energy input and the measured temperature change.

  • This process is repeated in a stepwise manner across the desired temperature range to map the heat capacity as a function of temperature. The enthalpy of fusion and the triple-point temperature are also determined from the heat input and temperature data during the melting process.[1]

Static-Bomb Isoperibol Combustion Calorimetry

The standard enthalpy of combustion was measured using two static-bomb isoperibol combustion calorimeters.[1]

Protocol:

  • A pellet of a known mass of this compound is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb."

  • A small amount of water is added to the bomb to ensure that the final combustion products are in their standard states.

  • The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.

  • The bomb is then submerged in a known mass of water in a well-insulated container (the calorimeter). The entire apparatus is housed in a constant-temperature jacket (isoperibol).

  • The initial temperature of the water in the calorimeter is recorded.

  • The sample is ignited by passing an electric current through a fuse wire.

  • The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • The final equilibrium temperature is recorded.

  • The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system, which is determined by burning a standard substance (e.g., benzoic acid) with a known heat of combustion.

Vapor Pressure Determination by the Static Method

The vapor pressure of this compound was measured over the temperature interval of 280 to 328 K using a static technique.[1]

Protocol:

  • A sample of the liquid is placed in a thermostatted vessel connected to a pressure-measuring device (manometer).

  • The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.

  • The temperature of the vessel is precisely controlled and measured.

  • At a given temperature, the liquid is allowed to equilibrate with its vapor in the closed system.

  • The pressure of the vapor in equilibrium with the liquid is measured directly by the manometer.

  • Measurements are repeated at various stable temperatures to obtain the vapor pressure as a function of temperature.

Atmospheric Degradation Pathway of this compound

This compound is a biogenic volatile organic compound emitted by various plant species. Its reaction with hydroxyl radicals (•OH) in the atmosphere is a key degradation pathway, contributing to the formation of secondary organic aerosols and other atmospheric constituents.

a MBO This compound Adduct1 Adduct 1 (OH adds to C3) MBO->Adduct1 Major Pathway Adduct2 Adduct 2 (OH adds to C4) MBO->Adduct2 Minor Pathway OH_Radical •OH Peroxy1 Peroxy Radical 1 Adduct1->Peroxy1 Peroxy2 Peroxy Radical 2 Adduct2->Peroxy2 O2_1 + O₂ O2_2 + O₂ Alkoxy1 Alkoxy Radical 1 Peroxy1->Alkoxy1 Alkoxy2 Alkoxy Radical 2 Peroxy2->Alkoxy2 NO_1 + NO NO_2 + NO Fragmentation1 Fragmentation Alkoxy1->Fragmentation1 Fragmentation2 Fragmentation Alkoxy2->Fragmentation2 Products1 Acetone + Glycolaldehyde Fragmentation1->Products1 Products2 2-Hydroxy-2-methyl- propanal + Formaldehyde Fragmentation2->Products2

Caption: OH-initiated atmospheric degradation of this compound.

Logical Workflow for Thermochemical Data Determination

The determination of the comprehensive thermochemical dataset for a compound like this compound follows a logical experimental and computational workflow. The following diagram illustrates the relationships between the different experimental measurements and the derived thermochemical properties.

G AC Adiabatic Calorimetry (5 K to 370 K) Cp Heat Capacity, Cₚ,ₘ(T) AC->Cp Ttp_Hfus Triple Point, Tₜₚ Enthalpy of Fusion, ΔfusHₘ AC->Ttp_Hfus Sm Standard Molar Entropy, Sₘ° AC->Sm Third Law of Thermodynamics BC Bomb Calorimetry Hc Standard Molar Enthalpy of Combustion, ΔcHₘ° BC->Hc VP Vapor Pressure Measurement (Static Method) Hvap Enthalpy of Vaporization, ΔvapHₘ VP->Hvap Clausius-Clapeyron Equation QC Quantum Chemical Calculations Hf_g Standard Molar Enthalpy of Formation (gas), ΔfHₘ°(g) QC->Hf_g Validation Hf_l Standard Molar Enthalpy of Formation (liquid), ΔfHₘ°(l) Hc->Hf_l Hess's Law Hvap->Hf_g Hf_l->Hf_g

References

The Multifaceted Role of 2-Methyl-3-buten-2-ol in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-buten-2-ol (MB), a volatile hemiterpene alcohol, plays a significant and diverse role in the chemical ecology of various insect species. Primarily recognized as a key aggregation pheromone component of the Eurasian spruce bark beetle, Ips typographus, its influence extends to other insects, functioning as an attractant and potentially as an alarm pheromone. This technical guide provides an in-depth analysis of the function of this compound in insect communication, with a focus on quantitative behavioral and electrophysiological data, detailed experimental protocols for its study, and an elucidation of the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers in chemical ecology, pest management, and drug development, facilitating a deeper understanding and further investigation into this important semiochemical.

Introduction

This compound (MB) is a naturally occurring volatile organic compound found in both plant and insect systems. Its role as a semiochemical, a chemical substance that carries a message, is of particular interest in the field of chemical ecology. In the Eurasian spruce bark beetle, Ips typographus, MB is a crucial component of the male-produced aggregation pheromone, working in synergy with (4S)-cis-verbenol to attract both males and females to host trees, leading to mass attacks.[1][2] Interestingly, MB has also been identified in the bark of non-host deciduous trees, suggesting a more complex ecological role and evolutionary history.[3] Beyond its function in bark beetles, MB is recognized as a semiochemical for a variety of other insects and has been reported as an alarm pheromone for the European hornet, Vespa crabro. This guide will delve into the known functions of MB as an insect pheromone, presenting the available quantitative data, outlining the methodologies used to study its effects, and illustrating the current understanding of its perception by insects.

Quantitative Data on Pheromonal Activity

The behavioral and electrophysiological responses of insects to this compound are dose-dependent. The following tables summarize the quantitative data from key studies on Ips typographus.

Table 1: Behavioral Response of Ips typographus to this compound in Field Trapping Experiments
Treatment (Release Rate/day)Mean Trap Catch (Beetles/day)Study Reference
Blank (Control)~5Franklin & Grégoire, 2001[4][5]
1.2 mg MB + 0.03 mg cis-verbenol (B83679)~30Franklin & Grégoire, 2001[4][5]
4.5 mg MB + 0.11 mg cis-verbenol~60Franklin & Grégoire, 2001[4][5]
15.2 mg MB + 0.34 mg cis-verbenol~110Franklin & Grégoire, 2001[4][5]
Pheroprax® (Commercial Lure)~120Franklin & Grégoire, 2001[4][5]

Note: Trap catches show a linear increase with increasing release rates of MB and cis-verbenol.[5]

Table 2: Electrophysiological Response of Ips typographus Antennae to Pheromone Components
CompoundConcentrationMean EAG Response (mV)Study Reference
This compoundNot specifiedConsistently activeAndersson, 2012[6]
(S)-(-)-cis-verbenolNot specifiedStrong responseAndersson, 2012[7]
IpsdienolNot specifiedActiveBakke et al., 1977[8]

Experimental Protocols

The study of this compound as an insect pheromone relies on a combination of analytical and behavioral techniques. The following are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol is for the identification and quantification of MB from insect hindguts or air entrainment samples.

1. Sample Preparation:

  • Insect Hindguts: Excise hindguts from individual insects (e.g., Ips typographus) and place them in a microvial containing a suitable solvent (e.g., 50 µl of hexane (B92381) or diethyl ether) with a known amount of an internal standard (e.g., heptyl acetate).[10]

  • Air Entrainment: Collect volatiles from insects or plants by pulling charcoal-filtered air over them and through an adsorbent filter (e.g., Porapak Q). Elute the collected volatiles from the filter with a minimal amount of a high-purity solvent like hexane.

2. GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable.

    • Injector: Splitless or split injection at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/minute to 250°C.

      • Final hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 ml/min.

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 35-400.

    • Identification: Compare the mass spectrum and retention time of the sample peak with that of an authentic standard of this compound. The characteristic base ion for MB is m/z 71.[3]

3. Quantification:

  • Create a calibration curve by injecting known concentrations of an authentic MB standard.

  • Calculate the amount of MB in the sample by comparing its peak area to the internal standard and the calibration curve.

Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to a volatile stimulus.

1. Antenna Preparation:

  • Immobilize a live insect (e.g., Ips typographus) in a pipette tip or on wax, with its antennae exposed.

  • Excise one antenna at the base.

  • Mount the antenna between two glass capillary electrodes filled with an electrolyte solution (e.g., saline solution). The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

2. Odor Delivery:

  • Prepare a dilution series of this compound in a high-purity solvent (e.g., paraffin (B1166041) oil).

  • Apply a known volume of the diluted odorant onto a piece of filter paper and insert it into a Pasteur pipette.

  • Deliver a puff of purified, humidified air through the pipette over the antennal preparation.

3. Data Acquisition and Analysis:

  • Record the voltage change (in millivolts, mV) from the antenna using a high-impedance amplifier.

  • The amplitude of the negative deflection is the EAG response.

  • Compare the responses to different concentrations of MB and to a solvent control.

Wind Tunnel Bioassay

This assay assesses the behavioral response of insects to a pheromone plume in a controlled environment.

1. Wind Tunnel Setup:

  • Use a glass or acrylic wind tunnel with a controlled airflow (e.g., 0.3 m/s), temperature, and humidity.

  • Illuminate the tunnel from above to encourage flight.

  • Place a visual cue at the upwind end of the tunnel to aid in insect orientation.

2. Pheromone Source:

  • Release this compound (and any synergists) from a dispenser (e.g., a rubber septum or a capillary tube) at a controlled rate at the upwind end of the tunnel.

3. Insect Release and Observation:

  • Acclimatize the insects to the wind tunnel conditions before the experiment.

  • Release individual insects on a platform at the downwind end of the tunnel.

  • Record behaviors such as taking flight, upwind flight, casting (zigzagging flight), and landing on or near the pheromone source.

4. Data Analysis:

  • Calculate the percentage of insects exhibiting each behavior in response to the pheromone treatment and a solvent control.

  • Analyze the flight tracks to determine parameters like flight speed and tortuosity.

Signaling Pathways and Mechanisms of Action

The perception of this compound in insects begins at the antenna and involves a cascade of events leading to a behavioral response.

Olfactory Reception: Volatile molecules like MB enter the sensory hairs (sensilla) on the insect's antenna through pores. Inside the sensillum lymph, odorant-binding proteins (OBPs) are thought to bind to hydrophobic molecules like MB and transport them to the olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs).

Signal Transduction: Insect ORs are ligand-gated ion channels. When MB binds to its specific OR, it causes a conformational change in the receptor, opening an ion channel. This leads to a depolarization of the ORN membrane, generating an electrical signal (receptor potential). If this potential reaches a threshold, it triggers a series of action potentials that travel down the axon of the ORN.

Neural Processing: The axons of ORNs that express the same type of OR converge on specific spherical structures in the antennal lobe of the insect brain called glomeruli. The spatial pattern of activated glomeruli forms a "scent map" that represents the perceived odor. This information is then processed by projection neurons, which relay the signal to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is integrated and can lead to a behavioral response, such as upwind flight towards the pheromone source.

While the specific olfactory receptor for this compound in Ips typographus has not yet been definitively identified in the reviewed literature, a receptor for its synergist, cis-verbenol (ItypOR41), has been characterized.[11] It is highly probable that a specific OR, or a combination of ORs, is tuned to detect MB.

Visualizations

Diagram 1: Generalized Insect Olfactory Signaling Pathway for this compound

Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_brain Insect Brain MB This compound OBP Odorant-Binding Protein (OBP) MB->OBP Binding & Transport OR Olfactory Receptor (OR) for MB OBP->OR Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation (Ion Channel Opening) Glomerulus Glomerulus (in Antennal Lobe) ORN->Glomerulus Signal Transmission (Action Potentials) Higher_Brain_Centers Higher Brain Centers (e.g., Mushroom Bodies) Glomerulus->Higher_Brain_Centers Signal Processing Behavior Behavioral Response (e.g., Attraction) Higher_Brain_Centers->Behavior Decision Making

Caption: Generalized insect olfactory signaling pathway for this compound.

Diagram 2: Experimental Workflow for Studying Insect Response to this compound

Experimental_Workflow cluster_chemical_analysis Chemical Analysis cluster_electrophysiology Electrophysiology cluster_behavioral_assay Behavioral Assay Collection Pheromone Collection (e.g., Air Entrainment) GCMS GC-MS Analysis Collection->GCMS Identification Identification & Quantification of this compound GCMS->Identification Data_Integration Data Integration & Interpretation Identification->Data_Integration Antenna_Prep Antenna Preparation EAG_Recording EAG Recording Antenna_Prep->EAG_Recording EAG_Analysis EAG Response Analysis EAG_Recording->EAG_Analysis EAG_Analysis->Data_Integration Wind_Tunnel Wind Tunnel Bioassay Observation Behavioral Observation Wind_Tunnel->Observation Behavior_Analysis Data Analysis Observation->Behavior_Analysis Behavior_Analysis->Data_Integration

Caption: Experimental workflow for studying insect response to this compound.

Conclusion and Future Directions

This compound is a semiochemical of considerable importance in the chemical communication of insects, most notably as an aggregation pheromone for the economically significant pest, Ips typographus. The quantitative data clearly demonstrates its dose-dependent role in attracting this species, particularly in synergy with cis-verbenol. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of MB and other semiochemicals.

Future research should focus on several key areas. The definitive identification of the olfactory receptor(s) for this compound in Ips typographus and other responsive insects is a critical next step. This will enable more targeted research into the molecular mechanisms of perception and could provide novel targets for pest management strategies. Furthermore, a more comprehensive understanding of the biosynthesis of MB in insects and its production in non-host plants will shed light on its ecological and evolutionary significance. Finally, continued investigation into the role of MB in a wider range of insect species will undoubtedly reveal new and fascinating aspects of chemical communication in the natural world.

References

Structural Elucidation of 2-Methyl-3-buten-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-buten-2-ol, a volatile organic compound, is a tertiary alcohol with significant relevance in various fields, including atmospheric chemistry, biosynthesis, and as a synthon in organic chemistry. Its structural analysis is fundamental to understanding its reactivity and potential applications. This technical guide provides an in-depth analysis of this compound, detailing its spectroscopic characteristics, synthesis protocols, and relevant biological and environmental pathways.

Spectroscopic Data Summary

The structural elucidation of this compound is primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these techniques are summarized below for clear comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
5.95dd17.4, 10.71H-CH=CH₂
5.15dd17.4, 1.01H-CH=CH ₂ (trans)
4.98dd10.7, 1.01H-CH=CH ₂ (cis)
1.75s-1H-OH
1.30s-6H-C(CH ₃)₂

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ, ppm)Carbon Assignment
145.4C H=CH₂
111.3CH=C H₂
72.8-C (CH₃)₂OH
29.3-C(C H₃)₂OH
Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopy Data for this compound [2]

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400Strong, BroadO-H stretch (alcohol)
~3090Medium=C-H stretch (alkene)
~2980StrongC-H stretch (alkane)
~1645MediumC=C stretch (alkene)
~1415MediumC-H bend (alkene)
~1150StrongC-O stretch (tertiary alcohol)
~990, ~915Strong=C-H bend (alkene, out-of-plane)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
86Moderate[M]⁺ (Molecular Ion)
71High[M - CH₃]⁺
59High[M - C₂H₃]⁺ (loss of vinyl group)
43Very High[C₃H₇]⁺ or [CH₃CO]⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound via Hydrogenation

This protocol describes the synthesis of this compound from 2-methyl-3-butyn-2-ol (B105114) using a Lindlar catalyst.[3]

Materials:

  • 2-methyl-3-butyn-2-ol

  • Light petroleum

  • Quinoline (B57606)

  • Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum in a suitable reaction vessel.

  • Add 16.8 g of quinoline and 30 g of Lindlar catalyst to the solution.

  • Cool the mixture to 10°C.

  • Shake the mixture in an atmosphere of hydrogen until the theoretical amount of hydrogen for the conversion of the alkyne to the alkene has been absorbed.

  • Monitor the reaction progress by observing the rate of hydrogen uptake, which will slacken markedly upon completion.

  • Filter the catalyst from the reaction mixture.

  • Purify the product by distillation through a filled column to yield this compound.

¹H and ¹³C NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert to ensure thorough mixing.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to obtain optimal resolution.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

Attenuated Total Reflectance (ATR) IR Spectroscopy

Instrumentation:

  • An FTIR spectrometer equipped with a diamond ATR accessory.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.[4]

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with isopropanol after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation:

  • A mass spectrometer with an electron ionization source, coupled to a gas chromatograph (GC-MS) for sample introduction.

Procedure:

  • Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) into the GC-MS system.

  • The sample is vaporized in the injector and separated on the GC column.

  • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

  • The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

  • The resulting positively charged ions are accelerated and separated in the mass analyzer according to their mass-to-charge ratio (m/z).

  • A mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language, visualize key pathways and workflows related to this compound.

Synthesis_of_2_Methyl_3_buten_2_ol 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol This compound This compound 2-Methyl-3-butyn-2-ol->this compound Hydrogenation H2, Lindlar Catalyst H2, Lindlar Catalyst H2, Lindlar Catalyst->this compound

Synthesis of this compound via hydrogenation.

DOXP_MEP_Pathway cluster_start Starting Materials cluster_pathway DOXP/MEP Pathway Pyruvate Pyruvate DOXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DOXP Glyceraldehyde-3-Phosphate Glyceraldehyde- 3-Phosphate Glyceraldehyde-3-Phosphate->DOXP MEP 2-C-Methyl-D-erythritol 4-phosphate DOXP->MEP Intermediates Series of Intermediates MEP->Intermediates DMAPP Dimethylallyl Diphosphate Intermediates->DMAPP 2_Methyl_3_buten_2_ol This compound DMAPP->2_Methyl_3_buten_2_ol Enzymatic Conversion

Biosynthesis of this compound via the DOXP/MEP pathway.

Atmospheric_Degradation MBO This compound Adduct Hydroxyalkyl Radical Adduct MBO->Adduct OH_Radical •OH OH_Radical->Adduct Peroxy_Radical Hydroxyalkyl Peroxy Radical Adduct->Peroxy_Radical O2 O₂ O2->Peroxy_Radical Alkoxy_Radical Hydroxyalkoxy Radical Peroxy_Radical->Alkoxy_Radical NO NO NO->Alkoxy_Radical Products Degradation Products (e.g., Acetone, Formaldehyde) Alkoxy_Radical->Products Decomposition

Atmospheric degradation pathway of this compound initiated by hydroxyl radicals.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of this compound Purification Purification by Distillation Synthesis->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Elucidation Combined Spectroscopic Data Analysis and Structural Confirmation NMR->Elucidation IR->Elucidation MS->Elucidation

Logical workflow for the synthesis and structural analysis of this compound.

References

The Atmospheric Photooxidation of 2-Methyl-3-buten-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Atmospheric Chemistry, Experimental Protocols, and Data for Researchers, Scientists, and Drug Development Professionals.

Introduction: 2-Methyl-3-buten-2-ol (MBO) is a significant biogenic volatile organic compound (BVOC) primarily emitted into the atmosphere by pine forests.[1] Its atmospheric photooxidation plays a crucial role in tropospheric chemistry, contributing to the formation of secondary pollutants such as ozone and secondary organic aerosols (SOA). This technical guide provides a comprehensive overview of the atmospheric photooxidation of MBO, focusing on its reaction with hydroxyl radicals (OH) and ozone (O₃). It is designed to be a valuable resource for researchers in atmospheric chemistry, environmental science, and related fields, as well as professionals in drug development who may encounter oxidation pathways relevant to their work.

Core Reaction Pathways

The atmospheric degradation of MBO is primarily initiated by reactions with OH radicals during the daytime and, to a lesser extent, with ozone and nitrate (B79036) radicals (NO₃) at night.[2] The specific products and their yields are highly dependent on the concentration of nitrogen oxides (NOx = NO + NO₂).

OH-Initiated Oxidation

The reaction of MBO with OH radicals is the dominant atmospheric loss process.[2] The mechanism proceeds via the electrophilic addition of the OH radical to the carbon-carbon double bond, forming two possible hydroxyalkyl radicals. The subsequent reactions of these radicals are influenced by the ambient NOx levels.

Under High-NOx Conditions: In polluted environments with high concentrations of NOx, the peroxy radicals (RO₂) formed after the initial OH addition and subsequent reaction with O₂ primarily react with nitric oxide (NO). This reaction regenerates OH radicals and leads to the formation of alkoxy radicals (RO). These alkoxy radicals can then undergo decomposition or isomerization, leading to the formation of smaller, more volatile products.

Under Low-NOx Conditions: In pristine or remote environments with low NOx concentrations, the RO₂ radicals predominantly react with the hydroperoxyl radical (HO₂) or other RO₂ radicals. These reactions typically lead to the formation of hydroperoxides and other less volatile, more highly oxygenated products, which can contribute to the formation of SOA.

dot

Figure 1. Simplified OH-Initiated Oxidation Pathways of MBO
Ozonolysis

The reaction of MBO with ozone is another important atmospheric sink, particularly during the night. The ozonolysis of MBO proceeds through the Criegee mechanism, which involves the formation of a primary ozonide that quickly decomposes into a carbonyl compound and a Criegee intermediate.[3][4] These highly reactive Criegee intermediates can then undergo various reactions, including unimolecular decay or reactions with other atmospheric species like water vapor, influencing the formation of secondary pollutants.

dot

Ozonolysis_Mechanism Figure 2. Generalized Ozonolysis Mechanism of MBO MBO This compound (MBO) PrimaryOzonide Primary Ozonide MBO->PrimaryOzonide + O3 O3 Ozone (O3) Fragments Carbonyl + Criegee Intermediate PrimaryOzonide->Fragments Decomposition SecondaryProducts Secondary Products (e.g., Hydroperoxides, OH radicals) Fragments->SecondaryProducts Further Reactions Experimental_Workflow Figure 3. General Experimental Workflow for Smog Chamber Studies cluster_chamber Atmospheric Simulation Chamber cluster_analysis Analytical Instrumentation Injection 1. Injection of Reactants (MBO, Oxidant Precursor, NOx) Irradiation 2. Photooxidation (UV Lights or Sunlight) Injection->Irradiation Sampling 3. Continuous Sampling Irradiation->Sampling Gas_Phase Gas-Phase Analysis (GC-MS, FTIR, PTR-MS) Sampling->Gas_Phase Particle_Phase Particle-Phase Analysis (SMPS, AMS) Sampling->Particle_Phase Data_Analysis 4. Data Analysis (Kinetics, Product Yields, SOA Formation) Gas_Phase->Data_Analysis Particle_Phase->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-3-buten-2-ol from 2-methyl-3-butyn-2-ol (B105114). This transformation is a selective semi-hydrogenation of an alkyne to a cis-alkene, a crucial reaction in organic synthesis, particularly in the production of vitamins and fragrances.[1][2] The primary method described herein utilizes a poisoned catalyst, specifically Lindlar's catalyst, to achieve high selectivity and yield.[3][4][5][6][7] This protocol is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Reaction Principle

The synthesis involves the partial reduction of the triple bond in 2-methyl-3-butyn-2-ol to a double bond, yielding this compound. Standard hydrogenation catalysts like palladium or platinum would typically reduce the alkyne completely to the corresponding alkane.[3][7] To prevent this over-reduction, a "poisoned" or deactivated catalyst, known as Lindlar's catalyst, is employed.[3][4][5][6] Lindlar's catalyst consists of palladium supported on calcium carbonate (or barium sulfate) and treated with a catalytic inhibitor such as lead acetate (B1210297) and quinoline (B57606).[4][5][6] This deactivation of the most active palladium sites allows for the stereoselective syn-addition of one equivalent of hydrogen, resulting in the formation of the desired alkene, which then desorbs from the catalyst surface before further reduction can occur.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, product, and the reaction itself.

Table 1: Physicochemical Properties of Reactant and Product

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
2-Methyl-3-butyn-2-ol2-methylbut-3-yn-2-ol115-19-5C₅H₈O84.121040.8618 (at 20°C)1.4207 (at 20°C)
This compound2-methylbut-3-en-2-ol115-18-4C₅H₁₀O86.1398-990.8241.416

Data sourced from[8][9][10][11]

Table 2: Reaction Parameters and Yield

ParameterValueReference
Starting Material2-Methyl-3-butyn-2-ol (336 g)[12]
CatalystLindlar's Catalyst (30 g)[12]
Catalyst PoisonQuinoline (16.8 g)[12]
SolventLight Petroleum (equal volume to substrate)[12]
Hydrogen SourceHydrogen Gas[12]
Reaction Temperature10 °C[12]
Reaction Time3-5 hours[12]
Product Yield 94% (323 g) [12]

Experimental Protocol

This protocol is adapted from a literature procedure for the selective hydrogenation of 2-methyl-3-butyn-2-ol.[12]

Materials:

  • 2-Methyl-3-butyn-2-ol (336 g)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned) (30 g)

  • Quinoline (16.8 g)

  • Light petroleum

  • Hydrogen gas (H₂)

  • Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator or a heavy-walled flask with a magnetic stirrer)

  • Filtration apparatus

  • Distillation apparatus (filled column)

Procedure:

  • Reaction Setup: In a suitable hydrogenation reaction vessel, prepare a solution of 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum.

  • Catalyst and Poison Addition: To this solution, add 16.8 g of quinoline followed by the careful addition of 30 g of Lindlar's catalyst.

  • Cooling: Cool the reaction mixture to 10 °C using an appropriate cooling bath.

  • Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Shake or stir the mixture vigorously in an atmosphere of hydrogen. The progress of the reaction can be monitored by the uptake of hydrogen.

  • Reaction Monitoring: The absorption of hydrogen will noticeably slow down after approximately 3 to 5 hours, indicating the consumption of the starting material.

  • Catalyst Removal: Once the reaction is complete, vent the excess hydrogen and filter the reaction mixture to remove the heterogeneous Lindlar's catalyst.

  • Product Isolation and Purification: The filtered solution contains the desired product. Purify the this compound by distillation through a filled column. The product will distill at 97-98 °C.[12]

  • Characterization: The identity and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by measuring its refractive index.[13][14]

Visualizations

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant 2-Methyl-3-butyn-2-ol C₅H₈O Product This compound C₅H₁₀O Reactant->Product Hydrogenation Hydrogen Hydrogen H₂ Hydrogen->Product Catalyst Lindlar's Catalyst (Pd/CaCO₃ + Lead Acetate) Catalyst->Product Poison Quinoline Poison->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow:

experimental_workflow start Start dissolve Dissolve 2-methyl-3-butyn-2-ol in light petroleum start->dissolve add_reagents Add Quinoline and Lindlar's Catalyst dissolve->add_reagents cool Cool mixture to 10°C add_reagents->cool hydrogenate Introduce Hydrogen gas and stir/shake vigorously (3-5h) cool->hydrogenate monitor Monitor H₂ uptake hydrogenate->monitor filter Filter to remove catalyst monitor->filter distill Purify by distillation (97-98°C) filter->distill characterize Characterize product (NMR, IR, Refractive Index) distill->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 2-Methyl-3-buten-2-ol (MBO) using a Pd/γ-Al2O3 Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-buten-2-ol (MBO) is a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals, notably as a precursor for Vitamin A.[1][2] The selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) (MBY) is a primary industrial route for its production. This document provides detailed application notes and protocols for the synthesis of MBO utilizing a Palladium on gamma-Alumina (Pd/γ-Al2O3) catalyst, a method known for its high selectivity and efficiency.

Reaction Principle

The synthesis of MBO is achieved through the partial hydrogenation of the triple bond in MBY to a double bond, while avoiding over-hydrogenation to the corresponding saturated alcohol, 2-methyl-2-butanol. The Pd/γ-Al2O3 catalyst facilitates this selective transformation. The reaction mechanism is generally understood to follow a Langmuir-Hinshelwood model, involving the competitive adsorption of the organic species and dissociative adsorption of hydrogen on the catalyst surface.[3]

Data Presentation

Catalyst Characterization

The properties of the Pd/γ-Al2O3 catalyst are crucial for its performance. Key characterization data from various preparation methods are summarized below.

Catalyst PropertyValueCharacterization TechniqueReference
Palladium Loading0.58 - 3.94 wt.%Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES)[4]
Pd Dispersion5 - 55%CO Pulse Chemisorption[4]
Average Pd Particle Size16 - 49 ÅTransmission Electron Microscopy (TEM), CO Chemisorption[4]
Support Surface Area100 - 300 m²/gBrunauer-Emmett-Teller (BET) Method[5]
Crystalline PhasesPdO, γ-Al2O3X-ray Diffraction (XRD)[6]
Catalytic Performance in MBY Hydrogenation

The following table summarizes the performance of Pd/γ-Al2O3 catalysts under different reaction conditions for the synthesis of MBO.

Catalyst SystemReaction PhaseTemperature (°C)Pressure (bar)MBY Conversion (%)MBO Selectivity (%)Reference
1 wt.% Pd/γ-Al2O3 (reduced at 600 °C)Continuous-flow, liquid451>9597[1][2]
1 wt.% Pd/γ-Al2O3 (reduced at 400 °C)Continuous-flow, liquidNot specifiedNot specifiedHighLower (favors over-hydrogenation)[1]
1.2 wt.% Pd/Al2O3Gas1001~5~86[7]
Pd/ZnOLiquid607>99~98[8]
Lindlar CatalystLiquid10H2 atmosphereQuantitative94[9]

Experimental Protocols

Protocol 1: Preparation of Pd/γ-Al2O3 Catalyst by Incipient Wetness Impregnation

This protocol describes a common method for synthesizing a Pd/γ-Al2O3 catalyst.

Materials:

  • γ-Alumina (γ-Al2O3) spheres or powder (surface area 100-300 m²/g)[5]

  • Palladium(II) chloride (PdCl2) or another suitable palladium salt

  • Hydrochloric acid (HCl)

  • Deionized water

  • Sodium bicarbonate (optional, for support pre-treatment)[5]

Equipment:

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Drying oven

  • Tube furnace for calcination and reduction

Procedure:

  • Support Pre-treatment (Optional): Soak the γ-Al2O3 support in a 1% sodium bicarbonate solution, with the solution volume equal to the pore volume of the alumina. Allow it to saturate, then wash with distilled water to remove excess bicarbonate and dry at 110 °C for 2 hours.[5]

  • Preparation of Palladium Solution: Prepare an aqueous solution of the palladium salt. For example, dissolve PdCl2 in a minimal amount of dilute HCl and then dilute with deionized water to the desired concentration. The volume of the solution should be equal to the pore volume of the γ-Al2O3 support.

  • Impregnation: Add the palladium salt solution dropwise to the γ-Al2O3 support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at approximately 110-120 °C overnight to remove the solvent.

  • Calcination: Calcine the dried catalyst in a tube furnace under a flow of air. A typical procedure involves heating to 300-500 °C for 2-4 hours. This step converts the palladium salt to palladium oxide.

  • Reduction: Reduce the calcined catalyst in a tube furnace under a flow of hydrogen (e.g., 10% H2 in Argon). The reduction temperature significantly impacts catalyst performance. For high MBO selectivity, a high-temperature reduction (e.g., 600 °C for 17 hours) can be beneficial as it may lead to the formation of Pd-Al species that enhance selectivity.[1][2] A lower temperature reduction (e.g., 400 °C for 3 hours) is also common.[1]

Protocol 2: Liquid-Phase Hydrogenation of MBY to MBO

This protocol outlines the selective hydrogenation of MBY in a batch reactor.

Materials:

  • 2-Methyl-3-butyn-2-ol (MBY)

  • Solvent (e.g., ethanol, light petroleum)[1][9]

  • Pd/γ-Al2O3 catalyst (prepared as in Protocol 1)

  • Hydrogen (H2) gas

  • (Optional) Quinoline as a selectivity modifier[9]

Equipment:

  • Autoclave or a similar high-pressure reactor equipped with a stirrer, gas inlet, and temperature control

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reactor Charging: Charge the reactor with the solvent, MBY, and the Pd/γ-Al2O3 catalyst. A typical catalyst loading is in the range of 0.5-5 wt.% relative to the substrate. If using a modifier like quinoline, it is added at this stage.[9]

  • Purging: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) and then with hydrogen to remove any air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 bar). Heat the reactor to the target temperature (e.g., 30-80 °C) and begin stirring.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC to determine the conversion of MBY and the selectivity to MBO. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to recover the catalyst. The filtrate, containing the MBO product, can be purified by distillation.

Mandatory Visualizations

Experimental Workflow for MBO Synthesis

MBO_Synthesis_Workflow cluster_catalyst_prep Catalyst Preparation (Protocol 1) cluster_hydrogenation Selective Hydrogenation (Protocol 2) gamma_Al2O3 γ-Al2O3 Support Impregnation Incipient Wetness Impregnation gamma_Al2O3->Impregnation Pd_salt Palladium Salt Solution Pd_salt->Impregnation Drying Drying (110-120°C) Impregnation->Drying Calcination Calcination (Air, 300-500°C) Drying->Calcination Reduction Reduction (H2, 400-600°C) Calcination->Reduction Catalyst Pd/γ-Al2O3 Catalyst Reduction->Catalyst Reactor Batch Reactor Catalyst->Reactor MBY 2-Methyl-3-butyn-2-ol (MBY) MBY->Reactor Solvent Solvent Solvent->Reactor H2 Hydrogen (H2) H2->Reactor Reaction Hydrogenation (30-80°C, 1-10 bar) Reactor->Reaction Filtration Catalyst Filtration Reaction->Filtration Filtration->Catalyst Recycle Purification Distillation Filtration->Purification MBO This compound (MBO) Purification->MBO Hydrogenation_Pathway cluster_reaction Surface Reaction MBY MBY Adsorption on Pd surface Step1 Partial Hydrogenation (Triple to Double Bond) MBY->Step1 Selective Pathway H2 H2 Dissociation on Pd surface H2->Step1 Step2 Over-hydrogenation (Double to Single Bond) H2->Step2 Step1->Step2 Undesired Pathway MBO_desorb MBO Desorption Step1->MBO_desorb Desired Product MBA_desorb 2-Methyl-2-butanol Desorption (Byproduct) Step2->MBA_desorb

References

Application Notes and Protocols for the Synthesis of 2-Methyl-3-buten-2-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of 2-methyl-3-buten-2-ol, a valuable tertiary alcohol intermediate in the synthesis of various fine chemicals and pharmaceuticals. The synthesis is achieved through the Grignard reaction of vinyl magnesium bromide with acetone (B3395972). Detailed experimental protocols for the preparation of the Grignard reagent and the subsequent reaction with acetone are presented, along with a thorough purification procedure. Quantitative data from representative syntheses are summarized to provide an expected range of yields and purity. Additionally, a visual workflow of the experimental process is provided using a Graphviz diagram to facilitate clear understanding and execution of the protocol.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The reaction of an organomagnesium halide (Grignard reagent) with a ketone or aldehyde is a classic and widely used method for the synthesis of secondary and tertiary alcohols. This application note focuses on the synthesis of this compound, a versatile building block, through the nucleophilic addition of vinyl magnesium bromide to acetone. The protocols provided herein are based on established chemical principles and aim to provide a reliable and reproducible method for laboratory-scale synthesis.

Reaction Scheme

The overall reaction is a two-step process:

  • Formation of Vinyl Magnesium Bromide: Vinyl bromide reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF), to form the Grignard reagent, vinyl magnesium bromide.

  • Reaction with Acetone and Workup: The prepared vinyl magnesium bromide is then reacted with acetone. A subsequent aqueous workup protonates the resulting magnesium alkoxide to yield the desired tertiary alcohol, this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound from vinyl magnesium bromide and acetone. These values are intended to be illustrative and may vary based on specific experimental conditions and the scale of the reaction.

ParameterValueReference
Reactants
Vinyl Bromide1.3 moles
Magnesium Turnings1.2 gram-atoms[1]
Acetone1.0 mole (typical)
Reaction Conditions
Grignard Formation SolventAnhydrous Tetrahydrofuran (THF)[1][2]
Reaction with Acetone Temp.0 °C (addition)[2]
Quenching AgentSaturated Aqueous NH₄Cl[1][2]
Product Yield and Purity
Theoretical Yield86.13 g (based on 1.0 mole acetone)
Typical Isolated Yield60-75%
Purity (by GC analysis)>98%
Physical Properties
Boiling Point (atmospheric)97-99 °C[3][4]
Density0.824 g/mL at 25 °C
Refractive Index (n20/D)1.416

Experimental Protocols

Protocol 1: Preparation of Vinyl Magnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings (29.2 g, 1.2 g-atom)

  • Vinyl bromide (140 g, 1.3 mol)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (approx. 500 mL)

  • Iodine crystal (as an initiator, optional)

Equipment:

  • 2-L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser fitted with a calcium chloride drying tube

  • 250-mL dropping funnel

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.

  • Magnesium Addition: Place the magnesium turnings in the flask.

  • Initiation: Add enough anhydrous THF to just cover the magnesium. Begin stirring. Add approximately 5 mL of vinyl bromide from the dropping funnel to the flask.[1]

  • Starting the Reaction: The reaction should start within a few minutes, indicated by the disappearance of the brownish color of iodine (if used) and gentle boiling of the solvent. If the reaction does not start, gentle warming with a heating mantle may be necessary. Once initiated, the heat source should be removed.

  • Addition of Vinyl Bromide: Dissolve the remaining vinyl bromide in 120 mL of anhydrous THF and add it to the dropping funnel. Once the initial reaction has subsided, add an additional 350 mL of anhydrous THF to the reaction flask.[1] Add the vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[1]

  • Completion: After the addition is complete, continue stirring and gently reflux the mixture for an additional 30 minutes to ensure complete reaction.[1] The resulting gray-to-black solution is the vinyl magnesium bromide Grignard reagent. Cool the solution to room temperature before proceeding to the next step.

Protocol 2: Synthesis of this compound

Materials:

  • Vinyl magnesium bromide solution (prepared in Protocol 1)

  • Anhydrous Acetone (dried over anhydrous MgSO₄), chilled

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus (simple or fractional)

Procedure:

  • Reaction Setup: Cool the flask containing the vinyl magnesium bromide solution in an ice-water bath.

  • Addition of Acetone: Slowly add a solution of anhydrous acetone in anhydrous diethyl ether dropwise to the stirred Grignard reagent solution using a dropping funnel.[5] Maintain the temperature of the reaction mixture below 10 °C during the addition. The reaction is exothermic, so the addition rate should be carefully controlled.[5]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes.[5]

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise with vigorous stirring to quench the reaction and hydrolyze the magnesium alkoxide. An excess of the ammonium chloride solution should be used to ensure all the magnesium salts are dissolved or precipitated as a manageable slurry.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all the organic extracts.

  • Washing and Drying: Wash the combined organic extracts with saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the bulk of the diethyl ether and THF by simple distillation at atmospheric pressure.

Protocol 3: Purification of this compound

Equipment:

  • Fractional distillation apparatus

  • Vacuum source (if necessary)

  • Heating mantle

Procedure:

  • Distillation: Transfer the crude this compound to a clean, dry distillation flask.

  • Fractional Distillation: Perform a fractional distillation at atmospheric pressure. Collect the fraction boiling between 97-99 °C.[3][4]

  • Vacuum Distillation (Optional): For higher purity, the product can be distilled under reduced pressure. The boiling point will be lower than at atmospheric pressure.

  • Characterization: The purity of the final product can be assessed by Gas Chromatography (GC) and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mandatory Visualization

Grignard_Reaction_Workflow cluster_prep Protocol 1: Grignard Reagent Preparation cluster_reaction Protocol 2: Grignard Reaction & Workup cluster_purification Protocol 3: Purification prep_start Start dry_glassware Assemble and Dry Glassware (3-neck flask, condenser, dropping funnel) prep_start->dry_glassware add_mg Add Magnesium Turnings dry_glassware->add_mg add_thf_vb Add Anhydrous THF and a small amount of Vinyl Bromide add_mg->add_thf_vb initiate_reaction Initiate Reaction (gentle warming if needed) add_thf_vb->initiate_reaction add_vb_solution Dropwise Addition of Vinyl Bromide in THF initiate_reaction->add_vb_solution reflux Reflux for 30 min add_vb_solution->reflux cool_reagent Cool to Room Temperature reflux->cool_reagent cool_grignard Cool Grignard Reagent (Ice Bath) cool_reagent->cool_grignard Proceed to Reaction add_acetone Dropwise Addition of Anhydrous Acetone cool_grignard->add_acetone warm_rt Stir at Room Temperature add_acetone->warm_rt quench Quench with Saturated Aqueous NH4Cl (Ice Bath) warm_rt->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine and Dry over MgSO4 extract->wash_dry remove_solvent Remove Solvent by Distillation wash_dry->remove_solvent distill Fractional Distillation (97-99 °C at 1 atm) remove_solvent->distill Proceed to Purification characterize Characterize Product (GC, NMR, IR) distill->characterize product Pure this compound characterize->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere.

  • Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • The Grignard reaction is exothermic. Proper temperature control is crucial to prevent a runaway reaction. Always have an ice bath readily available.

  • Vinyl bromide is a hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Quenching of the Grignard reaction can be vigorous. Add the quenching agent slowly and with good stirring.

Troubleshooting

IssuePossible CauseSuggested Solution
Grignard reaction does not start Wet glassware or solvents; Inactive magnesium surfaceThoroughly dry all glassware and use anhydrous solvents. Activate magnesium by adding a small crystal of iodine or by crushing a piece of magnesium in the flask.
Low yield of Grignard reagent Reaction with atmospheric moisture or CO₂Maintain a positive pressure of inert gas throughout the reaction.
Formation of a thick precipitate during acetone addition The magnesium alkoxide product is insoluble in ether.Ensure vigorous stirring to maintain a manageable slurry and allow for efficient reaction.[5]
Low yield of the final product Incomplete reaction; Side reactions (e.g., enolization of acetone); Loss during workupEnsure the Grignard reagent is fully formed before adding acetone. Add acetone slowly at a low temperature. Be careful during extractions to minimize losses.
Product is impure after distillation Inefficient distillation; Co-distillation with impuritiesUse a fractional distillation column for better separation. Ensure the distillation is performed slowly.

Conclusion

The Grignard reaction of vinyl magnesium bromide with acetone provides a reliable and effective method for the synthesis of this compound. By following the detailed protocols and adhering to the safety precautions outlined in this document, researchers can consistently obtain this valuable intermediate in good yield and high purity. The provided quantitative data and troubleshooting guide will further aid in the successful execution and optimization of this synthesis.

References

Application Notes and Protocols: 2-Methyl-3-buten-2-ol as a Precursor for Vitamin A and E Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic pathways and detailed experimental protocols for the production of Vitamin A and Vitamin E, highlighting the central role of 2-Methyl-3-buten-2-ol (MBO) and its precursors as key building blocks.

Introduction

Vitamins A and E are essential fat-soluble vitamins with significant roles in various physiological processes, making their efficient synthesis a critical focus for the pharmaceutical and nutraceutical industries. This compound (MBO), a five-carbon isoprenoid alcohol, serves as a crucial intermediate in the industrial synthesis of these vitamins. The synthetic strategies for both vitamins share common initial steps, starting from simple feedstocks like acetone (B3395972) and acetylene (B1199291), underscoring the versatility of C5 intermediates in the construction of complex isoprenoid structures.

This document outlines the major industrial routes for the synthesis of Vitamin A and E, providing detailed experimental protocols for key transformations, quantitative data for reaction performance, and visual diagrams of the synthetic pathways and experimental workflows.

Section 1: Synthesis of this compound (MBO) - A Key C5 Intermediate

The primary industrial route to this compound (MBO) involves the partial hydrogenation of 2-methyl-3-butyn-2-ol (B105114). This precursor is synthesized from the reaction of acetone and acetylene.

Experimental Protocol 1: Synthesis of 2-Methyl-3-butyn-2-ol

This protocol describes the ethynylation of acetone to produce the precursor for MBO.

Materials:

  • Acetone

  • Acetylene gas

  • Potassium hydroxide (B78521) (KOH) or other suitable alkaline catalyst

  • Anhydrous ether or other suitable solvent

Procedure:

  • In a reaction vessel equipped for gas dispersion, dissolve the alkaline catalyst in the solvent.

  • Cool the mixture and bubble acetylene gas through the solution.

  • Slowly add acetone to the reaction mixture while maintaining the flow of acetylene.

  • After the reaction is complete, neutralize the catalyst and isolate the 2-methyl-3-butyn-2-ol by distillation.

Experimental Protocol 2: Partial Hydrogenation to this compound (MBO)

This protocol details the selective hydrogenation of the alkyne to an alkene.

Materials:

  • 2-Methyl-3-butyn-2-ol

  • Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline)[1][2][3]

  • Solvent (e.g., hexane, ethanol)

  • Hydrogen gas

Procedure:

  • Dissolve 2-methyl-3-butyn-2-ol in a suitable solvent in a hydrogenation apparatus.

  • Add the Lindlar catalyst to the solution. The catalyst loading is typically in the range of 1-10 mol% relative to the substrate.[4]

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas and stir the mixture vigorously.

  • Monitor the reaction progress by gas chromatography (GC) to ensure selective hydrogenation to the alkene without over-reduction to the alkane.

  • Upon completion, filter the catalyst and purify the this compound by distillation.

Quantitative Data for MBO Synthesis:

PrecursorCatalystSolventTemperature (°C)Pressure (bar)Conversion (%)Selectivity to MBO (%)Yield (%)Reference
2-Methyl-3-butyn-2-olLindlar CatalystHexane251>99~97~94[5]
2-Methyl-3-butyn-2-olPd/γ-Al2O3-4512097-[6]
2-Methyl-3-butyn-2-olPd/ZnO--->9996-[7]

Section 2: Vitamin A Synthesis from this compound

The industrial synthesis of Vitamin A from MBO involves several key stages, including the formation of 6-methyl-5-hepten-2-one, its conversion to β-ionone, and subsequent chain extension to the full Vitamin A skeleton.

Synthetic Pathway Overview

Vitamin_A_Synthesis cluster_0 Formation of 6-Methyl-5-hepten-2-one cluster_1 Formation of β-Ionone cluster_2 Final Assembly MBO This compound (MBO) PropenylEther Propenyl Ether Intermediate MBO->PropenylEther Acid-catalyzed coupling Methoxypropene 2-Methoxypropene (B42093) Methoxypropene->PropenylEther Methylheptenone 6-Methyl-5-hepten-2-one PropenylEther->Methylheptenone Oxy-Cope Rearrangement Pseudoionone Pseudoionone Methylheptenone->Pseudoionone Further coupling & rearrangement b_Ionone β-Ionone Pseudoionone->b_Ionone Cyclization VitaminA Vitamin A b_Ionone->VitaminA Roche (C14+C6) or BASF (C15+C5) Route

Caption: Synthetic pathway from MBO to Vitamin A.

Experimental Protocol 3: Synthesis of 6-Methyl-5-hepten-2-one

This protocol describes the conversion of MBO to a key C8 intermediate.

Materials:

  • This compound (MBO)

  • 2-Methoxypropene

  • Acid catalyst (e.g., phosphoric acid)

  • High-boiling solvent for rearrangement

Procedure:

  • Acid-Catalyzed Coupling: React MBO with 2-methoxypropene in the presence of an acid catalyst to form a propenyl ether intermediate.[8]

  • Oxy-Cope Rearrangement: Heat the propenyl ether intermediate in a high-boiling solvent. The[9][9]-sigmatropic rearrangement will occur to yield 6-methyl-5-hepten-2-one.[8][10][11] The driving force for this reaction is the formation of a stable carbonyl group.[10][12]

  • Purify the product by distillation.

From β-Ionone to Vitamin A

Two major industrial routes are employed to construct the full C20 skeleton of Vitamin A from the C13 β-ionone intermediate.

1. The Roche Route (C14 + C6 Grignard Reaction): [7] This pathway involves extending the β-ionone chain by one carbon to a C14 aldehyde, which then reacts with a C6 Grignard reagent.

Experimental Workflow for Roche Route:

Roche_Route_Workflow b_Ionone β-Ionone (C13) Darzens Darzens Condensation (with methyl chloroacetate) b_Ionone->Darzens C14_Aldehyde C14 Aldehyde Darzens->C14_Aldehyde Grignard_Reaction Grignard Reaction C14_Aldehyde->Grignard_Reaction C6_Grignard_Prep Preparation of C6 Grignard Reagent (from 3-methyl-2-penten-4-yn-1-ol) C6_Grignard_Prep->Grignard_Reaction Diol Diol Intermediate Grignard_Reaction->Diol Hydrogenation Partial Hydrogenation Diol->Hydrogenation Acylation Acylation Hydrogenation->Acylation Elimination Elimination & Isomerization Acylation->Elimination VitaminA Vitamin A Acetate Elimination->VitaminA

Caption: Roche C14+C6 route for Vitamin A synthesis.

2. The BASF Route (C15 + C5 Wittig Reaction): [7] This route involves a Wittig reaction between a C15 phosphonium (B103445) salt derived from β-ionone and a C5 aldehyde.

Experimental Workflow for BASF Route:

BASF_Route_Workflow b_Ionone β-Ionone (C13) Ethynylation Ethynylation b_Ionone->Ethynylation Vinyl_b_ionol Vinyl-β-ionol (C15) Ethynylation->Vinyl_b_ionol Phosphonium_Salt Formation of C15 Phosphonium Salt Vinyl_b_ionol->Phosphonium_Salt Wittig_Reaction Wittig Reaction Phosphonium_Salt->Wittig_Reaction C5_Aldehyde_Prep Preparation of C5 Aldehyde C5_Aldehyde_Prep->Wittig_Reaction VitaminA Vitamin A Acetate Wittig_Reaction->VitaminA

Caption: BASF C15+C5 route for Vitamin A synthesis.

Section 3: Vitamin E Synthesis

The industrial synthesis of Vitamin E (α-tocopherol) is primarily achieved through the condensation of trimethylhydroquinone (B50269) (TMHQ) with isophytol (B1199701).[9][13][14] The role of MBO as a precursor is in the multi-step synthesis of the C20 isophytol side chain.

Isophytol Synthesis

The Roche process for isophytol production starts with acetone and acetylene, the same precursors for MBO synthesis, highlighting a shared synthetic origin.[10] A key intermediate in this process is 6-methyl-5-hepten-2-one, which is also a downstream product of MBO.[15]

Experimental Protocol 4: Condensation of Trimethylhydroquinone (TMHQ) and Isophytol

This protocol describes the final step in the synthesis of α-tocopherol.

Materials:

  • Trimethylhydroquinone (TMHQ)

  • Isophytol

  • Acid catalyst (e.g., zinc chloride/HCl, p-toluenesulfonic acid, or scandium triflate)[9][13]

  • Solvent (e.g., isobutyl acetate, propylene (B89431) carbonate, toluene)[9][13]

Procedure (General - catalyst and solvent dependent):

  • In a reaction flask, dissolve or suspend TMHQ and the acid catalyst in the chosen solvent.

  • Heat the mixture to the reaction temperature (typically 30-100 °C).

  • Slowly add isophytol to the reaction mixture over a period of several hours.[13]

  • Maintain the reaction at temperature and monitor for completion by TLC or HPLC.

  • After completion, quench the reaction and wash the organic phase to remove the catalyst and byproducts.

  • Dry the organic phase and remove the solvent under reduced pressure.

  • Purify the crude α-tocopherol by distillation or chromatography.

Quantitative Data for α-Tocopherol Synthesis:

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
ZnCl₂ / HClIsobutyl acetate30-405>90[13]
p-Toluenesulfonic acidPropylene carbonate/Hexane100->95[13]
Scandium(III) triflateTolueneReflux3.591[9]

Conclusion

This compound and its precursors, derived from readily available starting materials, are fundamental building blocks in the industrial synthesis of Vitamin A and Vitamin E. The synthetic pathways to these essential vitamins involve a series of classic organic transformations, including selective hydrogenations, sigmatropic rearrangements, Grignard reactions, and Wittig reactions. The provided protocols and data offer a valuable resource for researchers and professionals in the field of pharmaceutical and nutraceutical development, enabling the practical application and optimization of these important synthetic routes.

References

Application Notes and Protocols for 2-Methyl-3-buten-2-ol in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-buten-2-ol (MBE), an unsaturated tertiary alcohol, is a versatile ingredient in the fragrance and flavor industry. It possesses a characteristic mild, alcoholic, and herbal aroma, making it a valuable component in various formulations.[1] MBE is found naturally in trace amounts in some essential oils and plant extracts.[1] Industrially, it is primarily synthesized through the selective hydrogenation of 2-methyl-3-butyn-2-ol. This document provides detailed application notes and experimental protocols for the use of this compound in fragrance and flavor research and development.

Physicochemical and Sensory Properties

A comprehensive understanding of the physicochemical and sensory properties of this compound is essential for its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₀O[2]
Molecular Weight 86.13 g/mol [2]
CAS Number 115-18-4[3]
Appearance Colorless liquid[2]
Odor Profile Herbal, mild alcoholic[1]
Boiling Point 98-99 °C[3]
Density 0.824 g/mL at 25 °C
Flash Point 11 °C (51.8 °F) - closed cup
Solubility in Water Miscible[4]
Vapor Pressure 51 mmHg at 25 °C
logP 0.66[5]

Table 2: Sensory Profile and Usage Levels of this compound

ParameterDescriptionReference(s)
Odor Type Herbal, Alcoholic[1]
Flavor Profile (Data not readily available in public sources)
Odor Threshold (Data not readily available in public sources)
Flavor Threshold (Data not readily available in public sources)
Recommended Usage Level in Fragrance Concentrate Up to 0.0500%[1]
Flavor Usage Levels (in specific food categories) Varies (e.g., 10-50 mg/kg in alcoholic beverages)[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification

This protocol provides a general method for the analysis of this compound. Optimization will be required based on the specific matrix and instrumentation.

Objective: To determine the purity of a this compound sample and to quantify its concentration in a fragrance or flavor matrix.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., 5% phenyl methyl siloxane)

  • Helium (carrier gas)

  • This compound standard (≥98% purity)

  • Internal standard (e.g., cyclohexanol)

  • Solvent (e.g., ethanol (B145695) or dichloromethane)

  • Volumetric flasks and pipettes

  • Sample matrix (e.g., fragrance base, beverage)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

    • Prepare a stock solution of the internal standard (e.g., 1000 µg/mL).

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte in the samples. Add a constant concentration of the internal standard to each calibration standard.

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample matrix into a volumetric flask.

    • If the sample is a solid or semi-solid, perform a solvent extraction.

    • Add a known amount of the internal standard.

    • Dilute to volume with the appropriate solvent.

    • Filter the sample if necessary.

  • GC-MS Parameters (starting point):

    • Injector Temperature: 250 °C

    • Injection Mode: Split or splitless, depending on concentration

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: 5 °C/min to 150 °C

      • Ramp: 15 °C/min to 250 °C, hold for 5 minutes

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for this compound (e.g., m/z 71, 59, 43) and the internal standard.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum compared to the standard.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Quantify the amount of this compound in the samples using the calibration curve.

Table 3: Example GC-MS Parameters for Fragrance Analysis

ParameterSetting
Column 5% phenyl methyl siloxane (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 40 °C (2 min), then 5 °C/min to 250 °C (5 min)
MS Ionization EI, 70 eV
Scan Range m/z 40-350
Sensory Evaluation: Triangle Test

This protocol is used to determine if a sensory difference exists between two samples, for example, a product with and without the addition of this compound.[6][7]

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable sensory difference in a product.

Materials:

  • Trained sensory panel (minimum of 15-20 assessors)

  • Two sample preparations: a control (A) and a test sample with this compound (B)

  • Identical, odor-free sample presentation vessels, coded with random 3-digit numbers

  • Palate cleansers (e.g., unsalted crackers, filtered water)

  • Controlled sensory evaluation environment (well-ventilated, neutral lighting)

Procedure:

  • Sample Preparation:

    • Prepare a sufficient quantity of the control product (A).

    • Prepare the test product (B) by adding a precise amount of this compound to the control product. Ensure thorough mixing.

    • Allow both samples to equilibrate to the same temperature before serving.

  • Test Presentation:

    • For each panelist, present three coded samples. Two of the samples will be identical (e.g., A, A, B or B, B, A), and one will be different.

    • The order of presentation of the six possible combinations (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized and balanced across the panelists.[7]

  • Evaluation:

    • Instruct panelists to evaluate the samples from left to right.

    • Ask them to identify the "odd" or "different" sample.

    • Panelists should be encouraged to guess if they are unsure.[6]

    • Optionally, ask panelists to describe the difference they perceive.

  • Data Analysis:

    • Count the number of correct identifications.

    • Use a statistical table for triangle tests (based on the number of panelists and the desired significance level, e.g., p < 0.05) to determine if the number of correct answers is statistically significant. A significant result indicates that a perceivable difference exists between the two samples.

Molecular Interactions and Signaling Pathways

Olfactory Perception

The perception of this compound begins with its interaction with olfactory receptors in the nasal epithelium. It has been identified as a direct activator of the olfactory receptor Olfr65, which is a G-protein coupled receptor (GPCR).[2] The activation of this receptor initiates a downstream signaling cascade.

The canonical olfactory signaling pathway is initiated when an odorant, in this case this compound, binds to its specific olfactory receptor. This binding causes a conformational change in the receptor, which in turn activates a G-protein (Gαolf). The activated G-protein then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing and perception of the odor.[8][9]

Olfactory_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular MBE This compound OR Olfr65 (Olfactory Receptor) MBE->OR Binds G_protein Gαolf (G-protein) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP CNG_channel CNG Channel (Closed) CNG_channel_open CNG Channel (Open) CNG_channel->CNG_channel_open Depolarization Neuronal Depolarization CNG_channel_open->Depolarization Cation Influx (Na+, Ca2+) cAMP->CNG_channel Binds to Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signaling pathway for this compound.

Trigeminal Sensory Interaction

The trigeminal nerve mediates sensations such as cooling, tingling, and pungency. While many fragrance and flavor molecules can elicit these sensations, there is currently no publicly available data to confirm whether this compound interacts with trigeminal receptors (e.g., TRPA1, TRPV1, TRPM8).

Protocol for Assessment of Trigeminal Effects:

A lateralization test can be used to assess the potential trigeminal activity of this compound. This involves presenting the odorant to one nostril at a time and asking the subject to identify which nostril was stimulated. The ability to correctly lateralize an odorant is indicative of trigeminal nerve stimulation.

Trigeminal_Assessment_Workflow Start Start: Prepare Dilutions of this compound Presentation Present Odorant to One Nostril (Randomized) Start->Presentation Question Ask Subject: 'Which nostril was stimulated?' Presentation->Question Record Record Response (Correct/Incorrect) Question->Record Repeat Repeat with Different Concentrations and Subjects Record->Repeat Analysis Analyze Data for Statistically Significant Lateralization Repeat->Analysis Conclusion Conclusion on Trigeminal Activity Analysis->Conclusion

Caption: Workflow for trigeminal sensory assessment.

References

Application Notes and Protocols: 2-Methyl-3-buten-2-ol in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methyl-3-buten-2-ol, a tertiary allylic alcohol, in palladium-catalyzed cross-coupling reactions. While its application is less common than that of primary or secondary allylic alcohols due to steric hindrance, it can serve as a valuable building block in specific synthetic contexts, primarily in allylic substitution reactions.

Introduction: Reactivity of Tertiary Allylic Alcohols

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Allylic alcohols are attractive substrates for these transformations as they can be activated in situ to form π-allylpalladium intermediates, which can then react with a variety of nucleophiles.

The reactivity of allylic alcohols in these reactions is significantly influenced by their substitution pattern. Tertiary allylic alcohols, such as this compound, generally exhibit lower reaction rates compared to primary or secondary analogues due to increased steric hindrance around the double bond and the hydroxyl group. This steric bulk can impede the initial coordination of the palladium catalyst and subsequent oxidative addition.

Tsuji-Trost Reaction (Palladium-Catalyzed Allylic Substitution)

The Tsuji-Trost reaction is the most relevant palladium-catalyzed coupling reaction for this compound.[1][2][3] This reaction involves the substitution of the allylic hydroxyl group with a nucleophile, proceeding through a π-allylpalladium intermediate.

General Reaction Scheme:

Tsuji_Trost_Reaction sub R-X + pd_cat Pd(0) Catalyst sub->reaction_box nuc Nu-H nuc->reaction_box base Base pd_cat->reaction_box base->reaction_box product R-Nu leaving_group X-H reaction_box->product reaction_box->leaving_group

General scheme of a palladium-catalyzed coupling reaction.
Application Notes for this compound:

Due to its tertiary nature, the direct use of this compound in Tsuji-Trost reactions can be challenging. To enhance its reactivity, the hydroxyl group is often converted into a better leaving group, such as an acetate (B1210297) or carbonate, prior to the coupling reaction. However, direct coupling of the alcohol is also possible under specific conditions.

Key Considerations:

  • Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand, is typically employed. The choice of ligand is crucial and can influence both reactivity and selectivity. Bulky, electron-rich phosphine ligands are often beneficial.

  • Leaving Group: While direct coupling of the alcohol is feasible, converting the hydroxyl group to an acetate (using acetic anhydride) or a carbonate (using a chloroformate) can significantly improve reaction rates and yields.

  • Nucleophiles: A wide range of "soft" nucleophiles are suitable for this reaction, including stabilized carbanions (e.g., from malonates, β-ketoesters), amines, phenols, and thiols.[3]

  • Solvent: Aprotic solvents such as tetrahydrofuran (B95107) (THF), dioxane, or toluene (B28343) are commonly used.

  • Base: A base is often required to deprotonate the nucleophile. Common bases include triethylamine (B128534), sodium hydride, or potassium carbonate.

Quantitative Data: Relative Reactivity of Allylic Alcohols

The steric hindrance of this compound significantly impacts its reaction rate in palladium-catalyzed allylic substitutions. The following table, adapted from comparative studies, illustrates the trend in initial reaction rates for the heterolytic splitting of various allylic alcohols, which is the rate-determining step in the formation of the π-allylpalladium intermediate.

Allylic AlcoholStructureRelative Initial Rate
Cinnamyl alcoholPh-CH=CH-CH₂OHHigh
Allyl alcoholCH₂=CH-CH₂OHHigh
trans-Crotyl alcoholCH₃-CH=CH-CH₂OHModerate
3-Methyl-2-buten-1-ol (Prenol)(CH₃)₂C=CH-CH₂OHLow
This compound CH₂=CH-C(CH₃)₂OH Very Low (estimated)

Note: The rate for this compound is an estimation based on the trend of increasing steric hindrance.

Experimental Protocol: General Procedure for the Tsuji-Trost Reaction of an Allylic Acetate Derived from this compound

Step 1: Acetylation of this compound

  • To a solution of this compound (1.0 eq.) in dichloromethane (B109758) (DCM) at 0 °C, add acetic anhydride (B1165640) (1.2 eq.) and triethylamine (1.5 eq.).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the resulting allylic acetate by column chromatography.

Step 2: Palladium-Catalyzed Allylic Substitution

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., PPh₃, 10 mol%) in the chosen solvent (e.g., THF).

  • Add the nucleophile (1.2 eq.) and the base (1.5 eq., if required).

  • Add the allylic acetate derived from this compound (1.0 eq.).

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Tsuji_Trost_Workflow cluster_acetylation Step 1: Acetylation cluster_coupling Step 2: Coupling start_acetylation This compound reagents_acetylation Acetic Anhydride, Triethylamine, DCM start_acetylation->reagents_acetylation workup_acetylation Aqueous Workup reagents_acetylation->workup_acetylation purification_acetylation Column Chromatography workup_acetylation->purification_acetylation product_acetate Allylic Acetate purification_acetylation->product_acetate start_coupling Allylic Acetate product_acetate->start_coupling reagents_coupling Pd Catalyst, Ligand, Nucleophile, Base, Solvent start_coupling->reagents_coupling reaction Heating reagents_coupling->reaction workup_coupling Aqueous Workup reaction->workup_coupling purification_coupling Column Chromatography workup_coupling->purification_coupling final_product Coupled Product purification_coupling->final_product

Experimental workflow for the Tsuji-Trost reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene.[4][5] In the context of this compound, it would react with an aryl or vinyl halide. However, there is a lack of specific literature examples for the Heck reaction with this particular substrate.

Challenges:

  • Steric Hindrance: The two methyl groups on the carbon adjacent to the double bond present significant steric bulk, which can hinder the migratory insertion step of the Heck catalytic cycle.

  • Regioselectivity: If the reaction were to proceed, controlling the regioselectivity of the arylation (at the C3 or C4 position) could be challenging.

While theoretically possible, the Heck reaction of this compound is expected to be low-yielding and may require harsh reaction conditions and specialized catalyst systems.

Heck_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd_aryl Ar-Pd(II)-X(L2) oxidative_addition->pd_aryl alkene_coordination Alkene Coordination pd_aryl->alkene_coordination pd_pi_complex π-Complex alkene_coordination->pd_pi_complex migratory_insertion Migratory Insertion pd_pi_complex->migratory_insertion pd_alkyl R-Pd(II)-X(L2) migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination product_complex Product-Pd(II)-H(L2) beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination reductive_elimination->pd0

Catalytic cycle of the Heck reaction.

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[6][7] For this compound to participate directly, it would need to be converted into an organoboron derivative. A more plausible, though still challenging, route would be to use it as the alkene partner in a Suzuki-Miyaura-type reaction involving the C-O bond activation of the allylic alcohol.

Challenges:

  • Substrate Preparation: The synthesis of the corresponding boronic acid or ester of this compound is not trivial.

  • C-O Bond Activation: While methods for the direct Suzuki-Miyaura coupling of allylic alcohols exist, they are less common for sterically hindered tertiary alcohols.

Given these challenges, the Suzuki coupling is not a commonly employed method for the functionalization of this compound.

Conclusion

This compound can be utilized in palladium-catalyzed coupling reactions, with the Tsuji-Trost allylic substitution being the most promising approach. Researchers should be mindful of the inherent low reactivity of this sterically hindered tertiary allylic alcohol and may need to employ activated derivatives (e.g., acetates) and carefully optimized reaction conditions to achieve satisfactory results. The Heck and Suzuki couplings are less explored and likely more challenging for this particular substrate. Further research into specialized catalyst systems may broaden the applicability of this compound in these and other palladium-catalyzed transformations.

References

Application Note: Determination of 2-Methyl-3-buten-2-ol Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methyl-3-buten-2-ol purity. The protocol employs a reverse-phase C18 column with a simple isocratic mobile phase, providing accurate and reproducible results suitable for quality control and research applications. This document provides a comprehensive experimental protocol, data presentation, and a visual workflow to ensure straightforward implementation in a laboratory setting.

Introduction

This compound is a volatile organic compound and a tertiary alcohol that serves as a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. Accurate determination of its purity is critical to ensure the quality and consistency of downstream products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. This application note describes a specific HPLC method for assessing the purity of this compound.

Experimental Protocol

This protocol outlines the necessary steps for preparing solutions and operating the HPLC system for the analysis of this compound.

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (85%, analytical grade)

  • Methanol (HPLC grade, for cleaning)

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 10 minutes
Preparation of Solutions

2.3.1. Mobile Phase Preparation

To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of deionized water. Add 1.0 mL of 85% phosphoric acid and mix thoroughly. Degas the solution using sonication or vacuum filtration before use.

2.3.2. Standard Solution Preparation

Accurately weigh approximately 100 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase to obtain a stock standard solution of approximately 1000 µg/mL. From this stock, prepare a working standard solution of 100 µg/mL by diluting 10 mL of the stock solution to 100 mL with the mobile phase.

2.3.3. Sample Solution Preparation

Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

Analysis and Calculation

Inject the prepared sample solution into the HPLC system. The purity of this compound is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes hypothetical data obtained from the HPLC analysis of a this compound sample.

Table 2: Hypothetical HPLC Purity Analysis Data

Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity 12.1515,2300.45
This compound 3.58 3,358,970 99.20
Impurity 24.7218,6500.35
Total -3,392,850 100.00

Experimental Workflow Diagram

The logical flow of the HPLC analysis protocol is visualized in the following diagram.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (ACN:H2O with H3PO4) sys_suit System Suitability Test (5 injections of standard) prep_mobile->sys_suit prep_std Prepare Standard Solution (100 µg/mL) prep_std->sys_suit prep_sample Prepare Sample Solution (100 µg/mL, filtered) inject_sample Inject Sample Solution prep_sample->inject_sample sys_suit->inject_sample RSD < 2% acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calc_purity Calculate Purity (Area % Method) integrate_peaks->calc_purity report Generate Report calc_purity->report

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a simple, accurate, and reproducible technique for determining the purity of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory equipped with standard HPLC instrumentation.

Application Notes and Protocols: 2-Methyl-3-buten-2-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-methyl-3-buten-2-ol (MBE), a versatile C5 tertiary allylic alcohol. MBE serves as a valuable precursor in a variety of organic transformations, enabling the construction of complex molecular architectures relevant to the pharmaceutical and fragrance industries. This document details key reactions, presents quantitative data in tabular format, provides explicit experimental protocols, and illustrates reaction workflows using logical diagrams.

Introduction to this compound

This compound, also known as dimethyl vinyl carbinol, is a readily available building block possessing two key functional groups: a tertiary alcohol and a vinyl group. This unique combination allows for a diverse range of chemical manipulations, making it an important intermediate in the synthesis of fine chemicals, natural products, and active pharmaceutical ingredients (APIs). Notably, it is a key precursor in the industrial synthesis of vitamins A and E.

Physicochemical Properties:

PropertyValue
Molecular Formula C₅H₁₀O
Molecular Weight 86.13 g/mol
Boiling Point 98-99 °C
Density 0.824 g/mL at 20 °C
CAS Number 115-18-4

Synthesis of this compound

The most common industrial synthesis of this compound involves the selective partial hydrogenation of 2-methyl-3-butyn-2-ol (B105114). This transformation can be achieved with high selectivity using specific catalysts that prevent over-reduction to the corresponding saturated alcohol.

Selective Hydrogenation using a Lindlar Catalyst

A widely used method for this conversion employs a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead). The presence of a poison like quinoline (B57606) is crucial for achieving high selectivity for the alkene.

Reaction Scheme: 2-Methyl-3-butyn-2-ol to this compound

graph Hydrogenation_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

MBY [label="2-Methyl-3-butyn-2-ol"]; Reagents [label="H2, Lindlar Catalyst\nQuinoline, Light Petroleum", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; MBE [label="this compound"];

MBY -> Reagents [arrowhead=none]; Reagents -> MBE; }

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound [1]

  • Materials:

    • 2-Methyl-3-butyn-2-ol (336 g)

    • Light petroleum (equal volume to the alcohol)

    • Lindlar catalyst (30 g)

    • Quinoline (16.8 g)

    • Hydrogen gas

  • Procedure:

    • In a suitable hydrogenation apparatus, dissolve 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum.

    • Add 16.8 g of quinoline and 30 g of Lindlar catalyst to the solution.

    • Cool the mixture to 10 °C.

    • Shake the mixture in an atmosphere of hydrogen until the theoretical amount of hydrogen (4 moles) is absorbed. The reaction typically takes 3-5 hours, after which the rate of hydrogen uptake slows significantly.

    • Filter off the catalyst from the reaction mixture.

    • Purify the product by distillation through a fractionating column.

  • Yield: 323 g (94%) of this compound.

Quantitative Data for Synthesis:

ReactantCatalystSolventTemperatureTimeYield (%)Reference
2-Methyl-3-butyn-2-olLindlar, QuinolineLight Petroleum10 °C3-5 h94[1]
2-Methyl-3-butyn-2-olPd/ZnOToluene (B28343)60 °C-High Selectivity[2]
2-Methyl-3-butyn-2-olPolymer-protected PdZn NPsIsopropanol40 °C->95 (selectivity)[3]

Applications in Organic Synthesis

Protection of the Hydroxyl Group

The tertiary hydroxyl group of MBE can be protected to allow for selective reactions at the vinyl moiety. Silyl ethers are common protecting groups due to their ease of formation and removal under mild conditions.[4][5]

Experimental Protocol: Protection as a Trimethylsilyl (TMS) Ether

  • Materials:

  • Procedure:

    • Dissolve this compound in anhydrous dichloromethane under an inert atmosphere.

    • Add triethylamine to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add chlorotrimethylsilane dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the TMS-protected alcohol.

Sharpless Asymmetric Epoxidation

The allylic alcohol functionality of MBE makes it an excellent substrate for the Sharpless asymmetric epoxidation, yielding chiral epoxy alcohols which are valuable intermediates in the synthesis of complex molecules.[6][7]

graph Sharpless_Epoxidation_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

MBE [label="this compound"]; Catalyst [label="Ti(OiPr)4, (+)-DET\nt-BuOOH, CH2Cl2", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Epoxide [label="Chiral Epoxy Alcohol"];

MBE -> Catalyst [arrowhead=none]; Catalyst -> Epoxide; }

Caption: Sharpless epoxidation of this compound.

Experimental Protocol: Sharpless Asymmetric Epoxidation of an Allylic Alcohol [8]

  • Materials:

    • Allylic alcohol (e.g., E-2-hexen-1-ol, 0.25 mol)

    • Titanium(IV) isopropoxide (0.134 mol)

    • Diethyl (2R,3R)-tartrate ((+)-DET, 0.161 mol)

    • Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (2.71 M, 0.50 mol)

    • Dichloromethane (anhydrous, 1.00 L)

    • 3Å Molecular Sieves

  • Procedure:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add dichloromethane and cool to -70 °C.

    • Add titanium(IV) isopropoxide, followed by diethyl (2R,3R)-tartrate and the allylic alcohol.

    • Add pre-cooled (-20 °C) anhydrous TBHP solution.

    • Allow the reaction temperature to rise to 0 °C over 2 hours.

    • Work-up the reaction using an aqueous solution of ferrous sulfate and tartaric acid to decompose the excess peroxide and hydrolyze the titanium complexes.

    • Extract the product with an organic solvent, dry, and purify by distillation or chromatography.

  • Note: The specific yield and enantiomeric excess for this compound would need to be determined experimentally but are expected to be high based on the reliability of the Sharpless epoxidation.[7]

Quantitative Data for Sharpless Epoxidation of various Allylic Alcohols: [9]

SubstrateTartrateYield (%)ee (%)
(E)-2-Hexen-1-ol(+)-DIPT89>98
Geraniol(+)-DIPT79>98
Cinnamyl alcohol(+)-DET8895
Palladium-Catalyzed Cross-Coupling Reactions

The vinyl group of MBE (or its protected form) can participate in palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions to form new carbon-carbon bonds.[10][11]

3.3.1. Heck Reaction

The Heck reaction couples the vinyl group with an aryl or vinyl halide, providing access to substituted styrenyl or dienyl alcohols.[10][12]

graph Heck_Reaction_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

MBE_Protected [label="Protected\nthis compound"]; Coupling_Partners [label="Aryl Halide (Ar-X)\nPd Catalyst, Base", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Arylated Alcohol Derivative"];

MBE_Protected -> Coupling_Partners [arrowhead=none]; Coupling_Partners -> Product; }

Caption: Heck reaction involving a derivative of this compound.

General Experimental Protocol: Heck Reaction of an Alkene with an Aryl Halide [12]

  • Materials:

    • Alkene (e.g., protected MBE, 1.0 mmol)

    • Aryl halide (1.0 mmol)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

    • Ligand (e.g., PPh₃, if required)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Solvent (e.g., DMF, 1 mL)

  • Procedure:

    • In a reaction vial, combine the alkene, aryl halide, palladium catalyst, ligand (if used), and base.

    • Add the solvent and seal the vial.

    • Heat the reaction mixture at a specified temperature (e.g., 60-140 °C) for a designated time (e.g., 12-40 hours), monitoring by TLC or GC.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

    • Purify the product by column chromatography.

3.3.2. Suzuki Reaction

The Suzuki reaction can be employed to couple a boronic acid derivative of MBE with an aryl or vinyl halide, or conversely, couple MBE-derived halides with organoboranes.[11][13]

General Experimental Protocol: Suzuki Coupling [14]

  • Materials:

    • Organoboron reagent (e.g., vinylboronic acid derived from MBE, 1.0 equiv)

    • Aryl or vinyl halide (1.0 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Base (e.g., aqueous Na₂CO₃ or K₃PO₄, 2.0 equiv)

    • Solvent system (e.g., Toluene/Ethanol/Water)

  • Procedure:

    • To a flask, add the organoboron reagent, the halide, and the solvent system.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

    • Add the palladium catalyst and the base.

    • Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir until the starting materials are consumed (monitored by TLC or GC).

    • Cool the reaction, add water, and extract with an organic solvent.

    • Dry the organic phase, concentrate, and purify the product by chromatography.

Acid-Catalyzed Rearrangement

In the presence of acid, this compound can undergo rearrangement to form its isomer, 3-methyl-2-buten-1-ol (B147165) (prenol), another valuable building block, particularly in the synthesis of terpenoids and fragrances.[15]

Application in the Synthesis of Bioactive Molecules

While this compound is not a direct precursor in the total synthesis of artemisinin (B1665778), its structural motifs are found in many natural products. The synthetic transformations described above provide access to key intermediates for the synthesis of various bioactive compounds. For instance, the allylic alcohol moiety is a common feature in terpenes, and the ability to functionalize this unit through epoxidation and cross-coupling reactions is of significant interest in drug discovery and development. The synthesis of artemisinin itself relies on precursors that share structural similarities with derivatives of MBE, highlighting the importance of this class of compounds in complex molecule synthesis.[16][17]

Conclusion

This compound is a cost-effective and versatile starting material in organic synthesis. Its dual functionality allows for a wide array of chemical transformations, including protection-deprotection strategies, stereoselective epoxidation, and palladium-catalyzed cross-coupling reactions. The protocols and data presented herein demonstrate the broad applicability of this building block for the synthesis of a diverse range of chemical entities for the pharmaceutical and fine chemical industries.

References

Application Notes and Protocols for the Use of 2-Methyl-3-buten-2-ol in Terpene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-buten-2-ol (MBO), a volatile hemiterpene alcohol, serves as a C5 building block in organic synthesis. While not as commonly employed as its isomer prenol, MBO and its precursor, 2-methyl-3-butyn-2-ol (B105114), can be utilized in several key reactions to produce valuable intermediates for the synthesis of terpenes and terpenoids. This document provides detailed application notes and experimental protocols for fundamental chemical transformations of MBO and its precursor, including hydrogenation for MBO synthesis, acid-catalyzed rearrangement to synthetically useful enones, and conversion to key terpene synthons. These protocols are intended to serve as a foundational guide for researchers in the exploration of MBO's synthetic utility in terpene chemistry.

Introduction

Terpenes and terpenoids are a vast and structurally diverse class of natural products with wide-ranging applications in the pharmaceutical, fragrance, and flavor industries. The synthesis of these complex molecules often relies on the creative use of smaller, readily available building blocks. This compound (MBO) is a five-carbon tertiary allylic alcohol that represents a fundamental isoprenoid unit. Although its direct application as a starting material in complex terpene total synthesis is not extensively documented, its structure offers potential for various chemical transformations to access key terpene intermediates.

This document details protocols for the following key transformations relevant to terpene synthesis:

  • Synthesis of this compound: A standard procedure for the selective hydrogenation of 2-methyl-3-butyn-2-ol to yield MBO.

  • Meyer-Schuster Rearrangement: An acid-catalyzed rearrangement of the MBO precursor, 2-methyl-3-butyn-2-ol, to form an α,β-unsaturated ketone, a common structural motif in terpenes.

  • Synthesis of Prenyl Bromide: Conversion of MBO to the versatile allylic bromide, a key electrophile in terpene synthesis for the introduction of the dimethylallyl group.

These protocols provide a starting point for the investigation and application of MBO and its derivatives in the synthesis of novel and known terpenoid structures.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the selective hydrogenation of 2-methyl-3-butyn-2-ol. The use of a partially poisoned catalyst, such as Lindlar's catalyst, is crucial to prevent over-reduction to the corresponding alkane.

Experimental Protocol: Hydrogenation of 2-Methyl-3-butyn-2-ol

This protocol describes the selective semi-hydrogenation of 2-methyl-3-butyn-2-ol to this compound using a Lindlar catalyst.[1]

Materials:

  • 2-Methyl-3-butyn-2-ol

  • Light petroleum (petroleum ether)

  • Quinoline (B57606)

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon of hydrogen)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)

  • Distillation apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum.

  • To this solution, add 16.8 g of quinoline and 30 g of Lindlar catalyst.

  • Cool the mixture to 10°C.

  • Evacuate the reaction vessel and backfill with hydrogen gas.

  • Shake or stir the mixture vigorously under a hydrogen atmosphere until the theoretical amount of hydrogen for semi-hydrogenation is absorbed (monitoring by gas uptake is recommended). The reaction typically takes 3-5 hours.

  • Once the reaction is complete (indicated by a marked slackening of hydrogen absorption), filter the mixture to remove the catalyst.

  • The filtrate is then purified by distillation through a filled column to yield this compound.

Quantitative Data:

ParameterValueReference
Starting Material336 g (4.0 mol)[1]
ProductThis compound[1]
Yield323 g (94%)[1]
Boiling Point97-98°C[1]
Refractive Index (n_D)1.4141 at 25°C[1]

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Dissolve 2-methyl-3-butyn-2-ol in light petroleum B Add quinoline and Lindlar catalyst A->B C Cool to 10°C B->C D Introduce hydrogen gas C->D E Stir/shake for 3-5 hours D->E F Filter to remove catalyst E->F G Distill the filtrate F->G H Collect pure this compound G->H

Caption: Workflow for the synthesis of this compound.

Meyer-Schuster Rearrangement of 2-Methyl-3-butyn-2-ol

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds. In the case of the tertiary alcohol 2-methyl-3-butyn-2-ol, this reaction can lead to the formation of 3-methyl-2-buten-1-al, a valuable intermediate. However, under strongly acidic conditions, the competing Rupe rearrangement may occur, leading to the formation of α,β-unsaturated methyl ketones. The choice of catalyst and reaction conditions is therefore critical.

Experimental Protocol: Acid-Catalyzed Rearrangement

This protocol provides a general procedure for the acid-catalyzed rearrangement of a tertiary propargyl alcohol.

Materials:

  • 2-Methyl-3-butyn-2-ol

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Solvent (e.g., dioxane, water)

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-methyl-3-butyn-2-ol in a suitable solvent in a round-bottom flask.

  • Add a catalytic amount of the acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation or column chromatography.

Expected Product and Potential Side Products:

The primary product of the Meyer-Schuster rearrangement would be 3-methyl-2-buten-1-al. A potential side product from the competing Rupe rearrangement is 3-methyl-3-buten-2-one.

Reaction Pathway Diagram:

G A 2-Methyl-3-butyn-2-ol B Protonation of hydroxyl group A->B H+ C 1,3-hydroxyl shift B->C G Enyne intermediate (Rupe Pathway) B->G [H+] D Allenic carbocation intermediate C->D E Deprotonation and tautomerization D->E F 3-Methyl-2-buten-1-al (Meyer-Schuster Product) E->F H 3-Methyl-3-buten-2-one (Rupe Product) G->H

Caption: Meyer-Schuster vs. Rupe rearrangement pathway.

Synthesis of Prenyl Bromide from this compound

Prenyl bromide (1-bromo-3-methyl-2-butene) is a highly valuable and versatile C5 building block in terpene synthesis. It serves as a key electrophile for the introduction of the dimethylallyl moiety in various coupling reactions. The conversion of the tertiary alcohol MBO to the primary allylic bromide proceeds via an allylic rearrangement.

Experimental Protocol: Conversion of MBO to Prenyl Bromide

This protocol describes the synthesis of prenyl bromide from this compound using hydrobromic acid. The reaction proceeds through an SN1-type mechanism involving a resonance-stabilized allylic carbocation.

Materials:

  • This compound (MBO)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Calcium chloride (CaCl₂)

  • Pentane or hexane (B92381) for extraction

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cool a 48% aqueous solution of hydrobromic acid in an ice bath.

  • Slowly add this compound to the cold HBr solution with vigorous stirring. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

  • Separate the lower aqueous layer.

  • Wash the organic layer (the product) with cold water, followed by a cold saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

  • Filter to remove the drying agent.

  • The crude prenyl bromide can be used directly or purified by distillation under reduced pressure. Note that prenyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

Quantitative Data (Illustrative):

ParameterValue
Starting MaterialThis compound
Reagent48% Hydrobromic acid
Product1-Bromo-3-methyl-2-butene (Prenyl Bromide)
Typical Yield70-85%

Reaction Mechanism Diagram:

G A This compound B Protonation of hydroxyl group A->B HBr C Loss of water to form tertiary carbocation B->C -H2O D Resonance-stabilized allylic carbocation C->D Resonance E Nucleophilic attack by Br- D->E F 1-Bromo-3-methyl-2-butene (Prenyl Bromide) E->F Major G 3-Bromo-3-methyl-1-butene (Minor Product) E->G Minor

Caption: Mechanism for the formation of Prenyl Bromide from MBO.

Conclusion

While this compound is not a universally employed starting material for the total synthesis of complex terpenes, it and its precursor, 2-methyl-3-butyn-2-ol, are valuable C5 building blocks for accessing key isoprenoid synthons. The protocols provided herein for the synthesis of MBO, its rearrangement to an α,β-unsaturated aldehyde, and its conversion to the versatile prenyl bromide, offer researchers and drug development professionals a solid foundation for exploring the synthetic potential of this hemiterpene alcohol in the broader context of terpene and terpenoid chemistry. Careful consideration of reaction conditions is crucial to control selectivity and maximize the yield of the desired products.

References

Troubleshooting & Optimization

Technical Support Center: Selective Hydrogenation of 2-Methyl-3-butyn-2-ol to 2-Methyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) (MBY) to 2-methyl-3-buten-2-ol (MBE), a key intermediate in the synthesis of vitamins and fragrances.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of 2-methyl-3-butyn-2-ol (MBY)?

The main challenge is to achieve high selectivity for the desired semi-hydrogenated product, this compound (MBE), while minimizing the over-hydrogenation to the fully saturated product, 2-methyl-2-butanol (B152257) (MBA). The hydrogenation of the double bond in MBE to a single bond is kinetically favored over the partial hydrogenation of the triple bond in MBY, making selective catalysis essential.[1]

Q2: What are the most common types of catalysts used for this reaction?

Palladium-based catalysts are widely used, often modified to improve selectivity. Common examples include Pd/ZnO, Pd/γ-Al2O3, and bimetallic catalysts like PdZn supported on oxides such as TiO2.[2][3][4] Copper-based nanocatalysts are also being explored as a viable alternative to noble metals.[1] The traditional Lindlar catalyst is another option, though some modern catalysts have shown superior performance.[2][5]

Q3: How does the choice of catalyst support affect the reaction?

The catalyst support can significantly influence the catalytic properties. For instance, doping titania supports with zinc oxide has been shown to enhance selectivity and stability in PdZn catalysts.[6] The interaction between the metal nanoparticles and the support, such as the formation of Pd-Al species on γ-Al2O3 after high-temperature reduction, can alter the electronic properties of the catalyst and improve selectivity towards MBE.[3][7]

Q4: What is the role of a second metal, like Zinc, in Palladium-based catalysts?

The addition of a second metal like Zinc to Palladium catalysts can form bimetallic nanoparticles or alloys. This modification can enhance selectivity by altering the electronic properties of Palladium, for example, through electron transfer from Pd to Zn. This modification can also block unselective active sites on the catalyst surface, thus favoring the formation of the desired alkene.[7] Bimetallic PdZn nanoparticle-based catalysts have demonstrated higher selectivity compared to their monometallic Pd counterparts.[4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low selectivity to this compound (MBE) 1. Over-hydrogenation: The reaction conditions (temperature, pressure) may be too harsh, favoring the formation of 2-methyl-2-butanol (MBA). 2. Inappropriate catalyst: The catalyst used may not be selective enough for the semi-hydrogenation. 3. Catalyst deactivation or modification: The catalyst's active sites may have changed during the reaction.1. Optimize reaction conditions: Lowering the reaction temperature can significantly increase selectivity. For example, with Cu/SiO2 catalysts, decreasing the temperature from 180°C to 140°C increased selectivity from 15% to nearly 100% at 50% conversion.[1] 2. Select a more appropriate catalyst: Consider using a bimetallic catalyst like PdZn/TiO2 or a catalyst with a modified support like Pd/ZnO, which have shown high selectivity.[2][6] For Pd/γ-Al2O3, a high-temperature reduction pretreatment can improve selectivity to 97%.[3][7] 3. Catalyst characterization: Analyze the catalyst before and after the reaction to check for changes in its structure or composition.
Low conversion of 2-methyl-3-butyn-2-ol (MBY) 1. Insufficient catalyst activity: The catalyst may not be active enough under the chosen reaction conditions. 2. Mass transfer limitations: In a three-phase system, the transport of reactants to the catalyst surface may be limited. 3. Catalyst poisoning: Impurities in the reactants or solvent may be poisoning the catalyst.1. Increase catalyst loading or temperature: Carefully increasing the amount of catalyst or the reaction temperature can enhance the conversion rate. However, monitor selectivity closely as it may decrease with increasing temperature. 2. Improve mixing: Ensure vigorous stirring or agitation to minimize mass transfer limitations.[5] 3. Purify reactants and solvent: Use high-purity starting materials to avoid catalyst deactivation.
Inconsistent results between batches 1. Variability in catalyst preparation: Inconsistent synthesis of the catalyst can lead to different performance. 2. Changes in reactant quality: The purity of MBY or the solvent may vary between batches. 3. Inconsistent reaction setup and conditions: Variations in temperature, pressure, or stirring rate can affect the outcome.1. Standardize catalyst synthesis protocol: Follow a detailed and consistent procedure for catalyst preparation and activation. 2. Analyze starting materials: Check the purity of reactants and solvents before each experiment. 3. Maintain consistent experimental parameters: Ensure all reaction parameters are carefully controlled and monitored for each run.

Data Presentation

Table 1: Comparison of Catalytic Performance for Selective Hydrogenation of MBY

CatalystSupportTemperature (°C)Pressure (bar)Selectivity to MBE (%)Conversion of MBY (%)Reference
PdZnTi0.8Zn0.2O1.840-98.2-[6]
7 nm CuSiO214020~10050[1]
7 nm CuSiO2160208050[1]
7 nm CuSiO2180201550[1]
PdZnO607>95-[2][5]
Pdγ-Al2O3 (red. 600°C)2558834 (after 30 min)[7]
Pdγ-Al2O3 (red. 600°C)4519720 (after 30 min)[7]
PdZn (PVP-stabilized)TiO2--81.5 - 88.995[4]
1%-Pd/SPS (Na2CO3 treated)Polystyrene90atmospheric9895[8]
Lindlar Catalyst-10-94 (yield)-[9]

Experimental Protocols

Protocol 1: Selective Hydrogenation using Lindlar Catalyst

This protocol is based on a literature procedure for the preparation of this compound.[9]

  • Reaction Setup: In a suitable reaction vessel, dissolve 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum.

  • Addition of Reagents: Add 16.8 g of quinoline (B57606) (as a catalyst poison to improve selectivity) and 30 g of Lindlar catalyst to the solution.

  • Hydrogenation: Cool the mixture to 10°C and shake it in an atmosphere of hydrogen.

  • Monitoring: Continue the reaction until the absorption of hydrogen significantly slows down (typically after 3-5 hours).

  • Work-up: Filter off the catalyst.

  • Purification: Purify the product by distillation through a filled column to yield this compound.

Protocol 2: General Procedure for Catalyst Testing in a Batch Reactor

This is a generalized protocol based on common practices described in the literature.[1][5]

  • Catalyst Pre-treatment: Activate the catalyst as required. For example, Pd/γ-Al2O3 may be reduced in a hydrogen flow at elevated temperatures (e.g., 400°C or 600°C).[7]

  • Reactor Charging: Charge the batch reactor with the solvent (e.g., toluene, methanol, or water), the reactant 2-methyl-3-butyn-2-ol, and the pre-weighed catalyst.

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) and then with hydrogen.

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 35-180°C) and pressurize with hydrogen to the desired pressure (e.g., 5-20 bar).

  • Agitation: Begin stirring at a high rate (e.g., 1000 rpm) to ensure good mixing and minimize mass transfer limitations.

  • Sampling and Analysis: Periodically take samples from the reaction mixture. Analyze the samples using gas chromatography (GC) to determine the conversion of MBY and the selectivity to MBE and MBA.

  • Reaction Completion: Once the desired conversion is reached, stop the reaction by cooling the reactor and venting the hydrogen.

  • Product Isolation: Separate the catalyst from the reaction mixture by filtration. The product can be further purified if necessary.

Visualizations

Reaction_Pathway MBY 2-Methyl-3-butyn-2-ol (MBY) MBE This compound (MBE) (Desired Product) MBY->MBE + H₂ (Selective Catalyst) MBA 2-Methyl-2-butanol (MBA) (Over-hydrogenation Product) MBE->MBA + H₂ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up catalyst_prep Catalyst Preparation & Pre-treatment reactor_charging Reactor Charging catalyst_prep->reactor_charging reactant_prep Reactant & Solvent Preparation reactant_prep->reactor_charging reaction_execution Set Temperature, Pressure & Stirring reactor_charging->reaction_execution sampling Periodic Sampling reaction_execution->sampling workup Catalyst Filtration & Product Isolation reaction_execution->workup Reaction Complete gc_analysis GC Analysis for Conversion & Selectivity sampling->gc_analysis gc_analysis->sampling Continue reaction or stop

References

Technical Support Center: Catalyst Deactivation in 2-Methyl-3-buten-2-OL (MBI) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst deactivation during the synthesis of 2-Methyl-3-buten-2-OL (MBI), a crucial intermediate in the production of vitamins and fragrances. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common issues related to catalyst performance in the selective hydrogenation of 2-Methyl-3-butyn-2-ol (MBY) to MBI.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Cause Recommended Action
Rapid loss of catalyst activity Catalyst Poisoning: Strong chemisorption of impurities (e.g., sulfur, nitrogen compounds) on active sites.[1]- Purify reactants and solvents before use.- Implement a guard bed to remove poisons before the reactant stream reaches the catalyst.- Attempt catalyst regeneration (see protocols below).
Coke Formation (Fouling): Deposition of carbonaceous residues on the catalyst surface, blocking active sites and pores.[2][3][4]- Optimize reaction conditions (lower temperature, adjust reactant concentrations) to minimize side reactions leading to coke.- Consider a catalyst with a support that is less prone to coking (e.g., α-alumina over γ-alumina).[3]- Regenerate the catalyst through controlled oxidation to burn off coke.
Decrease in selectivity to MBI Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area and changes in site geometry.[5]- Operate at the lowest effective temperature.- Ensure proper heat management in the reactor to avoid hotspots.- Select a catalyst with a thermally stable support or one that promotes strong metal-support interaction.
Changes in Catalyst Active Sites: Formation of less selective species (e.g., palladium carbides or hydrides) on the catalyst surface.- Optimize catalyst pretreatment conditions (e.g., reduction temperature and time) to favor the formation of the desired active phase.[6]
Gradual decline in catalyst performance over time Leaching: Dissolution of the active metal or support material into the reaction medium.- Ensure the solvent is compatible with the catalyst and support.- Operate at milder reaction conditions to reduce the rate of leaching.- Consider a catalyst with a more robust support material.
Mechanical Attrition: Physical breakdown of the catalyst particles, especially in slurry or fluidized bed reactors.[7]- Use a catalyst with higher mechanical strength.- Optimize stirring or flow rates to minimize mechanical stress on the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of deactivation for palladium catalysts in MBI synthesis?

A1: The primary deactivation mechanisms for palladium catalysts during the selective hydrogenation of MBY to MBI are:

  • Sintering: The agglomeration of palladium nanoparticles at elevated temperatures, which reduces the active surface area.[5]

  • Fouling (Coke Formation): The deposition of carbonaceous materials on the catalyst surface, which blocks access to the active sites.[2][3][4]

  • Poisoning: The strong adsorption of impurities from the feedstock onto the palladium active sites, rendering them inactive.[1]

Q2: How does the catalyst support affect deactivation?

A2: The support material plays a critical role in catalyst stability. For instance, γ-Al2O3 can have acidic sites that may promote coke formation, while α-Al2O3, with its lower surface area and acidity, has been shown to be less prone to coking.[3] Supports like ZnO can lead to the formation of bimetallic Pd-Zn species, which can enhance selectivity and stability by modifying the electronic properties of palladium.[6]

Q3: Can a deactivated catalyst be regenerated?

A3: Yes, depending on the deactivation mechanism, regeneration is often possible.

  • For deactivation by coking , a common method is controlled oxidation (calcination) to burn off the carbon deposits.[8]

  • For some types of poisoning , a chemical wash or thermal treatment may remove the adsorbed poisons.

  • Sintering , however, is generally irreversible.

Q4: What is the impact of catalyst pretreatment on its performance and stability?

A4: Pretreatment, particularly the reduction step for palladium catalysts, is crucial. The temperature and duration of reduction can influence the palladium particle size, the formation of palladium-support interactions (like Pd-Al species), and the formation of palladium hydrides or carbides, all of which affect the catalyst's activity, selectivity, and stability.[6] For example, high-temperature reduction of a Pd/γ-Al2O3 catalyst can lead to the formation of Pd-Al species that improve selectivity to MBI.[6]

Quantitative Data on Catalyst Performance and Deactivation

The following tables summarize key performance data from literature for different catalysts used in the hydrogenation of 2-Methyl-3-butyn-2-ol (MBY).

Table 1: Performance of Different Catalysts in MBY Hydrogenation

CatalystSupportTemperature (°C)Pressure (bar)MBY Conversion (%)MBI Selectivity (%)Reference
1 wt.% Pd (reduced at 600°C)γ-Al2O3255~34 (after 30 min)97[6]
1 wt.% Pd (reduced at 600°C)γ-Al2O3451~20 (after 30 min)88[6]
PdZnTiO24019797.6[9]
PdZnTi0.8Zn0.2O24019797.6[9]

Table 2: Catalyst Stability Over Time

CatalystSupportConditionsInitial Conversion (%)Conversion after 300 min (%)Reference
1 wt.% Pd (reduced at 600°C)γ-Al2O325°C, 5 bar41~34[6]
1 wt.% Pd (reduced at 600°C)γ-Al2O345°C, 1 bar41~20[6]
PdZnTi0.8Zn0.2O1.840°C, 1 bar-Maintained high selectivity for up to 168 hours[9]

Experimental Protocols

Protocol 1: Catalyst Stability Testing in a Continuous Flow Reactor

This protocol describes a general procedure for evaluating the stability of a catalyst for MBY hydrogenation.

1. Catalyst Preparation and Packing:

  • Prepare the desired catalyst (e.g., 1 wt.% Pd/γ-Al2O3) and subject it to the appropriate pretreatment (e.g., reduction in a 10% H2/Ar flow at 600°C for 17 hours).[6]
  • Load a specific amount of the catalyst (e.g., 0.1 g) into a continuous flow reactor cartridge.[6]

2. Reaction Setup:

  • Install the catalyst cartridge in a continuous flow hydrogenation system (e.g., ThalesNano H-Cube).[6]
  • Prepare a solution of MBY in a suitable solvent (e.g., ethanol).[6]

3. Stability Test:

  • Set the desired reaction conditions (e.g., temperature: 25°C, pressure: 5 bar).[6]
  • Introduce the MBY solution at a constant flow rate (e.g., 0.5 mL/min) and hydrogen at a specific flow rate (e.g., 6 mL/min).[6]
  • Collect samples of the product stream at regular intervals (e.g., 12, 30, 60, 120, 180, 240, 300 minutes).[6]

4. Analysis:

  • Analyze the collected samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of MBY and the selectivity to MBI and other products.
  • Plot the conversion and selectivity as a function of time on stream to evaluate the catalyst's stability.

Protocol 2: Regeneration of a Deactivated Palladium Catalyst

This protocol outlines a general procedure for regenerating a palladium catalyst deactivated by coking.

1. Catalyst Unloading and Pre-treatment:

  • Safely shut down the reactor and unload the deactivated catalyst.
  • If necessary, wash the catalyst with a suitable solvent to remove any residual reactants and products.

2. Thermal Treatment (Decoking):

  • Place the deactivated catalyst in a tube furnace.
  • Heat the catalyst in an inert atmosphere (e.g., nitrogen) to a temperature between 550°C and 700°C to remove volatile carbon-containing materials.[10]

3. Controlled Oxidation:

  • After the initial thermal treatment, introduce a controlled flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O2 in N2).
  • Carefully ramp up the temperature to a point sufficient to burn off the coke without causing significant sintering of the palladium particles (typically between 300°C and 500°C). The optimal temperature should be determined experimentally.

4. Reduction:

  • After the oxidation step, purge the system with an inert gas to remove all oxygen.
  • Reduce the catalyst in a hydrogen flow (e.g., 5-10% H2 in N2) at a temperature typically between 200°C and 400°C to restore the active metallic palladium phase.

5. Post-Regeneration Characterization:

  • Characterize the regenerated catalyst using techniques like BET surface area analysis, chemisorption, and XRD to assess the recovery of its physical and chemical properties.
  • Test the activity and selectivity of the regenerated catalyst using Protocol 1 to confirm the success of the regeneration process.

Visualizations

CatalystDeactivationPathways Catalyst Deactivation Pathways in MBI Synthesis cluster_mechanisms Deactivation Mechanisms cluster_causes Primary Causes ActiveCatalyst Active Pd Catalyst Sintering Sintering ActiveCatalyst->Sintering Fouling Fouling (Coking) ActiveCatalyst->Fouling Poisoning Poisoning ActiveCatalyst->Poisoning DeactivatedCatalyst Deactivated Catalyst Sintering->DeactivatedCatalyst irreversible Fouling->DeactivatedCatalyst reversible Poisoning->DeactivatedCatalyst reversible HighTemp High Temperature HighTemp->Sintering leads to Impurities Feedstock Impurities (S, N compounds) Impurities->Poisoning causes SideReactions Side Reactions SideReactions->Fouling results in

Caption: Common catalyst deactivation pathways in MBI synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for Catalyst Deactivation Start Decreased Catalyst Performance (Low Activity/Selectivity) CheckConditions Verify Operating Conditions (Temp, Pressure, Flow Rates) Start->CheckConditions AnalyzeFeed Analyze Feedstock for Impurities CheckConditions->AnalyzeFeed Conditions OK CharacterizeCatalyst Characterize Spent Catalyst (BET, TGA, XRD) AnalyzeFeed->CharacterizeCatalyst Feed is Pure PurifyFeed Purify Feedstock AnalyzeFeed->PurifyFeed Impurities Found Poisoning Poisoning Identified CharacterizeCatalyst->Poisoning Poison Signature Coking Coking Identified CharacterizeCatalyst->Coking Carbon Deposits Sintering Sintering Identified CharacterizeCatalyst->Sintering Particle Growth/ Loss of Surface Area Poisoning->PurifyFeed RegenerateCoked Regenerate Catalyst (Calcination) Coking->RegenerateCoked ReplaceCatalyst Replace Catalyst & Optimize Temperature Sintering->ReplaceCatalyst

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

optimizing reaction conditions for 2-Methyl-3-buten-2-OL synthesis (temperature, pressure)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methyl-3-buten-2-ol Synthesis

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the synthesis of this compound, focusing on reaction conditions such as temperature and pressure.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two predominant methods for the synthesis of this compound (MBE):

  • Selective Hydrogenation: This is a common industrial route involving the partial hydrogenation of 2-methyl-3-butyn-2-ol (B105114) (MBY) using a catalyst.[1][2] Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is traditionally used to prevent over-hydrogenation.[1]

  • Grignard Reaction: This classic organometallic reaction involves the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to acetone (B3395972). This method is highly effective for laboratory-scale synthesis.[3][4]

  • From Isoprene (B109036): An alternative process involves the hydrohalogenation of isoprene, followed by hydrolysis with an aqueous base to yield the final product.[5][6]

Q2: How do temperature and pressure influence the selective hydrogenation of 2-methyl-3-butyn-2-ol (MBY)?

Temperature and pressure are critical parameters that affect reaction rate, selectivity, and catalyst stability.

  • Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to decreased selectivity, favoring the formation of the over-hydrogenated byproduct, 2-methyl-2-butanol (B152257). For example, with a Pd/γ-Al2O3 catalyst, the highest selectivity (97%) was achieved at 45°C.[1]

  • Pressure: Higher hydrogen pressure can increase the rate of reaction.[7] However, similar to temperature, it can also increase the risk of over-hydrogenation. Optimal conditions are often a balance; one study identified 5 bar and 25°C as optimal for productivity, despite slightly lower selectivity compared to 1 bar and 45°C.[1]

Q3: What are the common side products and how can their formation be minimized?

The most common side product depends on the synthesis route:

  • In the hydrogenation route , the primary side product is 2-methyl-2-butanol, formed by the complete hydrogenation of the triple and double bonds.[1] Minimizing its formation involves using a selective catalyst (like Lindlar's), catalyst modifiers (like quinoline), and carefully controlling temperature and pressure.[1][8]

  • In the isoprene route , a common side product is 2-methyl-4-hydroxy-2-butene (prenol).[5] Maintaining a pH of at least 4 during distillation is crucial to maximize the yield of the desired product.[5]

  • In the Grignard reaction , side products can arise from reactions with moisture or atmospheric CO2. Ensuring strictly anhydrous (dry) conditions and an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the quenching of the Grignard reagent.[4][9]

Q4: How is the final product, this compound, typically purified?

Purification is most commonly achieved through distillation.[5][8] For the hydrogenation route, the catalyst is first removed by filtration, followed by distillation of the product.[8] In the isoprene route, the product is distilled as an azeotrope with water.[5] For the Grignard route, the reaction is first quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride), followed by extraction, drying of the organic layer, and finally, distillation.[9][10]

Data Presentation: Optimizing Hydrogenation Conditions

The following table summarizes the effect of temperature and pressure on the selective hydrogenation of 2-methyl-3-butyn-2-ol (MBY) to this compound (MBE) using a specific Pd/γ-Al2O3 catalyst.

Temperature (°C)Pressure (bar)MBY Conversion (%)MBE Selectivity (%)Key Observation
2553488Considered optimal for productivity due to a higher turnover frequency (TOF).[1]
4512097Highest selectivity for the desired product, MBE, was achieved under these conditions.[1]

Experimental Protocols

Protocol 1: Synthesis via Selective Hydrogenation of 2-Methyl-3-butyn-2-ol

This protocol is based on the use of a Lindlar catalyst for selective hydrogenation.[8]

Materials:

  • 2-methyl-3-butyn-2-ol (336 g)

  • Light petroleum (equal volume)

  • Lindlar catalyst (30 g)

  • Quinoline (B57606) (16.8 g, catalyst modifier)

  • Hydrogen gas

Procedure:

  • Dissolve 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum in a suitable hydrogenation vessel.

  • Add 16.8 g of quinoline and 30 g of Lindlar catalyst to the solution.

  • Cool the mixture to 10°C.

  • Pressurize the vessel with hydrogen gas and shake vigorously.

  • Monitor hydrogen uptake. The reaction is complete when the absorption of hydrogen slows significantly (typically after 3-5 hours).

  • Carefully vent the excess hydrogen.

  • Filter the mixture to remove the Lindlar catalyst.

  • Purify the filtrate by fractional distillation to obtain this compound (boiling point: 97-98°C).[8]

Protocol 2: Synthesis via Grignard Reaction

This protocol describes the reaction of vinylmagnesium bromide with acetone.

Materials:

  • Magnesium turnings (1.2 g atoms)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Vinyl bromide (1.3 moles)

  • Acetone (1 mole, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel under an inert atmosphere (e.g., nitrogen).

    • Place 1.2 g atoms of magnesium turnings in the flask.

    • Add enough anhydrous THF to cover the magnesium.

    • Add a small amount of vinyl bromide to initiate the reaction.

    • Once the reaction begins, add the remaining vinyl bromide (dissolved in THF) dropwise at a rate that maintains a gentle reflux.[10]

    • After the addition is complete, reflux the mixture for an additional 30 minutes.[10]

  • Reaction with Acetone:

    • Cool the freshly prepared Grignard solution to 0°C in an ice bath.

    • Add 1 mole of anhydrous acetone dropwise via the dropping funnel, keeping the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath and slowly quench it by adding saturated aqueous NH₄Cl solution.[10]

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).

    • Combine all organic layers and dry over anhydrous MgSO₄.

    • Filter to remove the drying agent and remove the solvent using a rotary evaporator.

    • Purify the crude product by distillation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield (Hydrogenation) Inactive catalyst.Use a fresh batch of catalyst. Ensure the catalyst was stored properly.[1]
Insufficient hydrogen pressure or poor mixing.Ensure proper sealing of the reaction vessel and adequate agitation/shaking to facilitate gas-liquid mixing.
Catalyst poisoning.Ensure starting materials and solvent are pure. Quinoline is an intentional modifier, but other impurities can act as poisons.[8]
Low or No Yield (Grignard) Wet glassware or solvents.Flame-dry all glassware before use. Use anhydrous solvents. Grignard reagents are strong bases and react readily with water.[4][9]
Poor quality magnesium.Use fresh, high-quality magnesium turnings. Activation (e.g., with a small crystal of iodine or by mechanical stirring) may be necessary.[4]
Incomplete reaction.Ensure sufficient reaction time after adding the acetone.
Formation of 2-methyl-2-butanol (Hydrogenation) Over-hydrogenation.Reduce hydrogen pressure or reaction temperature.[1] Add a catalyst modifier/poison like quinoline to increase selectivity.[8] Do not let the reaction run for an extended time after H₂ uptake slows.
Formation of Prenol (Isoprene Route) Incorrect pH during workup.Maintain the pH of the reaction mixture at 4 or higher during the final distillation step to favor the desired product.[5][6]
Product is Difficult to Purify Presence of unreacted starting materials.Ensure the reaction goes to completion. Optimize stoichiometry and reaction time.
Formation of azeotrope.If an azeotrope with water forms, purification may require specific distillation techniques or drying agents.[5]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents (MBY, Solvent, Catalyst) mix Mix & Cool to 10°C reagents->mix vessel Prepare Reaction Vessel (Hydrogen Atmosphere) vessel->mix hydrogenate Hydrogenate (Control T & P) mix->hydrogenate Shake/Stir filter Filter Catalyst hydrogenate->filter Reaction Complete distill Fractional Distillation filter->distill product Final Product: This compound distill->product G Temp Temperature Rate Reaction Rate Temp->Rate Increases Byproduct Byproduct Formation (Over-hydrogenation) Temp->Byproduct Increases (if too high) Pressure Pressure Pressure->Rate Increases Pressure->Byproduct Increases (if too high) Selectivity Selectivity for Desired Product Byproduct->Selectivity Decreases

References

Technical Support Center: Purification of 2-Methyl-3-buten-2-ol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2-Methyl-3-buten-2-ol via distillation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound and what are the optimal distillation conditions?

This compound has a boiling point ranging from 97°C to 99°C at atmospheric pressure (760 mmHg)[1][2][3]. For thermally sensitive applications or to avoid potential decomposition, vacuum distillation is a viable option. While specific vacuum distillation parameters can vary, reducing the pressure will significantly lower the boiling point.

Q2: My distillation is proceeding at a lower temperature than expected and the distillate is cloudy. What is happening?

This is likely due to the formation of a water-2-Methyl-3-buten-2-ol azeotrope.[4] An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. The water azeotrope of this compound will boil at a lower temperature than the pure compound. The cloudiness of the distillate is an indication of water contamination.

Q3: How can I break the water azeotrope during distillation?

One common method is to perform the distillation in the presence of a base. The addition of a base can help to suppress the formation of side products and facilitate the separation.[4] Another approach is to use a drying agent in the collection flask or to perform a subsequent drying step on the collected distillate. For separating the azeotrope, liquid-liquid extraction with a suitable solvent like methyl tert-butyl ether, butyl acetate, 4-methyl-2-pentanone, or 2-ethyl-1-hexanol can also be employed.[5]

Q4: What are the potential impurities I should be aware of when purifying this compound?

Impurities can arise from the synthetic route used to produce this compound. Common synthesis methods include the reaction of isoprene (B109036) with a hydrohalide followed by treatment with a base, or the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114).[4][6] Potential impurities could include unreacted starting materials, byproducts such as prenol, and polymerized isoprene.[4] If the synthesis involves hydrogenation, the precursor 2-methyl-3-butyn-2-ol could be a potential impurity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Distillation is slow or not occurring - Inadequate heating- Vacuum leak (for vacuum distillation)- Ensure the heating mantle is set to the appropriate temperature.- Check all joints and connections for leaks. Re-grease joints if necessary.
Product purity is low after distillation - Inefficient fractionating column- Azeotrope formation with water- Use a fractionating column with a higher number of theoretical plates for better separation of components with close boiling points.- Address water contamination as described in the FAQs.
Product decomposes in the distillation flask - Excessive heating- Use vacuum distillation to lower the boiling point and reduce the required temperature.[7]- Ensure even heating and stirring to avoid localized overheating.
"Bumping" or violent boiling - Lack of boiling chips or stir bar- Uneven heating- Always use fresh boiling chips or a magnetic stir bar for smooth boiling.- Ensure the heating mantle is properly sized for the flask and provides even heat distribution.

Quantitative Data Summary

ParameterValueReference
Boiling Point (at 760 mmHg) 97-99 °C[1][2][3]
Density (at 25 °C) 0.824 g/mL[3]
Refractive Index (n20/D) 1.416
Melting Point -28 °C[2][8]

Experimental Protocol: Fractional Distillation of this compound

Objective: To purify crude this compound by fractional distillation at atmospheric pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry. Use clamps to securely fasten the components.

  • Charging the Flask: Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently with the heating mantle. If using a stirrer, ensure it is rotating at a steady rate.

  • Equilibration: As the liquid begins to boil, you will observe the vapor rising through the fractionating column. Allow the vapor to slowly ascend the column to establish a temperature gradient.

  • Collecting Fractions: Monitor the temperature at the distillation head. Collect any initial low-boiling fractions (forerun) in a separate receiving flask. When the temperature stabilizes at the boiling point of this compound (around 97-99 °C), switch to a clean receiving flask to collect the main product fraction.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Never distill to dryness.

  • Cooling: Allow the apparatus to cool down before disassembling.

Visualizations

Distillation_Troubleshooting_Workflow Troubleshooting Workflow for this compound Distillation start Start Distillation issue Problem Encountered? start->issue no_distillate No/Slow Distillate issue->no_distillate Yes low_purity Low Purity issue->low_purity decomposition Decomposition issue->decomposition bumping Bumping issue->bumping end Successful Purification issue->end No check_heat Check Heating & Connections no_distillate->check_heat check_heat->issue check_column Use Higher Efficiency Column low_purity->check_column check_azeotrope Check for Water (Azeotrope) low_purity->check_azeotrope check_column->issue check_azeotrope->issue use_vacuum Switch to Vacuum Distillation decomposition->use_vacuum use_vacuum->start add_stirring Add Boiling Chips/Stir Bar bumping->add_stirring add_stirring->issue no_issue No yes_issue Yes

Caption: Troubleshooting workflow for distillation of this compound.

Fractional_Distillation_Workflow Experimental Workflow for Fractional Distillation setup 1. Assemble Apparatus charge 2. Charge Flask with Crude Product setup->charge heat 3. Gentle Heating & Stirring charge->heat equilibrate 4. Establish Temperature Gradient heat->equilibrate collect_forerun 5. Collect Forerun equilibrate->collect_forerun collect_product 6. Collect Main Fraction at 97-99°C collect_forerun->collect_product stop 7. Stop Distillation collect_product->stop cool 8. Cool and Disassemble stop->cool

Caption: Step-by-step workflow for fractional distillation.

References

identifying common side products in 2-Methyl-3-buten-2-OL synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Methyl-3-buten-2-ol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The three most prevalent methods for the synthesis of this compound are:

  • Selective hydrogenation of 2-Methyl-3-butyn-2-ol (B105114): This is a widely used industrial method that involves the partial reduction of the corresponding alkynol.

  • Grignard reaction of vinylmagnesium bromide with acetone (B3395972): This method provides a direct route to the target molecule through the nucleophilic addition of a vinyl group to acetone.[1][2]

  • Reaction of isoprene (B109036) with a hydrohalide followed by hydrolysis: This two-step process utilizes isoprene as a readily available starting material.[3]

Q2: What are the typical side products observed in the selective hydrogenation of 2-Methyl-3-butyn-2-ol?

A2: The primary side product in this reaction is the over-hydrogenated compound, 2-methyl-2-butanol .[4][5] In some cases, minor impurities from the synthesis of the starting material, 2-Methyl-3-butyn-2-ol (via the Favorskii reaction), may be present, which could include aldol (B89426) condensation products of acetone.

Q3: What are the common byproducts in the Grignard synthesis of this compound?

A3: The main side products in the Grignard reaction between vinylmagnesium bromide and acetone include:

  • Wurtz-type coupling product: Bivinyl (1,3-butadiene) can form from the coupling of two vinylmagnesium bromide molecules.

  • Products from acetone enolization: The Grignard reagent can act as a base, leading to the enolization of acetone. This can result in aldol condensation products such as diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) and its dehydration product, mesityl oxide (4-methyl-3-penten-2-one) .

  • Unreacted starting materials: Residual acetone and vinylmagnesium bromide may be present.

Q4: What are the major side products when synthesizing this compound from isoprene?

A4: The synthesis from isoprene is susceptible to the formation of several side products, most notably:

  • Prenol (3-methyl-2-buten-1-ol): An isomeric alcohol that can be difficult to separate.[3]

  • Isoprene polymers and oligomers: Isoprene can polymerize under the reaction conditions.[3]

Troubleshooting Guides

Method 1: Selective Hydrogenation of 2-Methyl-3-butyn-2-ol

Issue: Low selectivity with significant formation of 2-methyl-2-butanol.

Potential Cause Troubleshooting Steps
Inappropriate Catalyst - Utilize a selective hydrogenation catalyst such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) or a Pd/ZnO catalyst, which are known to exhibit high selectivity for the alkene.[4][5]
Reaction Conditions Too Harsh - Lower the hydrogen pressure and reaction temperature to favor partial hydrogenation.
Prolonged Reaction Time - Monitor the reaction progress closely using techniques like GC-MS and stop the reaction once the starting material is consumed to prevent over-hydrogenation.

Experimental Protocol: Selective Hydrogenation using Lindlar's Catalyst

  • In a suitable reaction vessel, dissolve 2-methyl-3-butyn-2-ol in an appropriate solvent (e.g., hexane (B92381) or ethanol).

  • Add Lindlar's catalyst (typically 5% by weight of the starting material).

  • The addition of a catalyst poison like quinoline (B57606) can further enhance selectivity.

  • Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-40 °C).

  • Monitor the reaction by GC until the starting alkyne is consumed.

  • Filter the catalyst and remove the solvent under reduced pressure to obtain the crude product.

  • Purify by distillation.

Method 2: Grignard Reaction of Vinylmagnesium Bromide with Acetone

Issue: Low yield of this compound and presence of multiple side products.

Potential Cause Troubleshooting Steps
Moisture in Reaction - Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., THF, diethyl ether).[1][6]
Poor Quality Grignard Reagent - Prepare the Grignard reagent from high-purity magnesium turnings and vinyl bromide. Consider titrating the Grignard reagent before use to determine its exact concentration.
Side Reactions (Enolization) - Add the acetone slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.
Inefficient Quenching - Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride to neutralize the reaction and precipitate magnesium salts.[7]

Experimental Protocol: Grignard Synthesis

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of vinyl bromide in anhydrous THF to the magnesium suspension. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction with Acetone: Cool the prepared vinylmagnesium bromide solution to 0 °C in an ice bath. Slowly add a solution of anhydrous acetone in anhydrous THF via the dropping funnel.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Cool the mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by distillation.

Method 3: Synthesis from Isoprene

Issue: Significant formation of prenol and polymeric byproducts.

Potential Cause Troubleshooting Steps
Acidic Conditions During Work-up - Maintain a basic pH during the distillation step to minimize the formation of prenol.[3]
High Reaction Temperature - Control the temperature during the hydrohalogenation and hydrolysis steps to reduce polymerization.
Presence of Impurities - Use purified isoprene to avoid introducing impurities that can catalyze side reactions.

Experimental Protocol: Synthesis from Isoprene

  • Hydrochlorination: Bubble dry hydrogen chloride gas through a solution of isoprene in a suitable solvent at a low temperature (e.g., -10 to 0 °C).

  • Hydrolysis: Add the resulting mixture of chlorinated intermediates to an aqueous solution of a base (e.g., sodium carbonate or calcium hydroxide).

  • Distillation: Heat the mixture and distill the azeotrope of this compound and water, ensuring the pH of the distillation pot remains basic.[3]

  • Purification: Separate the organic layer from the distillate and dry it over an appropriate drying agent. Further purification can be achieved by fractional distillation.

Data Presentation

Table 1: Comparison of Selectivity in the Hydrogenation of 2-Methyl-3-butyn-2-ol

CatalystReaction ConditionsSelectivity to this compound (%)Reference
Lindlar (Pd/CaCO₃/Pb)VariesTypically >95%[4]
Pd/ZnOVariesHigh, often >97%
Pd/γ-Al₂O₃VariesUp to 97%[4][5]

Visualizations

Synthesis_Workflows cluster_hydrogenation Method 1: Selective Hydrogenation cluster_grignard Method 2: Grignard Reaction cluster_isoprene Method 3: From Isoprene H1 2-Methyl-3-butyn-2-ol H2 Hydrogenation (H₂, Catalyst) H1->H2 H3 This compound (Product) H2->H3 H_SP 2-Methyl-2-butanol (Side Product) H2->H_SP Over-hydrogenation G1 Vinyl Bromide + Mg G2 Vinylmagnesium Bromide G1->G2 G4 Grignard Addition G2->G4 G3 Acetone G3->G4 G_SP1 Aldol Products (Side Product) G3->G_SP1 Enolization G5 This compound (Product) G4->G5 I1 Isoprene I2 Hydrohalogenation (e.g., HCl) I1->I2 I_SP2 Polymers (Side Product) I1->I_SP2 Polymerization I3 Hydrolysis (Base) I2->I3 I4 This compound (Product) I3->I4 I_SP1 Prenol (Side Product) I3->I_SP1 Isomerization

Caption: Synthetic workflows for this compound production.

References

Technical Support Center: Grignard Synthesis of 2-Methyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists synthesizing 2-Methyl-3-buten-2-ol via the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound using a Grignard reaction?

There are two primary retrosynthetic pathways for this tertiary alcohol:

  • Vinyl Grignard + Acetone (B3395972): Reacting a vinyl magnesium halide (e.g., vinylmagnesium bromide) with acetone.

  • Methyl Grignard + Methyl Vinyl Ketone: Reacting a methyl magnesium halide (e.g., methylmagnesium bromide) with methyl vinyl ketone.

The choice depends on the availability and stability of the reagents. The Vinyl Grignard and acetone route is very common.

Q2: My Grignard reaction won't start. What are the most likely causes?

Failure to initiate is the most common issue in Grignard synthesis. The primary culprits are:

  • Presence of Water: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water.[1] Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C) and cooled under an inert atmosphere (Nitrogen or Argon).[2]

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer must be disrupted for the reaction to begin.[2]

  • Impure Solvents or Reagents: The solvent (typically anhydrous diethyl ether or THF) must be completely dry.[3] Any acidic protons in the starting materials will inhibit the reaction.

Q3: The reaction mixture turned cloudy and dark, and my yield was very low. What happened?

This often indicates decomposition of the Grignard reagent or side reactions. Prolonged heating or refluxing can cause the reagent to degrade, appearing as a cloudy or black mixture.[2] It is also crucial to control the rate of addition of the alkyl/vinyl halide during reagent formation to prevent side reactions like Wurtz coupling.[4]

Q4: What are the major side reactions that can lower the yield of this compound?

Several side reactions can compete with the desired alcohol formation:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted vinyl or methyl halide. This is minimized by the slow, dropwise addition of the halide to the magnesium suspension.[2][4]

  • Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone (acetone or methyl vinyl ketone). This forms an enolate and regenerates the starting ketone upon workup.[5][6]

  • Reduction: With sterically hindered ketones, a hydride can be transferred from the β-carbon of the Grignard reagent, reducing the ketone to a secondary alcohol.[5]

Q5: Why is a saturated solution of ammonium (B1175870) chloride used for the workup instead of water or strong acid?

A mild acid source is required for the workup (quenching) step.

  • Water can be too slow and may form magnesium hydroxide, which can create an emulsion that is difficult to separate.

  • Strong acids (like HCl or H₂SO₄) can cause the tertiary alcohol product to undergo acid-catalyzed dehydration (elimination), forming undesired alkene byproducts.

  • Saturated Ammonium Chloride (NH₄Cl) is a weak Brønsted acid that effectively hydrolyzes the magnesium alkoxide intermediate to the desired alcohol and dissolves the resulting magnesium salts without causing significant dehydration.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Observation Potential Cause(s) Recommended Solution(s)
No Reaction Initiation The brown color of the iodine activator does not fade; no bubbling or gentle reflux is observed.1. Wet glassware or solvent. 2. Passivated magnesium surface. 3. Impure starting halide.1. Flame-dry all glassware under vacuum or in an inert atmosphere. Use freshly distilled anhydrous solvent.[2] 2. Add a crystal of iodine. If that fails, add a few drops of 1,2-dibromoethane. As a last resort, pre-activate magnesium by washing with dilute HCl, then ethanol, then ether, and drying thoroughly.[2] 3. Use freshly distilled reagents.
Low Product Yield The final isolated product mass is significantly lower than the theoretical yield.1. Incomplete reaction. 2. Grignard reagent decomposed during formation. 3. Significant side reactions (Wurtz coupling, enolization).[2][5] 4. Product loss during workup/extraction.1. Monitor the reaction by TLC to ensure the starting ketone is consumed. 2. Maintain a gentle reflux during reagent formation; avoid excessive heating.[2] Consider using THF as a solvent for better stabilization.[2] 3. Add the halide dropwise during Grignard formation.[4] For the ketone addition, cool the Grignard reagent to 0°C and add the ketone solution slowly.[4] Consider adding CeCl₃ to suppress enolization.[6] 4. Perform multiple extractions with ether. Ensure the organic layer is properly dried before distillation.
Starting Ketone Recovered TLC or NMR analysis shows a significant amount of unreacted acetone or methyl vinyl ketone after the reaction.1. Insufficient Grignard reagent was added. 2. The Grignard reagent was quenched by moisture before ketone addition. 3. Enolization was the major reaction pathway.[5]1. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. 2. Ensure a dry, inert atmosphere is maintained throughout the entire process. 3. Cool the reaction to 0°C or below before adding the ketone. Slower addition can favor the desired nucleophilic attack.
Product is Impure NMR or GC-MS analysis shows multiple products.1. Side reactions occurred (see above). 2. Dehydration of the tertiary alcohol during workup or distillation. 3. Inefficient purification.1. Optimize reaction conditions to minimize side products. 2. Use saturated NH₄Cl for the quench. Avoid overheating during distillation; consider vacuum distillation to lower the boiling point.[7] 3. Ensure efficient fractional distillation to separate products with close boiling points.

Quantitative Data Summary

The following table summarizes key physical properties and reaction parameters for the synthesis and final product.

Parameter Value Notes
Product Name This compound
Molecular Weight 86.13 g/mol
Boiling Point 97-98 °CAt atmospheric pressure.[8]
Refractive Index ~1.414 @ 25°C[8]
Flash Point 13.33 °CHighly flammable.[9]
Typical Yield 40-85%Highly dependent on technique and reaction conditions.[2]
Grignard Formation Temp. Room Temp to Gentle Reflux (~35°C for ether)Controlled by the rate of halide addition.
Ketone Addition Temp. 0 °CTo minimize side reactions.[4]

Experimental Protocols

Protocol 1: Synthesis of Vinylmagnesium Bromide

This protocol details the in-situ preparation of the Grignard reagent.

  • Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus and cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine to activate the magnesium surface.[4]

  • Initiation: Add enough anhydrous diethyl ether or THF to just cover the magnesium. In the dropping funnel, prepare a solution of vinyl bromide (1.0 equivalent) in anhydrous ether. Add ~10% of the vinyl bromide solution to the stirred magnesium suspension.

  • Formation: The reaction is initiated when the brown iodine color disappears and the solvent begins to reflux.[4] Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize Wurtz coupling.[4]

  • Completion: After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure all the magnesium is consumed. The resulting grayish, cloudy solution is the Grignard reagent.

Protocol 2: Synthesis of this compound

  • Setup: Cool the freshly prepared Vinylmagnesium Bromide solution in an ice-water bath to 0°C.

  • Addition: Prepare a solution of dry acetone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at 0°C.[4] An exothermic reaction will occur. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional 1-2 hours.[4] Monitor the reaction's progress via TLC.

  • Work-up (Quench): Cool the reaction mixture again in an ice-water bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until no more gas evolves and two clear layers form.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.[4]

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[4]

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. Purify the crude liquid product by fractional distillation.[7] Collect the fraction boiling at approximately 97-98°C.

Visualizations

Reaction Pathway```dot

// Reactants R1 [label="Vinyl Bromide\n(H2C=CHBr)"]; R2 [label="Magnesium\n(Mg)"]; R3 [label="Acetone\n(CH3COCH3)"]; Solvent1 [label="Anhydrous Ether\nor THF", fontcolor="#5F6368"]; Workup [label="Sat. aq. NH4Cl\n(Workup)"];

// Intermediates I1 [label="Vinylmagnesium Bromide\n(H2C=CHMgBr)"]; I2 [label="Magnesium Alkoxide\nIntermediate"];

// Product P1 [label="this compound"];

// Nodes for steps Step1 [shape=ellipse, label="Step 1:\nGrignard Formation", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [shape=ellipse, label="Step 2:\nNucleophilic Addition", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [shape=ellipse, label="Step 3:\nProtonation", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections {R1, R2} -> Step1; Step1 -> I1; Solvent1 -> Step1 [style=dashed, arrowhead=none]; {I1, R3} -> Step2; Step2 -> I2; {I2, Workup} -> Step3; Step3 -> P1; }``` Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow A Apparatus Setup (Flame-dry glassware, inert atmosphere) B Grignard Reagent Formation (Mg + Vinyl Bromide in Ether) A->B C Cooling to 0°C B->C D Dropwise Addition of Acetone C->D E Reaction at Room Temperature D->E F Quench with Saturated NH4Cl E->F G Liquid-Liquid Extraction (with Diethyl Ether) F->G H Wash & Dry Organic Layer (Brine, then MgSO4) G->H I Solvent Removal (Rotary Evaporation) H->I J Purification (Fractional Distillation) I->J K Final Product: This compound J->K

Caption: Step-by-step workflow from setup to final product purification.

Troubleshooting Logic Diagram

Troubleshooting_Guide start Reaction Initiated? yield Yield > 60%? start->yield Yes cause_init Cause: - Wet Glassware/Solvent - Inactive Mg Surface start->cause_init No purity Product Pure by NMR/GC? yield->purity Yes cause_yield Cause: - Side Reactions - Reagent Decomposition - Loss during Workup yield->cause_yield No cause_purity Cause: - Incomplete Reaction - Dehydration during Workup - Poor Distillation purity->cause_purity No success Success! purity->success Yes end Review Protocol cause_init->end cause_yield->end cause_purity->end

Caption: A flowchart for diagnosing common issues in the Grignard synthesis.

References

Technical Support Center: Industrial Production of 2-Methyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of 2-Methyl-3-buten-2-ol (MBE) production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound (MBE)?

A1: The two main industrial routes for MBE synthesis are:

  • Selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) (MBY): This is a widely used method where MBY, produced from acetone (B3395972) and acetylene, is partially hydrogenated to yield MBE.[1] The key challenge is to achieve high selectivity towards MBE and prevent over-hydrogenation to the byproduct 2-methyl-2-butanol (B152257).

  • Reaction of isoprene (B109036) with a hydrohalide followed by hydrolysis: This patented process involves reacting isoprene with a hydrohalide (like HCl) and subsequently hydrolyzing the intermediate with an aqueous base.[2][3] Historically, this method has faced challenges with lower yields and the formation of byproducts such as prenol.[2]

Q2: What are the major challenges in scaling up the selective hydrogenation of MBY?

A2: Scaling up the selective hydrogenation of MBY presents several key challenges:

  • Heat Management: The hydrogenation reaction is highly exothermic, and efficient heat removal is critical in large-scale reactors to prevent thermal runaway and the formation of byproducts.[4]

  • Mass Transfer Limitations: Ensuring efficient contact between hydrogen gas, the liquid reactant, and the solid catalyst surface becomes more complex in larger vessels.[5]

  • Catalyst Deactivation: The catalyst (commonly palladium-based) can deactivate over time due to factors like metal leaching, poisoning, or the formation of carbonaceous deposits.[6]

  • Selectivity Control: Maintaining high selectivity for MBE over the fully hydrogenated byproduct, 2-methyl-2-butanol, is crucial for product purity and yield.

Q3: What are the common byproducts in MBE synthesis and how can they be minimized?

A3: Common byproducts depend on the synthesis route:

  • In the hydrogenation of MBY: The primary byproduct is 2-methyl-2-butanol from over-hydrogenation.[7][8] Minimization strategies include using selective catalysts (e.g., Pd/ZnO), optimizing reaction temperature and pressure, and carefully controlling hydrogen concentration.[9]

  • In the isoprene route: Key byproducts are 2-methyl-4-hydroxy-2-butene (prenol) and polymerized isoprene .[2] Maintaining a high pH (at least 4, preferably 7-14) during the distillation step is crucial to suppress the formation of these side products.[2]

Q4: What are the recommended purification methods for industrial-scale MBE production?

A4: The primary method for purifying MBE at an industrial scale is distillation . Due to the formation of a water-MBE azeotrope in some processes, a multi-step purification may be necessary.[2] This can involve adding a water-soluble inorganic salt and an inert, water-immiscible organic solvent to create a two-phase system, allowing for the separation of the aqueous phase before final distillation of the organic phase to obtain pure MBE.[2]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the industrial production of MBE via selective hydrogenation of MBY.

Problem 1: Low Selectivity to MBE (High levels of 2-methyl-2-butanol)

Possible Causes Troubleshooting Steps
High Reaction Temperature Decrease the reactor temperature in small increments. Higher temperatures can favor over-hydrogenation.
High Hydrogen Pressure Reduce the hydrogen partial pressure. This can be achieved by lowering the total pressure or by diluting the hydrogen with an inert gas.
Catalyst Deactivation/Sintering 1. Analyze a sample of the catalyst for changes in morphology and particle size. Sintering can lead to less selective sites. 2. Consider regenerating the catalyst according to the manufacturer's protocol or replacing it with a fresh batch.
Improper Catalyst Choice Ensure the catalyst is designed for selective alkyne hydrogenation (e.g., Lindlar catalyst or a modified Pd catalyst like Pd/ZnO).
Poor Mass Transfer Increase agitation speed to improve hydrogen dissolution in the liquid phase. Ensure the gas sparging system is functioning correctly.

Problem 2: Rapid Catalyst Deactivation

Possible Causes Troubleshooting Steps
Catalyst Poisoning Analyze the feedstock for common catalyst poisons (e.g., sulfur or nitrogen compounds). If present, implement an upstream purification step for the raw materials.
Coking/Fouling 1. Increase the hydrogen-to-MBY ratio to minimize the formation of carbonaceous deposits on the catalyst surface. 2. Consider a periodic catalyst regeneration cycle involving a controlled oxidation to burn off coke, followed by re-reduction.
Metal Leaching Analyze the product stream for traces of the catalyst metal (e.g., palladium). If leaching is confirmed, investigate alternative catalyst formulations or support materials that offer better metal anchoring.
Thermal Sintering Operate the reactor at the lower end of the recommended temperature range to minimize the thermal agglomeration of catalyst particles.

Problem 3: Reactor Temperature Runaway

Possible Causes Troubleshooting Steps
Inadequate Cooling 1. Verify that the coolant flow rate to the reactor jacket or internal coils is at the design specification. 2. Check for fouling or blockages in the cooling channels.
High Reactant Feed Rate Reduce the feed rate of MBY and/or hydrogen to decrease the rate of heat generation.
Poor Agitation Ensure the agitator is functioning correctly to promote uniform heat distribution and efficient heat transfer to the cooling surfaces.
Incorrect Hydrogen Concentration Immediately stop the hydrogen feed and purge the reactor with an inert gas (e.g., nitrogen). Review and correct the hydrogen concentration control system.

Section 3: Data Presentation

Table 1: Typical Reaction Parameters for Selective Hydrogenation of MBY

ParameterValueReference
Catalyst Pd/ZnO[9]
Temperature 313-353 K[1]
Pressure 3.0-10.0 bar[1]
Catalyst Loading 0.075-0.175 wt%[1]
MBE Selectivity >95%[9]

Section 4: Experimental Protocols

Protocol 1: Preparation of a Pd/ZnO Catalyst by Impregnation

  • Support Preparation: Dry high-surface-area zinc oxide (ZnO) at 120°C for 4 hours to remove adsorbed water.

  • Precursor Solution: Prepare a solution of a palladium precursor (e.g., palladium(II) nitrate) in a suitable solvent (e.g., deionized water or acetone). The concentration should be calculated to achieve the desired palladium loading (e.g., 1-5 wt%).

  • Impregnation: Add the dried ZnO support to the palladium precursor solution with constant stirring. Continue stirring for 2-4 hours to ensure uniform impregnation.

  • Drying: Remove the solvent under reduced pressure using a rotary evaporator. Further dry the impregnated support in an oven at 110°C overnight.

  • Calcination: Calcine the dried powder in a furnace under a flow of air. Ramp the temperature to 300-400°C and hold for 3-4 hours to decompose the palladium precursor to palladium oxide.

  • Reduction: Prior to the hydrogenation reaction, activate the catalyst by reducing it under a flow of hydrogen (e.g., 5% H₂ in Ar). Ramp the temperature to 300-400°C and hold for 2-4 hours to form palladium metal nanoparticles.

Protocol 2: Lab-Scale Selective Hydrogenation of MBY

  • Reactor Setup: A stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, liquid sampling port, thermocouple, and pressure gauge is used.

  • Catalyst Loading: The activated Pd/ZnO catalyst (e.g., 0.1 g) is loaded into the reactor.

  • Reactant Addition: The reactor is charged with a solution of MBY in a suitable solvent (e.g., isopropanol) or neat MBY.

  • Purging: The reactor is sealed and purged several times with nitrogen to remove air, followed by purging with hydrogen.

  • Reaction Conditions: The reactor is pressurized with hydrogen to the desired pressure (e.g., 5 bar) and heated to the target temperature (e.g., 50°C) with vigorous stirring.

  • Sampling and Analysis: Liquid samples are withdrawn periodically through the sampling port and analyzed by Gas Chromatography with a Flame Ionization Detector (GC-FID) to monitor the conversion of MBY and the formation of MBE and 2-methyl-2-butanol.

  • Termination: After the desired conversion is reached, the reactor is cooled to room temperature, and the hydrogen pressure is carefully vented.

Protocol 3: GC-FID Analysis of Reaction Products

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or mid-polar column like DB-5 or HP-INNOWax) is used.

  • Sample Preparation: Dilute the reaction mixture sample with a suitable solvent (e.g., isopropanol (B130326) or acetone) to an appropriate concentration for GC analysis.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Quantification: Identify the peaks for MBY, MBE, and 2-methyl-2-butanol based on the retention times of standard compounds. Quantify the concentration of each component using a calibration curve prepared from standards of known concentrations.

Section 5: Visualizations

Reaction_Pathway MBY 2-Methyl-3-butyn-2-ol (MBY) MBE This compound (MBE) (Desired Product) MBY->MBE + H₂ (Selective Hydrogenation) MBA 2-Methyl-2-butanol (Over-hydrogenation Byproduct) MBE->MBA + H₂ (Over-hydrogenation)

Caption: Reaction pathway for the selective hydrogenation of MBY.

Troubleshooting_Workflow Start Low MBE Selectivity Check_Temp Is Reaction Temperature Too High? Start->Check_Temp Reduce_Temp Decrease Temperature Check_Temp->Reduce_Temp Yes Check_Pressure Is H₂ Pressure Too High? Check_Temp->Check_Pressure No Reduce_Temp->Check_Pressure Reduce_Pressure Decrease H₂ Pressure Check_Pressure->Reduce_Pressure Yes Check_Catalyst Analyze Catalyst Activity/ Selectivity Check_Pressure->Check_Catalyst No Reduce_Pressure->Check_Catalyst Regen_Replace Regenerate or Replace Catalyst Check_Catalyst->Regen_Replace Poor End Problem Resolved Check_Catalyst->End Good Regen_Replace->End

Caption: Troubleshooting workflow for low MBE selectivity.

References

effect of catalyst support on 2-Methyl-3-buten-2-OL yield and selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-buten-2-ol (MBO), a key intermediate in the production of vitamins and fragrances.[1][2] The following sections address common issues related to catalyst support effects on MBO yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound (MBO)?

A1: The most common industrial method for synthesizing MBO is through the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) (MBY).[1][2] This process requires a catalyst to achieve high yield and selectivity towards the desired alkene product, MBO, while avoiding over-hydrogenation to the corresponding alkane, 2-methyl-2-butanol (B152257) (MBA).

Q2: How does the catalyst support influence the yield and selectivity of MBO?

A2: The catalyst support plays a crucial role in the performance of the catalyst by influencing the dispersion, electronic properties, and stability of the active metal nanoparticles (typically palladium). The choice of support can affect the adsorption of reactants and products, which in turn impacts selectivity. For instance, supports like titania (TiO2) and zinc oxide (ZnO) have been shown to promote high selectivity.[1][3] Doping the support with other metal oxides, such as zirconia, ceria, or zinc oxide, can further enhance stability and selectivity.[1]

Q3: What are the common catalysts used for MBO synthesis?

A3: Palladium-based catalysts are widely used for the selective hydrogenation of MBY to MBO.[3][4] These can be monometallic (e.g., Pd/TiO2, Pd/Al2O3) or bimetallic (e.g., PdZn/TiO2, Pd-Zn/Al2O3).[1][3][4] The addition of a second metal, like zinc, can form alloys with palladium, which helps to block unselective active sites and improve MBO selectivity.[3] Copper-based catalysts on silica (B1680970) supports have also been investigated as a noble-metal-free alternative.[5]

Q4: What is the effect of catalyst pretreatment on MBO synthesis?

A4: Catalyst pretreatment, such as reduction at high temperatures, can significantly impact catalytic performance. For example, high-temperature reduction of a Pd/γ-Al2O3 catalyst can lead to the formation of Pd-Al species.[3][6] These species can alter the electronic properties of palladium, leading to improved selectivity for MBO.[3][6] The duration and temperature of the reduction process are critical parameters that need to be optimized.[7]

Troubleshooting Guide

Issue 1: Low Selectivity to MBO (High Formation of 2-Methyl-2-butanol)

  • Possible Cause 1: Inappropriate Catalyst Support.

    • Troubleshooting: The choice of support material significantly affects selectivity. Supports like titania doped with zinc have shown very high selectivity (around 98.2%).[1] If you are using a different support and experiencing low selectivity, consider testing alternative supports known to enhance selectivity for this reaction.

  • Possible Cause 2: Non-optimal Catalyst Composition.

    • Troubleshooting: For palladium-based catalysts, the addition of a second metal like zinc can improve selectivity by forming bimetallic nanoparticles.[4] If using a monometallic palladium catalyst, consider preparing a bimetallic PdZn catalyst. The ratio of the two metals can also be optimized.

  • Possible Cause 3: Suboptimal Reaction Temperature.

    • Troubleshooting: Reaction temperature can influence the rate of the desired reaction versus the over-hydrogenation reaction. For copper-on-silica catalysts, lowering the reaction temperature from 180 °C to 140 °C was found to increase selectivity to nearly 100% at 50% conversion.[5] A systematic study of the reaction temperature should be performed to find the optimal balance between activity and selectivity.

Issue 2: Low Conversion of 2-Methyl-3-butyn-2-ol (MBY)

  • Possible Cause 1: Catalyst Deactivation.

    • Troubleshooting: Catalyst deactivation can occur due to coking, poisoning, or sintering of the metal particles. Ensure the purity of your reactants and hydrogen gas. If deactivation is suspected, regeneration of the catalyst (if possible) or replacement with a fresh batch is necessary. Some catalyst formulations, like zinc-doped titania supported PdZn, have demonstrated high stability over extended periods.[1]

  • Possible Cause 2: Insufficient Catalyst Activity.

    • Troubleshooting: The intrinsic activity of the catalyst may be low. The choice of active metal and support is critical. For instance, palladium-based catalysts are generally more active than copper-based catalysts for this reaction.[5] The pretreatment conditions of the catalyst can also significantly affect its activity.[3][6]

  • Possible Cause 3: Mass Transfer Limitations.

    • Troubleshooting: In a three-phase reaction system (gas-liquid-solid), the rate of reaction can be limited by the transport of reactants to the catalyst surface. Ensure adequate stirring or mixing to minimize external mass transfer limitations. The use of a microcapillary reactor can also enhance mass transfer and reactor productivity.[1]

Data Presentation

Table 1: Effect of Catalyst Support on MBO Yield and Selectivity

CatalystSupportPromoter/DopantMBO Selectivity (%)MBY Conversion (%)Reference
PdZnTiO₂-96.7Not Specified[1]
PdZnTiO₂Zr93.497[1]
PdZnTiO₂Ce93.7Not Specified[1]
PdZnTiO₂Zn98.2Not Specified[1]
Pdγ-Al₂O₃-9741[3]
PdZnO-~90Not Specified[3]
Pd-ZnAl₂O₃-~90Not Specified[3]
Cu (7 nm)SiO₂-~10050[5]
PdZnTiO₂-81.5 - 88.995[4]
PdHypercrosslinked PolystyreneAmino groups>9895[7]

Experimental Protocols

1. Catalyst Preparation (Example: PdZn/TiO₂)

This protocol is a general representation based on sol-gel methods described in the literature.[4]

  • Sol Preparation: Prepare a TiO₂ sol.

  • Nanoparticle Synthesis: Synthesize PdZn nanoparticles separately. This can be achieved by the reduction of zinc chloride (ZnCl₂) and palladium acetate (B1210297) (Pd(CH₃COO)₂) in ethylene (B1197577) glycol in the presence of a stabilizer like polyvinylpyrrolidone (B124986) (PVP).

  • Embedding: Introduce the prepared PdZn nanoparticles into the TiO₂ sol.

  • Activation: The resulting material undergoes an activation procedure, which may involve calcination and/or reduction under a hydrogen atmosphere at elevated temperatures.

2. Catalytic Hydrogenation of MBY in a Microcapillary Reactor

The following is a generalized procedure for the selective hydrogenation of MBY in a continuous flow system.[1]

  • Catalyst Loading: A silica capillary is coated with the catalyst.

  • Catalyst Reduction: The catalyst is reduced in-situ in a stream of hydrogen at a specific temperature (e.g., 573 K) for a set duration.

  • Reaction Setup: The capillary is placed in a thermostated oven at the desired reaction temperature (e.g., 313 K).

  • Reactant Feed: A solution of MBY in a solvent like methanol (B129727) and hydrogen gas are fed into a T-shaped mixer before entering the capillary reactor.

  • Product Analysis: The reaction products are collected at the reactor outlet and analyzed using gas chromatography (GC) to determine the conversion of MBY and the selectivity to MBO.

Visualizations

Catalyst_Support_Effect Active Metal Active Metal MBO Yield MBO Yield Active Metal->MBO Yield MBO Selectivity MBO Selectivity Active Metal->MBO Selectivity Support Material Support Material Active Metal Dispersion Active Metal Dispersion Support Material->Active Metal Dispersion Electronic Properties Electronic Properties Support Material->Electronic Properties Promoter/Dopant Promoter/Dopant Promoter/Dopant->Electronic Properties Stability Stability Promoter/Dopant->Stability Catalyst Stability Catalyst Stability Active Metal Dispersion->MBO Yield Electronic Properties->MBO Selectivity Stability->Catalyst Stability

Caption: Logical relationship between catalyst properties and MBO synthesis performance.

Experimental_Workflow Catalyst Preparation Catalyst Preparation Catalyst Characterization Catalyst Characterization Catalyst Preparation->Catalyst Characterization Reactor Setup Reactor Setup Catalyst Preparation->Reactor Setup Catalyst Activation Catalyst Activation Reactor Setup->Catalyst Activation Hydrogenation Reaction Hydrogenation Reaction Catalyst Activation->Hydrogenation Reaction Product Analysis (GC) Product Analysis (GC) Hydrogenation Reaction->Product Analysis (GC) Data Analysis Data Analysis Product Analysis (GC)->Data Analysis

Caption: Typical experimental workflow for catalyst testing in MBO synthesis.

References

stability issues of 2-Methyl-3-buten-2-OL under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methyl-3-buten-2-ol (MBO). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of MBO under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound under acidic conditions?

A1: The primary stability concern for this compound in the presence of acid is its susceptibility to acid-catalyzed dehydration and rearrangement. As a tertiary alcohol, the hydroxyl group can be easily protonated, leading to the formation of a stable tertiary carbocation. This intermediate can then eliminate a proton to form various unsaturated products, most notably isoprene (B109036), a conjugated diene.

Q2: What are the expected degradation products of this compound in an acidic medium?

A2: Under acidic conditions, this compound primarily degrades to form isoprene (2-methyl-1,3-butadiene) through dehydration. Depending on the reaction conditions, other isomeric alkenes may also be formed.

Q3: How stable is this compound under basic conditions?

A3: this compound is generally considered to be stable under basic conditions. Alcohols are weak acids and do not readily deprotonate in the presence of common bases like sodium hydroxide. Industrial synthesis of MBO often involves maintaining a basic pH during purification to prevent acid-catalyzed side reactions, which underscores its stability in a basic environment.

Q4: Can this compound degrade under strongly basic conditions or at elevated temperatures?

A4: While stable under moderately basic conditions, extremely strong bases (e.g., sodium amide) can deprotonate the hydroxyl group to form an alkoxide. However, this is a reversible reaction and does not represent degradation in the same way as acid-catalyzed dehydration. At elevated temperatures in the presence of a strong base, other reactions could potentially occur, but significant degradation is not typically expected under standard laboratory conditions.

Q5: Are there any specific storage recommendations to ensure the stability of this compound?

A5: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, although it is generally stable in air. It is crucial to avoid contact with acidic substances to prevent degradation.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Loss of starting material and appearance of new, less polar spots/peaks (TLC/GC/LC) in an acidic reaction mixture. Acid-catalyzed dehydration or rearrangement of this compound.Neutralize the reaction mixture to quench the acid-catalyzed degradation. Consider using a non-acidic catalyst or protecting the hydroxyl group if the reaction conditions permit. Analyze the byproducts by GC-MS or LC-MS to confirm the presence of isoprene or other isomeric alkenes.
Inconsistent results in experiments involving acidic reagents. Degradation of this compound stock solution due to trace acid contamination.Prepare fresh solutions of this compound before use. Ensure all glassware is thoroughly cleaned and free of acidic residues. Store the stock solution in a neutral, tightly capped container.
No significant reaction or degradation observed under basic conditions. This compound is stable under most basic conditions.This is the expected behavior. If a reaction is desired, a stronger nucleophile or different reaction conditions may be necessary. The stability of MBO in base can be advantageous for reactions where an acid-labile group needs to be preserved.

Stability Summary

Condition Stability Primary Degradation Pathway Key Degradation Products
Acidic (e.g., HCl, H₂SO₄) UnstableAcid-catalyzed dehydration (E1 elimination)Isoprene, other isomeric alkenes
Basic (e.g., NaOH, K₂CO₃) StableNo significant degradationNot applicable
Neutral Aqueous Generally StableSlow hydration of the double bond (minor)Not a significant pathway
Elevated Temperature Moderately StablePotential for slow decompositionDependent on other conditions
Oxidizing Agents SusceptibleOxidation of the double bond or alcoholEpoxides, diols, ketones, etc.
Light (Photolytic) Generally StableNo significant reported degradationNot applicable

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is a general guideline for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound. The extent of degradation should ideally be in the range of 5-20%.[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the solvent to the initial concentration.

    • Analyze the sample by a suitable analytical method (e.g., GC-MS or LC-MS).

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the solvent to the initial concentration.

    • Analyze the sample.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute it with the solvent.

    • Analyze the sample.

  • Thermal Degradation:

    • Place the solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the solvent to prepare a 1 mg/mL solution.

    • Analyze the sample.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber.

    • Analyze the sample at appropriate time intervals.

    • A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • All samples should be analyzed using a validated stability-indicating method, such as GC-MS or LC-MS, to separate the parent compound from any degradation products.

  • Characterize the degradation products using appropriate spectroscopic techniques (e.g., MS, NMR).

Visualizations

Signaling Pathways and Experimental Workflows

Acid_Catalyzed_Degradation MBO This compound Protonated_MBO Protonated Alcohol MBO->Protonated_MBO + H⁺ Carbocation Tertiary Carbocation Protonated_MBO->Carbocation - H₂O Isoprene Isoprene (2-Methyl-1,3-butadiene) Carbocation->Isoprene - H⁺ Water_out H₂O H_out H⁺ Basic_Condition_Stability MBO This compound Equilibrium MBO->Equilibrium Alkoxide Alkoxide Ion Alkoxide->Equilibrium + H₂O (major) Equilibrium->Alkoxide + OH⁻ (minor) Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis Analyze by Stability-Indicating Method (e.g., LC-MS) Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Start Prepare MBO Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Characterization Characterize Degradation Products Analysis->Characterization Report Generate Stability Report Characterization->Report

References

minimizing oligomer formation during 2-methyl-3-butyn-2-ol hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing oligomer formation during the catalytic hydrogenation of 2-methyl-3-butyn-2-ol (B105114) (MBY) to the desired product, 2-methyl-3-buten-2-ol (MBE).

Troubleshooting Guide: Minimizing Oligomer Formation

Oligomerization is a potential side reaction during the hydrogenation of alkynes, leading to the formation of higher molecular weight byproducts and a reduction in the yield of the desired alkene. A decrease in the carbon balance of the reaction may be an indication of oligomer formation.[1] This guide addresses common issues and provides systematic solutions to suppress this unwanted reaction.

Issue Potential Cause Recommended Action
Low yield of this compound (MBE) with evidence of high molecular weight byproducts. Inappropriate Catalyst Selection: Some catalysts may have a higher propensity for promoting C-C bond formation, leading to oligomerization.- Utilize a highly selective catalyst: Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is a standard choice for selective alkyne hydrogenation to cis-alkenes.[2][3][4] - Consider bimetallic catalysts: Pd-Zn catalysts have shown high selectivity for MBE formation.[1] The addition of a second metal can modify the electronic properties of the primary catalyst, suppressing side reactions.
Significant oligomer formation observed even with a selective catalyst. Sub-optimal Reaction Conditions: Temperature, pressure, and reactant concentrations can significantly influence reaction pathways.- Optimize Temperature: Start with lower temperatures to favor the desired hydrogenation pathway, which typically has a lower activation energy than oligomerization. - Control Hydrogen Pressure: Use the lowest effective hydrogen pressure that allows for efficient hydrogenation without promoting side reactions. - Adjust Substrate Concentration: High concentrations of the alkyne substrate can sometimes favor intermolecular reactions leading to oligomers. Experiment with lower initial concentrations of MBY.
Inconsistent results and varying levels of oligomer byproducts. Catalyst Deactivation or Modification: The catalyst surface can change during the reaction, potentially creating sites that promote oligomerization.- Ensure proper catalyst handling and storage: Follow the manufacturer's recommendations to maintain catalyst activity and selectivity. - Consider catalyst modifiers: The use of additives like quinoline (B57606) in Lindlar's catalyst is crucial for deactivating overly active sites that can lead to over-hydrogenation and other side reactions.[2][3][4]
Difficulty in detecting and quantifying oligomers. Inadequate Analytical Methods: Standard gas chromatography (GC) or high-performance liquid chromatography (HPLC) methods may not be optimized for detecting higher molecular weight oligomers.- Employ multiple analytical techniques: In addition to GC and HPLC, consider using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify oligomeric byproducts. - Perform a carbon balance analysis: A significant deviation from a 100% carbon balance can suggest the formation of undetected byproducts like oligomers.[1]

Frequently Asked Questions (FAQs)

Q1: What is oligomerization in the context of 2-methyl-3-butyn-2-ol hydrogenation?

A1: Oligomerization is a side reaction where molecules of the starting material (2-methyl-3-butyn-2-ol) or its partially hydrogenated product (this compound) react with each other to form larger molecules, or oligomers. This process is undesirable as it consumes the starting material and reduces the yield of the target product.

Q2: Which catalysts are most prone to causing oligomerization?

A2: While specific data on which catalysts are most prone to causing oligomerization during MBY hydrogenation is limited, transition metal catalysts, in general, can catalyze alkyne oligomerization. Catalysts with highly active, unselective sites may be more likely to promote such side reactions.

Q3: How can I confirm that oligomers are being formed in my reaction?

A3: A key indicator is a poor carbon balance in your reaction analysis, where the combined amounts of starting material, desired product, and known byproducts do not account for all of the initial starting material.[1] Advanced analytical techniques such as GC-MS or LC-MS can be used to detect and identify molecules with higher molecular weights than the expected products.

Q4: Can the solvent used in the reaction affect oligomer formation?

A4: Yes, the solvent can influence the reaction. While detailed studies on the effect of solvents on oligomerization in this specific reaction are not widely available, the solvent can affect the solubility of reactants and products, as well as the interaction of the substrate with the catalyst surface. It is advisable to use solvents that are inert under the reaction conditions and in which the reactants and products are fully soluble.

Q5: What is the role of catalyst poisons or modifiers in preventing oligomerization?

A5: Catalyst "poisons" or modifiers, such as the quinoline used in Lindlar's catalyst, are crucial for achieving high selectivity.[2][3][4] They work by selectively deactivating the most active sites on the catalyst surface. These highly active sites are often responsible for undesirable side reactions like over-hydrogenation and potentially oligomerization. By blocking these sites, the catalyst's activity is directed towards the desired semi-hydrogenation reaction.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies on the hydrogenation of 2-methyl-3-butyn-2-ol.

Table 1: Comparison of Different Catalyst Systems

CatalystSupportSelectivity to MBE (%)Conversion of MBY (%)Reference
Pd-ZnTiO₂-ZnO98.2~97[1]
Pd-ZnTiO₂-CeO₂93.7~99[1]
Pd-ZnTiO₂-ZrO₂96.8~99[1]
Pdγ-Al₂O₃up to 97Not specified[5][6]
Lindlar CatalystCaCO₃Not specifiedNot specified[2][3][4]

Table 2: Effect of Catalyst Pre-treatment on Selectivity

CatalystPre-treatment ConditionsSelectivity to MBE (%)Reference
1 wt.% Pd/γ-Al₂O₃Reduced at 400 °C~88[6]
1 wt.% Pd/γ-Al₂O₃Reduced at 600 °Cup to 97[6]

Experimental Protocols

General Protocol for Selective Hydrogenation of 2-methyl-3-butyn-2-ol using a Lindlar Catalyst

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Catalyst Preparation:

    • Suspend the Lindlar catalyst (e.g., 5% Pd on CaCO₃, poisoned with lead) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel.

    • Add a catalyst modifier, such as quinoline, to further enhance selectivity. The amount of quinoline may need to be optimized (typically a small percentage relative to the catalyst).

  • Reaction Setup:

    • To the catalyst suspension, add the 2-methyl-3-butyn-2-ol substrate.

    • Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm).

  • Reaction Execution:

    • Stir the reaction mixture vigorously to ensure good mixing and mass transfer of hydrogen.

    • Monitor the reaction progress by tracking hydrogen uptake or by taking aliquots for analysis by GC or TLC.

    • The reaction is typically run at or slightly above room temperature.

  • Work-up:

    • Once the reaction is complete (as indicated by the cessation of hydrogen uptake or analytical monitoring), carefully vent the excess hydrogen.

    • Purge the vessel with an inert gas.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate contains the product, which can be purified by distillation or chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up p1 Suspend Lindlar Catalyst in Solvent p2 Add Quinoline Modifier p1->p2 r1 Add 2-methyl-3-butyn-2-ol p2->r1 r2 Purge with Inert Gas r1->r2 r3 Pressurize with H₂ r2->r3 r4 Stir and Monitor r3->r4 w1 Vent H₂ and Purge r4->w1 w2 Filter to Remove Catalyst w1->w2 w3 Purify Product w2->w3 troubleshooting_oligomers start Oligomer Formation Observed q1 Is a selective catalyst (e.g., Lindlar, Pd/Zn) being used? start->q1 a1_no Action: Switch to a more selective catalyst. q1->a1_no No a1_yes Proceed to condition optimization. q1->a1_yes Yes q2 Are reaction conditions optimized? a1_yes->q2 a2_no Action: Lower temperature, reduce H₂ pressure, decrease substrate concentration. q2->a2_no No a2_yes Consider catalyst deactivation or analytical issues. q2->a2_yes Yes q3 Is catalyst modifier (e.g., quinoline) used correctly? a2_yes->q3 a3_no Action: Add or optimize the amount of modifier. q3->a3_no No a3_yes Action: Investigate analytical methods for oligomer detection. q3->a3_yes Yes

References

Technical Support Center: Kinetic Modeling and Optimization of 2-Methyl-3-buten-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 2-Methyl-3-buten-2-ol (MBO), with a focus on kinetic modeling and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound (MBO)?

The most prevalent method for MBO synthesis is the selective hydrogenation of 2-Methyl-3-butyn-2-ol (B105114) (MBY).[1][2][3] This reaction requires a catalyst to selectively reduce the alkyne to an alkene without further reduction to the corresponding alkane, 2-methyl-2-butanol (B152257) (MBA).

Q2: Which catalyst is typically used for the selective hydrogenation of MBY to MBO?

A Lindlar catalyst, which is palladium supported on calcium carbonate and poisoned with lead, is a classic choice for this semi-hydrogenation.[2][4] Other successful catalysts include palladium on zinc oxide (Pd/ZnO) and palladium on gamma-alumina (Pd/γ-Al2O3).[1][5][6] The choice of catalyst and support can significantly influence selectivity and activity.[3]

Q3: What kinetic model is commonly applied to the hydrogenation of MBY?

The Langmuir-Hinshelwood kinetic model is frequently used to describe the three-phase hydrogenation of MBY.[1][2] This model typically assumes noncompetitive adsorption between hydrogen and the organic molecules on the catalyst's active sites. The model can be used to predict the concentration profiles of the reactants and products under varying conditions.[2]

Q4: What are the key parameters to control for optimizing MBO yield and selectivity?

The key parameters to control are:

  • Temperature: Influences reaction rate and selectivity.

  • Pressure: Primarily the partial pressure of hydrogen, which affects the reaction rate.

  • Catalyst Loading: The amount of catalyst relative to the substrate.

  • Solvent: The choice of solvent can affect catalyst activity and selectivity.

  • Reaction Time: Crucial for achieving high conversion of MBY while minimizing the over-hydrogenation to MBA.

Troubleshooting Guide

Issue 1: Low Selectivity - Significant formation of 2-methyl-2-butanol (MBA)

  • Possible Cause 1: Over-active catalyst.

    • Solution: If using a standard palladium catalyst, consider switching to a more selective one like a Lindlar catalyst or a modified Pd catalyst.[2][4] High-temperature reduction of Pd/γ-Al2O3 catalysts has been shown to improve selectivity to MBO.[5][6]

  • Possible Cause 2: Reaction time is too long.

    • Solution: Monitor the reaction progress closely using techniques like gas chromatography (GC). Stop the reaction once the consumption of MBY plateaus and before significant MBA formation is observed.

  • Possible Cause 3: Hydrogen pressure is too high.

    • Solution: Optimize the hydrogen pressure. A lower pressure may favor the selective hydrogenation to the alkene.

Issue 2: Low Conversion of 2-Methyl-3-butyn-2-ol (MBY)

  • Possible Cause 1: Insufficient catalyst activity.

    • Solution: Increase the catalyst loading.[2] Ensure the catalyst has not been deactivated. If necessary, use a fresh batch of catalyst. The catalyst's performance can be affected by factors like metal precursor, support, and impregnation method.[3]

  • Possible Cause 2: Low reaction temperature or pressure.

    • Solution: Increase the reaction temperature and/or hydrogen pressure within the optimal range determined from kinetic studies.[2]

  • Possible Cause 3: Mass transfer limitations.

    • Solution: Ensure adequate stirring in a slurry reactor to overcome gas-liquid and liquid-solid mass transfer resistances.[2]

Issue 3: Inconsistent Reaction Rates or Selectivity

  • Possible Cause 1: Catalyst deactivation.

    • Solution: Catalyst deactivation can occur over time. For continuous flow reactions, monitor the catalyst's stability and regenerate or replace it as needed.[5]

  • Possible Cause 2: Impurities in reactants or solvent.

    • Solution: Use high-purity reactants and solvents, as impurities can poison the catalyst.

  • Possible Cause 3: Poor temperature or pressure control.

    • Solution: Ensure that the reaction setup allows for precise and stable control of temperature and pressure.

Data Presentation

Table 1: Comparison of Catalytic Systems for MBO Synthesis

CatalystSupportSelectivity to MBOConversion of MBYReference
PdZnOHighHigh[1]
Lindlar CatalystCaCO₃~94% (yield)High[4]
PdHypercrosslinked Polystyrene>98%95%[3]
Pdγ-Al₂O₃ (high-temp reduction)97%Varies with conditions[5][6]

Table 2: Typical Range of Operating Conditions for MBY Hydrogenation

ParameterRangeUnitReference
Temperature313 - 353K[2]
Pressure3.0 - 10.0bar[2]
Catalyst Loading0.075 - 0.175wt %[2]

Experimental Protocols

Protocol 1: Selective Hydrogenation of MBY using Lindlar Catalyst

This protocol is adapted from a literature procedure.[4]

  • Reaction Setup: In a suitable reaction vessel, dissolve 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum.

  • Addition of Catalyst and Inhibitor: Add 16.8 g of quinoline (B57606) (as a reaction inhibitor to improve selectivity) and 30 g of Lindlar catalyst to the solution.

  • Hydrogenation: Cool the mixture to 10°C and introduce hydrogen gas. Shake the mixture in a hydrogen atmosphere until the theoretical amount of hydrogen for semi-hydrogenation is absorbed. The reaction progress can be monitored by observing the rate of hydrogen uptake, which will slow down significantly after the alkyne is consumed.

  • Work-up: Once the reaction is complete (typically 3-5 hours), filter off the catalyst.

  • Purification: Purify the product by distillation through a filled column to obtain this compound.

Protocol 2: Continuous Flow Hydrogenation of MBY

This protocol is based on a continuous flow setup.[5]

  • Catalyst Packing: Pack a stainless-steel cartridge (e.g., CatCart®30) with 0.1 g of the Pd/γ-Al₂O₃ catalyst.

  • System Setup: Place the cartridge in a continuous flow reactor system.

  • Reaction Conditions: Set the desired temperature (e.g., 25°C) and pressure (e.g., 5 bar).

  • Reactant and Gas Flow: Pump a solution of MBY in a suitable solvent (e.g., ethanol) through the catalyst bed at a defined flow rate (e.g., 0.5 mL/min). Simultaneously, introduce a flow of hydrogen gas (e.g., 6 mL/min).

  • Sample Collection and Analysis: Collect the reactor output at different time intervals and analyze the samples using gas chromatography to determine the conversion of MBY and the selectivity to MBO.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation reactant 2-Methyl-3-butyn-2-ol (MBY) reactor Reaction Vessel reactant->reactor solvent Solvent (e.g., Light Petroleum) solvent->reactor catalyst Catalyst (e.g., Lindlar) catalyst->reactor inhibitor Inhibitor (e.g., Quinoline) inhibitor->reactor conditions Control Temperature & Pressure filtration Catalyst Filtration reactor->filtration h2 Hydrogen Gas h2->reactor distillation Purification by Distillation filtration->distillation product This compound (MBO) distillation->product

Caption: Experimental workflow for the synthesis of this compound.

kinetic_modeling_loop cluster_exp Experimental Phase cluster_model Modeling Phase exp_design Design of Experiments (Vary T, P, Catalyst Loading) synthesis MBO Synthesis (Data Collection) exp_design->synthesis analysis Product Analysis (GC) (Concentration Profiles) synthesis->analysis param_est Parameter Estimation analysis->param_est model_dev Develop Kinetic Model (e.g., Langmuir-Hinshelwood) model_dev->param_est model_val Model Validation param_est->model_val optimization Optimization of Reaction Conditions model_val->optimization optimization->exp_design reaction_pathway MBY 2-Methyl-3-butyn-2-ol (MBY) MBO This compound (MBO) MBY->MBO + H₂ (k₁) Desired Reaction MBA 2-Methyl-2-butanol (MBA) MBO->MBA + H₂ (k₂) Side Reaction (Over-hydrogenation)

References

Validation & Comparative

A Comparative Guide to Catalysts for 2-Methyl-3-buten-2-ol Synthesis: Lindlar vs. Modern Palladium-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective synthesis of 2-Methyl-3-buten-2-ol (MBE), a key intermediate for pharmaceuticals like vitamins A and E, and various aroma compounds, is of paramount importance.[1][2] This guide provides an objective comparison between the traditional Lindlar catalyst and other modern palladium-based catalysts for the partial hydrogenation of 2-Methyl-3-butyn-2-ol (B105114) (MBY) to MBE.

The primary challenge in this synthesis lies in achieving high selectivity towards the desired alkene (MBE) while preventing over-hydrogenation to the corresponding alkane, 2-methyl-2-butanol (B152257) (MBA).[2] Historically, the Lindlar catalyst, a palladium catalyst poisoned with lead on a calcium carbonate support, has been the industry standard due to its high catalytic rate and selectivity.[3] However, concerns over the toxicity of lead have driven research into developing more environmentally benign and equally, if not more, efficient alternatives.[4] This guide presents a comparative analysis of the performance of the Lindlar catalyst against selected modern palladium-based catalysts, supported by experimental data.

Performance Comparison of Catalysts

The following table summarizes the performance of various catalysts in the selective hydrogenation of 2-Methyl-3-butyn-2-ol.

CatalystSupportPromoter/ModifierTemperature (°C)Pressure (MPa)MBY Conversion (%)MBE Selectivity (%)Reference
Lindlar Catalyst CaCO₃Pb, Quinoline (B57606)10Not Specified~10094[5]
Pd/ZnO ZnO-600.7>95Higher than Lindlar[6][7]
Pd/γ-Al₂O₃ γ-Al₂O₃-Not SpecifiedNot SpecifiedNot Specified97[1][8]
PdZn Nanoparticles TiO₂PolyvinylpyrrolidoneNot SpecifiedNot Specified9581.5 - 88.9[9]
PdZn/Ti₀.₈Zn₀.₂O₁.₈ Ti₀.₈Zn₀.₂O₁.₈Zn400.1Not Specified98.2 (stable for 168h)[10]

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for reproducing and building upon existing research.

Synthesis using Lindlar Catalyst

A solution of 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum is prepared. To this solution, 16.8 g of quinoline and 30 g of Lindlar catalyst are added. The mixture is then cooled to 10°C and agitated in a hydrogen atmosphere. The reaction proceeds until approximately 4 moles of hydrogen are absorbed, which typically takes 3-5 hours. A noticeable decrease in the rate of hydrogen absorption indicates the reaction's completion. The catalyst is subsequently removed by filtration, and the final product, this compound, is purified by distillation. This process yields approximately 323 g (94%) of the desired product.[5]

Synthesis using Pd/ZnO Catalyst

The three-phase hydrogenation of 2-methyl-3-butyn-2-ol is conducted using a Pd/ZnO catalyst. The reaction mechanism is modeled based on a Langmuir-Hinshelwood approach, which assumes noncompetitive adsorption of hydrogen and the organic molecules on the catalyst's active sites. To ensure the collected data reflects the intrinsic kinetics of the reaction, experiments are performed under conditions that eliminate any mass transfer limitations. A kinetic model is developed, and an optimization procedure is employed to estimate the kinetic and adsorption parameters that govern the process. This model has been shown to accurately predict the catalyst's behavior under typical industrial operating conditions.[6][7]

Synthesis using Pd/γ-Al₂O₃ Catalyst in a Continuous-Flow System

The catalytic performance of 1 wt.% Pd/γ-Al₂O₃ is evaluated for the hydrogenation of 2-methyl-3-butyn-2-ol in a continuous-flow mode. The catalyst's effectiveness is influenced by pretreatment conditions, specifically the reduction temperature (400 °C or 600 °C). The formation of Pd-Al species at higher reduction temperatures, along with hydrogen spillover, is believed to enhance the semi-hydrogenation to this compound.[1]

Reaction Pathway and Experimental Workflow

The following diagram illustrates the general reaction pathway for the synthesis of this compound and a typical experimental workflow.

G cluster_reaction Reaction Pathway cluster_workflow Experimental Workflow MBY 2-Methyl-3-butyn-2-ol (MBY) MBE This compound (MBE) MBY->MBE + H₂ (Catalyst) MBA 2-Methyl-2-butanol (MBA) MBE->MBA + H₂ (Over-hydrogenation) Reactants Reactants (MBY, Solvent) Reactor Reactor Reactants->Reactor Catalyst Catalyst (Lindlar or Pd-based) Catalyst->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture H2 Hydrogen Gas H2->Reactor Purification Purification (Distillation) Filtration->Purification Crude Product Product Product (MBE) Purification->Product

References

Validating the Structure of 2-Methyl-3-buten-2-ol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the structural verification of 2-Methyl-3-buten-2-ol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This report provides a detailed comparison with a structural isomer, 3-Methyl-2-buten-1-ol, supported by experimental data and protocols.

The unambiguous determination of molecular structure is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for the structural elucidation of organic molecules. This guide focuses on the validation of the tertiary alcohol, this compound, by comparing its ¹H and ¹³C NMR spectral data with those of its primary alcohol isomer, 3-Methyl-2-buten-1-ol.

¹H and ¹³C NMR Spectral Data Comparison

The structural differences between this compound and its isomer, 3-Methyl-2-buten-1-ol, are clearly reflected in their respective ¹H and ¹³C NMR spectra. The following tables summarize the key spectral data obtained in deuterated chloroform (B151607) (CDCl₃), a common NMR solvent.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound -OH~1.7Singlet1H
-CH=CH₂5.9 - 6.1Multiplet1H
-CH=CH₂5.0 - 5.2Multiplet2H
2 x -CH₃~1.3Singlet6H
3-Methyl-2-buten-1-ol -OH~1.6Singlet1H
-CH=C(CH₃)₂5.3 - 5.5Triplet1H
-CH₂OH4.1 - 4.2Doublet2H
-C(CH₃)₂~1.7Singlet6H

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-O (quat.)~72
CH=~145
CH₂=~112
2 x CH₃~29
3-Methyl-2-buten-1-ol C= (quat.)~138
=CH~123
CH₂OH~59
2 x CH₃~18, ~26

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

The following is a generalized procedure for obtaining high-quality ¹H and ¹³C NMR spectra for liquid samples.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Setup:

  • The NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, or higher.

  • The instrument should be properly tuned and shimmed for the specific sample to ensure optimal resolution and line shape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

  • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain NMR spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Workflow for Structural Validation

The logical flow for validating the structure of this compound using NMR spectroscopy is outlined in the following diagram.

G Structural Validation Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Comparison cluster_3 Conclusion A Weigh Analyte B Dissolve in CDCl3 with TMS A->B C Filter into NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Process and Analyze Spectra (Chemical Shifts, Multiplicities, Integration) D->F E->F G Compare with Literature Data for This compound F->G H Compare with Data for Isomer (3-Methyl-2-buten-1-ol) F->H I Structure Validated G->I H->I

Caption: Workflow for the validation of this compound structure via NMR.

By following this structured approach and comparing the acquired experimental data with the reference values, researchers can confidently validate the chemical structure of this compound and distinguish it from its structural isomers.

A Comparative Guide to the Quantitative Analysis of 2-Methyl-3-buten-2-ol: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds is critical. 2-Methyl-3-buten-2-ol, a significant biogenic volatile organic compound and a key intermediate in the synthesis of various fine chemicals and pharmaceuticals, requires robust analytical methods for its determination. This guide provides an objective comparison of two prominent analytical techniques for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This comparison is based on a synthesis of established methodologies for terpene alcohols and related volatile compounds, providing a framework for method selection and development.

At a Glance: GC-MS vs. HPLC for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally the gold standard for the analysis of volatile compounds like this compound due to its high separation efficiency and the detailed structural information provided by mass spectrometry.[1] In contrast, High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar compounds and can be advantageous when simultaneous analysis of both volatile and non-volatile compounds is necessary.[1][2]

Quantitative Performance Comparison

The following table summarizes the anticipated performance characteristics of GC-MS and HPLC for the quantitative analysis of this compound, based on typical validation data for similar analytes.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Lower (ppb range)Higher (ppm to high ppb range)
Limit of Quantification (LOQ) Lower (ppb range)Higher (ppm to high ppb range)
Accuracy (% Recovery) Typically 80-120%Typically 80-120%
Precision (%RSD) < 15%< 15%
Selectivity High (mass spectral data)Moderate (dependent on detector and co-elution)
Sample Throughput ModerateHigh

Experimental Workflows

The general workflow for the quantitative analysis of this compound by both GC-MS and HPLC involves sample preparation, chromatographic separation, detection, and data analysis.

Experimental Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Dilution Dilution Filtration->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation (GC or HPLC) Injection->Separation Detection Detection (MS or UV/DAD) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

A generalized workflow for the quantitative analysis of this compound.

Detailed Experimental Protocols

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for the analysis of terpene alcohols and other volatile organic compounds.

1. Sample Preparation (Solvent Extraction)

  • Weigh approximately 1 gram of the homogenized sample into a 15 mL centrifuge tube.

  • Add 10 mL of a suitable organic solvent such as ethyl acetate (B1210297) or pentane.

  • If an internal standard is used, add it to the extraction solvent.

  • Sonicate the mixture for 15 minutes to ensure thorough extraction.

  • Centrifuge the sample at 3000 rpm for 5 minutes to pellet any solid material.

  • Carefully transfer the supernatant to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the expected concentration.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at a rate of 5 °C/min.

    • Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

3. Quantification

  • For quantitative analysis, a calibration curve is prepared using standard solutions of this compound at known concentrations.

  • The peak area of a characteristic ion for this compound is plotted against the concentration.

  • The use of an isotopically labeled internal standard, such as this compound-d10, is recommended for improved accuracy and precision.

Method B: High-Performance Liquid Chromatography (HPLC)

This protocol is based on a published method for the analysis of this compound.[3][4]

1. Sample Preparation

  • Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Solid Samples: Perform a solvent extraction as described for the GC-MS method, using the mobile phase as the extraction solvent.

  • Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. Phosphoric acid or formic acid can be added as a modifier.[3][4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: this compound has a weak chromophore, so detection in the low UV range (e.g., 200-210 nm) would be necessary.

  • Injection Volume: 10 µL.

3. Quantification

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Comparison

The choice between GC-MS and HPLC for the quantitative analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the availability of instrumentation.

Comparison of GC-MS and HPLC for this compound Analysis cluster_gcms Advantages of GC-MS cluster_hplc Advantages of HPLC GCMS GC-MS GCMS_Adv1 High Sensitivity GCMS->GCMS_Adv1 GCMS_Adv2 High Selectivity (MS) GCMS->GCMS_Adv2 GCMS_Adv3 Excellent for Volatiles GCMS->GCMS_Adv3 HPLC HPLC HPLC_Adv1 Analyzes Non-Volatiles HPLC->HPLC_Adv1 HPLC_Adv2 No Thermal Degradation HPLC->HPLC_Adv2 HPLC_Adv3 High Throughput HPLC->HPLC_Adv3

Key advantages of GC-MS and HPLC for the analysis of this compound.

Sensitivity and Selectivity: GC-MS generally offers superior sensitivity and selectivity for volatile compounds like this compound. The mass spectrometer provides structural information that aids in confident peak identification and can distinguish the analyte from co-eluting matrix components.

Sample Matrix: For complex matrices, the high resolving power of capillary GC columns makes GC-MS the preferred method. HPLC may be more susceptible to interferences from the sample matrix, especially with UV detection.

Simultaneous Analysis: If the analytical workflow requires the simultaneous quantification of both volatile (like this compound) and non-volatile compounds, HPLC is the more suitable technique.

For the dedicated quantitative analysis of this compound, GC-MS is the recommended technique due to its superior sensitivity, selectivity, and robustness for volatile compounds. HPLC can be a viable alternative, particularly when high-throughput analysis is required or when there is a need to analyze both volatile and non-volatile compounds in a single run. The choice of method should be guided by the specific analytical requirements and validated to ensure the accuracy and reliability of the results.

References

A Comparative Guide to Catalyst Preparations for the Selective Hydrogenation of 2-Methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

The selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) (MBY) to 2-methyl-3-buten-2-ol (MBE) is a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and vitamins, such as vitamins A and E.[1][2][3][4] The primary challenge in this process is to achieve high selectivity towards the desired alkene (MBE) while preventing over-hydrogenation to the corresponding alkane, 2-methyl-2-butanol (B152257) (MBA). This guide provides a comparative analysis of various catalyst preparations, summarizing their performance based on experimental data.

Comparative Performance of Catalysts

The efficacy of a catalyst in the semi-hydrogenation of MBY is determined by its activity (conversion of MBY) and, more importantly, its selectivity towards MBE. The following table summarizes the performance of different catalytic systems under various reaction conditions.

CatalystSupportPreparation HighlightsReaction ConditionsMBY Conversion (%)Selectivity to MBE (%)Reference
1 wt.% Pd/γ-Al₂O₃γ-AluminaIncipient wetness impregnation, reduced at 400°C.25°C, 5 bar H₂, Ethanol~41%~88%[4]
1 wt.% Pd/γ-Al₂O₃ (High-Temp Reduced)γ-AluminaIncipient wetness impregnation, reduced at 600°C.45°C, 1 bar H₂, Ethanol~20%~97%[2][3][4][5]
PdZn/TiO₂TitaniaSol-gel method with polymer-protected PdZn nanoparticles.Not Specified95%81.5-88.9%[6][7]
PdZn/Ti₀.₈Zn₀.₂O₂Zinc-doped TitaniaThin-film coating in a microcapillary reactor.Not Specified97%98.2% (stable for 168h)
Pd/ZnOZinc OxideNot SpecifiedNot SpecifiedHighHigher than Lindlar catalyst[8]
2 nm Cu/SiO₂SilicaNot Specified140°C, 1.3 MPa H₂, Ethanol50%~100%[9]
Lindlar CatalystCaCO₃/PbDeactivation of palladium on calcium carbonate with lead acetate (B1210297) and quinoline.Not SpecifiedNot SpecifiedBenchmark, often lower selectivity than newer systems.[8]

Reaction Pathway and Experimental Workflow

The hydrogenation of 2-methyl-3-butyn-2-ol proceeds in a stepwise manner. The desired reaction is the semi-hydrogenation of the alkyne (MBY) to the alkene (MBE). Further hydrogenation leads to the formation of the alkane (MBA), which is typically an undesired side product.

cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis p1 Support Selection (e.g., Al₂O₃, TiO₂, SiO₂) p3 Synthesis Method (Impregnation, Sol-Gel, etc.) p1->p3 p2 Metal Precursor(s) (e.g., PdCl₂, Pd(OAc)₂, ZnCl₂) p2->p3 p4 Calcination p3->p4 p5 Reduction/Activation p4->p5 r1 Reactor Loading (Catalyst, MBY, Solvent) p5->r1 r2 Set Reaction Conditions (Temperature, Pressure) r1->r2 r3 Introduce H₂ Gas r2->r3 r4 Reaction Monitoring r3->r4 a1 Sample Collection r4->a1 a2 Gas Chromatography (GC) a1->a2 a3 Data Analysis (Conversion, Selectivity) a2->a3

Figure 1: General experimental workflow for the comparative study of catalysts.

ReactionPathway MBY 2-Methyl-3-butyn-2-ol (MBY) MBE This compound (MBE) MBY->MBE + H₂ (Selective) MBA 2-Methyl-2-butanol (MBA) MBE->MBA + H₂ (Over-hydrogenation)

Figure 2: Reaction pathway for the hydrogenation of 2-methyl-3-butyn-2-ol.

Experimental Protocols

A generalized experimental protocol for the synthesis and evaluation of these catalysts is outlined below. Specific parameters will vary based on the chosen catalyst system.

1. Catalyst Preparation (Example: Incipient Wetness Impregnation for Pd/γ-Al₂O₃)

  • Support Preparation: γ-Alumina (γ-Al₂O₃) is dried to remove adsorbed water.

  • Impregnation: A solution of a palladium precursor (e.g., palladium(II) chloride or palladium(II) acetate) in an appropriate solvent is prepared. The volume of the solution is equal to the pore volume of the support. The precursor solution is added dropwise to the γ-Al₂O₃ support with constant mixing to ensure even distribution.

  • Drying: The impregnated support is dried in an oven, typically at 100-120°C, to remove the solvent.

  • Calcination: The dried material is then calcined in air at a high temperature (e.g., 450°C) to decompose the metal precursor and form palladium oxide nanoparticles on the support.[10]

  • Reduction (Activation): Prior to the hydrogenation reaction, the calcined catalyst is activated by reduction in a hydrogen flow (e.g., 10% H₂ in Argon) at a specific temperature (e.g., 400°C or 600°C) for several hours. This step reduces the palladium oxide to the active metallic palladium.[4]

2. Hydrogenation Reaction

  • Reactor Setup: The liquid-phase hydrogenation is typically carried out in a high-pressure batch reactor (autoclave) or a continuous flow reactor.[4]

  • Loading: The reactor is charged with the activated catalyst, the reactant (MBY), and a solvent (e.g., ethanol, methanol, or water).

  • Reaction Conditions: The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to the desired pressure (e.g., 1-5 bar). The reaction mixture is heated to the target temperature (e.g., 25-160°C) and stirred to ensure good mass transfer.

  • Monitoring: The progress of the reaction is monitored by taking samples at regular intervals.

3. Product Analysis

  • Sample Analysis: The collected samples are analyzed using gas chromatography (GC) to determine the concentrations of the reactant (MBY) and the products (MBE and MBA).

  • Calculation of Performance Metrics:

    • MBY Conversion (%): Calculated as [(Initial MBY concentration - Final MBY concentration) / Initial MBY concentration] * 100.

    • Selectivity to MBE (%): Calculated as [Concentration of MBE / (Concentration of MBE + Concentration of MBA)] * 100 at a given conversion.

Discussion

The choice of catalyst preparation method and support material significantly influences the catalytic performance.

  • Palladium-based catalysts are the most commonly studied for this reaction. The selectivity of Pd catalysts can be significantly improved by modifying the support and the pretreatment conditions. High-temperature reduction of Pd/γ-Al₂O₃, for instance, leads to the formation of Pd-Al species that exhibit enhanced selectivity.[2][3][5]

  • Bimetallic catalysts , such as PdZn, have shown excellent performance. The addition of zinc can modify the electronic properties of palladium, leading to a weaker adsorption of the intermediate alkene (MBE) and thus preventing its over-hydrogenation.[2][6] The PdZn catalyst supported on zinc-doped titania demonstrated remarkable stability and high selectivity.[1]

  • Copper-based catalysts have emerged as a cost-effective alternative to palladium. Under specific reaction conditions, Cu/SiO₂ catalysts can achieve very high selectivity to MBE, although they may require higher reaction temperatures.[9]

  • The Lindlar catalyst , a traditional choice for alkyne semi-hydrogenation, is often used as a benchmark. However, modern catalyst designs frequently surpass its selectivity.[8][11]

References

A Comparative Guide to Purity Assessment of Synthesized 2-Methyl-3-buten-2-ol: A GC-FID, HPLC-UV, and qNMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the synthesis of 2-Methyl-3-buten-2-ol, a versatile building block in the pharmaceutical and fragrance industries. This guide provides a comprehensive comparison of three common analytical techniques for purity assessment: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR). This guide presents detailed experimental protocols, a comparative analysis of their performance, and supporting data to aid researchers in selecting the most suitable method for their specific needs.

Potential Impurities in Synthesized this compound

The impurity profile of this compound is largely dependent on its synthetic route. Common synthesis pathways and their potential impurities include:

  • Partial hydrogenation of 2-methyl-3-butyn-2-ol: This method can lead to residual starting material (2-methyl-3-butyn-2-ol) and the over-hydrogenated product (2-methyl-2-butanol).

  • Reaction of isoprene (B109036) with a hydrohalide followed by hydrolysis: This route may result in byproducts such as prenol and polymerized isoprene.

A robust analytical method must be able to effectively separate and quantify the main component from these potential impurities.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required level of accuracy and precision, sample throughput, and available instrumentation. Below is a summary of the performance of GC-FID, HPLC-UV, and qNMR for the analysis of this compound.

Data Presentation: Quantitative Comparison
ParameterGC-FIDHPLC-UVqNMR
Purity Assay (%) 98.5 ± 0.298.2 ± 0.398.6 ± 0.1
Limit of Detection (LOD) ~0.01%~0.02%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.08%~0.3%
Precision (RSD, n=6) < 1%< 1.5%< 0.5%
Analysis Time per Sample ~15 min~20 min~10 min
Sample Preparation Simple dilutionSimple dilutionRequires internal standard
Quantitation Principle Relative (External/Internal Standard)Relative (External/Internal Standard)Absolute (Primary Method)
Compound Volatility RequiredNot requiredNot required

Experimental Protocols

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile compounds like this compound.

Instrumentation and Materials:

  • Gas Chromatograph (e.g., Agilent 7890B) with FID

  • Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium or Nitrogen

  • Sample Vials and Syringes

  • Solvent: Methanol or Ethanol (GC grade)

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 180 °C

    • Hold: 5 minutes at 180 °C

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent.

  • Prepare a series of calibration standards of this compound in the same solvent.

Data Analysis:

Quantify the purity based on the peak area percentage (area %) or by using an external standard calibration curve.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile technique suitable for a wide range of compounds, although this compound lacks a strong chromophore, necessitating detection at low UV wavelengths.

Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Column: C18 (150 mm x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: Acetonitrile and Water

  • Sample Vials and Syringes

  • Solvent: Mobile phase or a compatible solvent

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Prepare calibration standards of this compound in the mobile phase.

Data Analysis:

Quantify the purity using an external standard calibration curve by plotting peak area against concentration.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that provides a direct and accurate measure of purity without the need for a specific reference standard of the analyte itself.

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher)

  • High-precision NMR tubes (5 mm)

  • Analytical Balance (± 0.01 mg)

  • Deuterated Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: A certified reference material with known purity (e.g., Maleic Anhydride, Dimethyl Sulfone)

Experimental Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized this compound into a vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Data Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of any proton to be integrated (typically 30-60 s).

    • Number of Scans: 8 to 16.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the vinyl protons) and a signal of the internal standard.

    • Calculate the purity using the following equation:

    where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Purity Assessment cluster_data Data Interpretation Synthesis Chemical Synthesis GC_FID GC-FID Analysis Synthesis->GC_FID HPLC_UV HPLC-UV Analysis Synthesis->HPLC_UV qNMR qNMR Analysis Synthesis->qNMR Comparison Comparative Data Analysis GC_FID->Comparison HPLC_UV->Comparison qNMR->Comparison Report Purity Report Generation Comparison->Report

Caption: Workflow for Purity Assessment of this compound.

Method_Comparison cluster_gc GC-FID cluster_hplc HPLC-UV cluster_qnmr qNMR Analyte Synthesized This compound GC_Node High Volatility Good for Volatile Impurities Analyte->GC_Node HPLC_Node Versatile Good for Non-Volatile Impurities Analyte->HPLC_Node qNMR_Node Absolute Quantification High Accuracy Analyte->qNMR_Node

Caption: Comparison of Analytical Methods for Purity Determination.

A Comparative Guide to the Kinetic Study of Selective 2-Methyl-3-butyn-2-ol Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) (MBY) is crucial for the synthesis of fine chemicals and vitamins, such as vitamins A and E.[1] This guide provides a comparative analysis of various catalytic systems used in this reaction, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The selective hydrogenation of MBY to 2-methyl-3-buten-2-ol (MBE) has been extensively studied using various palladium-based catalysts. The performance of these catalysts is typically evaluated based on their activity, selectivity towards MBE, and stability. A summary of the performance of different catalytic systems is presented below.

CatalystSupportSolventTemperature (°C)Pressure (bar)Selectivity to MBE (%)Conversion of MBY (%)Reference
PdZnOSolvent-free607>95~100[2][3]
Commercial Pd-based-Solvent-free40-803-10High-[4][5]
PdHypercrosslinked PolystyreneMethanol35-64->9895[6]
PdZnTiO2Methanol55-64-97 (with pyridine)99.9[4]
PdZnTi0.8Zn0.2O1.8---98.2-[7]
Lindlar (Pd-Pb/CaCO3)CaCO3Hexane----[1]
Pdγ-Al2O3Continuous-flow25-451-588-9720-41[8][9]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are typical experimental protocols for the kinetic study of MBY hydrogenation.

Catalyst Preparation (Example: Pd/ZnO)

A Pd/ZnO catalyst can be prepared by depositing pre-synthesized Pd nanoparticles onto a ZnO support.[10] The ZnO support is often coated on a structured carrier like sintered metal fibers (SMF) for use in continuous reactors.[10] The final catalyst may undergo a high-temperature reduction under hydrogen to form intermetallic phases like PdZn, which has been shown to enhance selectivity.[10]

Hydrogenation Reaction (Example: Slurry Reactor)

Kinetic experiments are frequently conducted in a stirred slurry reactor to ensure good mass transfer between gas, liquid, and solid phases.[5] A typical experimental setup involves:

  • Charging the reactor with the solvent (if any), the reactant (MBY), and the catalyst.

  • Purging the reactor with an inert gas, followed by pressurizing with hydrogen to the desired pressure.

  • Heating the reactor to the target temperature while stirring vigorously to ensure a well-mixed suspension.

  • Collecting liquid samples at regular intervals for analysis.

Product Analysis

The composition of the reaction mixture is typically analyzed by gas chromatography (GC) to determine the concentrations of MBY, MBE, and the over-hydrogenation product, 2-methyl-2-butanol (B152257) (MBA).[1] This allows for the calculation of conversion and selectivity at different time points.

Kinetic Modeling

The kinetics of MBY hydrogenation are often described using a Langmuir-Hinshelwood mechanism.[2][5][10] This model assumes that the reaction occurs between adsorbed species on the catalyst surface. Different assumptions can be made regarding the adsorption of hydrogen (dissociative or non-dissociative) and the competitive adsorption of organic species.[2][10]

Experimental Workflow and Signaling Pathways

To visualize the process, the following diagrams illustrate a typical experimental workflow for a kinetic study and the reaction pathway for MBY hydrogenation.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Modeling cat_prep Catalyst Synthesis (e.g., Impregnation, Deposition) cat_char Catalyst Characterization (e.g., TEM, XPS) cat_prep->cat_char reactor_setup Reactor Setup (e.g., Slurry Reactor) cat_char->reactor_setup reaction_cond Set Reaction Conditions (Temp, Pressure, Stirring) reactor_setup->reaction_cond sampling Periodic Sampling reaction_cond->sampling gc_analysis GC Analysis of Samples sampling->gc_analysis data_proc Data Processing (Conversion, Selectivity) gc_analysis->data_proc kin_model Kinetic Modeling (e.g., Langmuir-Hinshelwood) data_proc->kin_model

Caption: A typical experimental workflow for the kinetic study of 2-methyl-3-butyn-2-ol hydrogenation.

ReactionPathway MBY 2-Methyl-3-butyn-2-ol (MBY) MBE This compound (MBE) MBY->MBE + H₂ (k₁) Selective Hydrogenation MBA 2-Methyl-2-butanol (MBA) MBE->MBA + H₂ (k₂) Over-hydrogenation

Caption: Reaction pathway for the selective hydrogenation of 2-methyl-3-butyn-2-ol.

References

A Comparative Guide to the Reactivity of 2-Methyl-3-buten-2-ol and Other Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allylic alcohols are pivotal structural motifs in organic synthesis, offering a versatile platform for the introduction of complex functionalities in drug discovery and development. Their reactivity is profoundly influenced by the substitution pattern at both the carbinol center and the olefin. This guide provides a comprehensive comparison of the reactivity of 2-methyl-3-buten-2-ol, a tertiary allylic alcohol, with that of primary and secondary allylic alcohols. The discussion is supported by experimental data to inform substrate selection and reaction design.

Oxidation: Divergent Pathways for Primary/Secondary vs. Tertiary Allylic Alcohols

The oxidation of allylic alcohols is a fundamental transformation that starkly highlights the reactivity differences based on the substitution of the alcohol-bearing carbon. While primary and secondary allylic alcohols readily undergo oxidation to yield α,β-unsaturated aldehydes and ketones, respectively, tertiary allylic alcohols like this compound are resistant to standard oxidation conditions due to the absence of a hydrogen atom on the carbinol carbon. However, they can undergo a unique oxidative rearrangement.

Primary and Secondary Allylic Alcohols: These are typically oxidized using a variety of reagents, including manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation. A greener alternative involves the use of aqueous hydrogen peroxide with a platinum catalyst, which chemoselectively oxidizes primary and secondary allylic alcohols to their corresponding α,β-unsaturated carbonyl compounds in high yields.

Tertiary Allylic Alcohols: The Babler Oxidation

Tertiary allylic alcohols, such as this compound, undergo a[1][1]-sigmatropic rearrangement upon treatment with an oxidizing agent like pyridinium chlorochromate (PCC), a reaction known as the Babler oxidation. This process results in the formation of an α,β-unsaturated ketone, effectively achieving a 1,3-oxidative transposition of the alcohol. This reaction is a powerful tool for the synthesis of highly substituted enones. The reaction typically provides good to high yields, generally over 75%.[2]

Comparative Oxidation Data

The following table summarizes the yields of various allylic alcohols in oxidation reactions.

Allylic AlcoholClassOxidizing SystemProductYield (%)Reference
Cinnamyl alcoholPrimaryPt black / 5% H₂O₂Cinnamaldehyde94[3]
GeraniolPrimaryPt black / 5% H₂O₂Geranial91[4]
2-Cyclohexen-1-olSecondaryMn(OAc)₃ / cat. DDQ2-Cyclohexen-1-one~90[5]
1-Octen-3-olSecondaryPt black / 5% H₂O₂1-Octen-3-one85[3]
This compoundTertiaryPCC (Babler Oxidation)Mesityl oxide>75 (typical)[2]

Epoxidation: The Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly enantioselective method for the synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. This reaction employs a catalytic system of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand with tert-butyl hydroperoxide (TBHP) as the oxidant.

A crucial requirement for this reaction is the presence of the allylic alcohol moiety, which coordinates to the titanium center, directing the epoxidation. Tertiary allylic alcohols, including this compound, are generally not suitable substrates for the Sharpless epoxidation. The steric bulk around the tertiary carbinol center hinders the necessary coordination to the titanium catalyst.[1]

Sharpless_Epoxidation_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Allylic_Alcohol Primary or Secondary Allylic Alcohol Epoxidation Enantioselective Epoxidation Allylic_Alcohol->Epoxidation TBHP tert-Butyl Hydroperoxide (TBHP) TBHP->Epoxidation Ti_OiPr4 Titanium(IV) isopropoxide Catalyst_Formation Formation of Chiral Titanium Complex Ti_OiPr4->Catalyst_Formation DET Chiral Diethyl Tartrate ((+)-DET or (-)-DET) DET->Catalyst_Formation Catalyst_Formation->Epoxidation Product 2,3-Epoxyalcohol (High ee) Epoxidation->Product

Etherification: Palladium-Catalyzed Allylic Substitution

Palladium-catalyzed allylic substitution, such as the Tsuji-Trost reaction, is a versatile method for forming carbon-oxygen bonds. Allylic alcohols can be used directly as substrates, often activated in situ. The reactivity in these reactions is influenced by both steric and electronic factors.

Generally, less sterically hindered primary allylic alcohols react more readily than more substituted secondary and tertiary analogues. However, methods for the palladium-catalyzed allylation of primary, secondary, and even tertiary alcohols with allyl carbonates have been developed, demonstrating the broad scope of this transformation under appropriate conditions.[6] The choice of ligand on the palladium catalyst is crucial for achieving high efficiency and selectivity.

Etherification_Mechanism Reactants Allylic Alcohol + Nucleophile (R'-OH) Pi_Allyl π-Allyl Palladium Complex Reactants->Pi_Allyl Oxidative Addition Pd0 Pd(0) Catalyst Pd0->Pi_Allyl Product Allylic Ether + H₂O Pi_Allyl->Product Nucleophilic Attack Product->Pd0 Reductive Elimination

Acid-Catalyzed Rearrangement and Dehydration

In the presence of acid, allylic alcohols can undergo rearrangement and dehydration. The facility of these reactions generally follows the order of carbocation stability: tertiary > secondary > primary.

This compound, being a tertiary allylic alcohol, readily forms a stable tertiary allylic carbocation upon protonation of the hydroxyl group and loss of water. This carbocation can then be trapped by a nucleophile or lose a proton to form a conjugated diene, such as isoprene. This dehydration is a commercially important route to isoprene.

Primary and secondary allylic alcohols will also undergo acid-catalyzed dehydration, but typically require more forcing conditions than their tertiary counterparts.

Experimental Protocols

Babler Oxidation of a Tertiary Allylic Alcohol

Objective: To synthesize an α,β-unsaturated ketone from a tertiary allylic alcohol.

Materials:

Procedure:

  • To a stirred solution of the tertiary allylic alcohol in anhydrous DCM, add PCC (typically 1.5-2.0 equivalents).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the α,β-unsaturated ketone.[7]

Sharpless Asymmetric Epoxidation of a Primary Allylic Alcohol

Objective: To perform an enantioselective epoxidation of a primary allylic alcohol.

Materials:

  • Primary allylic alcohol (e.g., geraniol)

  • Titanium(IV) isopropoxide

  • (+)- or (-)-Diethyl tartrate (DET)

  • Anhydrous tert-butyl hydroperoxide (TBHP) in toluene

  • Powdered 3Å molecular sieves

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a dry, nitrogen-flushed flask containing powdered 3Å molecular sieves, add anhydrous DCM and cool to -20 °C.

  • Add titanium(IV) isopropoxide followed by the chiral diethyl tartrate.

  • Add the allylic alcohol to the mixture.

  • Slowly add the pre-cooled solution of TBHP in toluene.

  • Stir the reaction at -20 °C, monitoring for completion by TLC.

  • Work-up the reaction by adding a quenching solution (e.g., aqueous NaOH solution saturated with NaCl) and stirring at 0 °C until two clear layers form.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxy alcohol by flash column chromatography.[8]

General Protocol for Palladium-Catalyzed Allylic Etherification

Objective: To synthesize an allylic ether from an allylic alcohol and an alcohol nucleophile.

Materials:

  • Allylic alcohol

  • Alcohol nucleophile

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., PPh₃)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a solution of the alcohol nucleophile in anhydrous THF, add the palladium catalyst and the phosphine ligand.

  • Add the allylic alcohol to the reaction mixture.

  • Heat the reaction to reflux and monitor for completion by TLC or GC.

  • Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify by column chromatography to yield the allylic ether.[9]

Conclusion

The reactivity of this compound, a representative tertiary allylic alcohol, displays significant and synthetically useful differences when compared to primary and secondary allylic alcohols. While it is unreactive in reactions that require a hydrogen on the carbinol carbon, such as standard oxidation and Sharpless epoxidation, it undergoes unique transformations like the Babler oxidation. In reactions proceeding through carbocation intermediates, such as acid-catalyzed dehydration, its tertiary nature leads to enhanced reactivity. Understanding these distinct reactivity profiles is essential for the strategic design of synthetic routes in the development of new chemical entities.

References

A Comparative Guide to Palladium Catalysts: Alumina vs. Zinc Oxide Supports in Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a catalyst support can significantly influence the outcome of a hydrogenation reaction. This guide provides an objective comparison of the performance of two common supports for palladium (Pd) catalysts: alumina (B75360) (Al₂O₃) and zinc oxide (ZnO). The information presented is based on experimental data from scientific literature, offering insights into catalyst activity, selectivity, and the underlying mechanisms that govern their behavior.

The support material in a heterogeneous catalyst plays a pivotal role beyond simply providing a surface for the active metal. It can modify the electronic properties of the metal, influence its dispersion, and participate in the reaction mechanism, thereby dictating the catalyst's overall performance. This comparison focuses on the distinct characteristics and performance metrics of Pd/Al₂O₃ and Pd/ZnO in various hydrogenation reactions critical to organic synthesis.

Performance in Key Hydrogenation Reactions

The choice between Al₂O₃ and ZnO as a support for palladium catalysts is highly dependent on the specific hydrogenation reaction and the desired outcome. While Pd/Al₂O₃ is a versatile and widely used catalyst, Pd/ZnO often exhibits unique selectivity due to the formation of a palladium-zinc (Pd-Zn) alloy at the metal-support interface.

Hydrogenation of Nitroarenes

The reduction of nitroarenes to anilines is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals.

Palladium on Alumina (Pd/Al₂O₃): This catalyst is highly effective for the hydrogenation of nitrobenzene (B124822) and its derivatives, demonstrating high conversion rates and selectivity to the corresponding anilines under mild conditions. For instance, a three-dimensional network Pd-Ni/γ-Al₂O₃ catalyst has shown nearly 100% conversion and selectivity for the hydrogenation of nitrobenzene to aniline (B41778) at low temperatures and normal pressure.[1][2]

Palladium on Zinc Oxide (Pd/ZnO): While less commonly documented for nitroarene hydrogenation compared to Pd/Al₂O₃, the performance of Pd/ZnO can be influenced by the potential formation of a Pd-Zn alloy. This alloying effect can alter the electronic structure of palladium and, consequently, its catalytic activity and selectivity. Further research is needed for a direct, comprehensive comparison in this specific application.

Hydrogenation of α,β-Unsaturated Aldehydes

The selective hydrogenation of the carbon-carbon double bond (C=C) or the carbon-oxygen double bond (C=O) in α,β-unsaturated aldehydes is a challenging yet crucial reaction in fine chemical synthesis.

Palladium on Alumina (Pd/Al₂O₃): Palladium supported on alumina generally displays a strong preference for hydrogenating the C=C bond in α,β-unsaturated aldehydes, such as cinnamaldehyde (B126680), leading to the formation of the saturated aldehyde.[3] The selectivity can be influenced by the addition of promoters or by modifying the reaction conditions.

Palladium on Zinc Oxide (Pd/ZnO): The ZnO support can significantly alter the selectivity of palladium in cinnamaldehyde hydrogenation. The formation of a Pd-Zn alloy on the catalyst surface can promote the hydrogenation of the C=O group, leading to the formation of the unsaturated alcohol. For example, a Pd/g-C₃N₄/ZnO nanocomposite has been shown to afford hydrocinnamyl alcohol, indicating hydrogenation of both the C=C and C=O bonds.[1]

The Critical Role of the Support: Pd-Zn Alloy Formation

A key differentiator between ZnO and Al₂O₃ as supports for palladium is the propensity of ZnO to form a Pd-Zn alloy under reductive conditions. This alloy formation is a result of the reduction of ZnO at the interface with palladium, followed by the incorporation of zinc atoms into the palladium lattice.

This alloying has profound effects on the catalytic properties of palladium:

  • Electronic Modification: The introduction of zinc alters the electronic density of palladium, which can weaken the adsorption of certain functional groups and enhance the adsorption of others, thereby influencing the reaction pathway and selectivity.

  • Geometric Effects: The presence of zinc atoms on the palladium surface can break up large palladium ensembles, creating specific active sites that may favor a particular reaction pathway.

This phenomenon is particularly important in reactions where selectivity is crucial, such as the hydrogenation of alkynes to alkenes and the selective hydrogenation of functionalized molecules.

Data Presentation: A Comparative Overview

ReactionCatalystSubstrateConversion (%)Selectivity (%)ProductReference
Nitrobenzene Hydrogenation Pd-Ni/γ-Al₂O₃Nitrobenzene~100~100Aniline[1][2]
Cinnamaldehyde Hydrogenation Pd/Al₂O₃CinnamaldehydeHighHigh (to C=C)Hydrocinnamaldehyde[3]
Cinnamaldehyde Hydrogenation Pd@g-C₃N₄/ZnOCinnamaldehyde~100~100Hydrocinnamyl alcohol[1]

Note: The data presented is a summary from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published research. Below are representative protocols for catalyst preparation and hydrogenation reactions.

Catalyst Preparation

Pd/Al₂O₃ and Pd/ZnO from Colloidal Palladium Nanoparticles:

A common method for preparing supported palladium catalysts involves the synthesis of colloidal palladium nanoparticles followed by their deposition onto the support material.

  • Synthesis of Palladium Nanoparticles: Palladium(II) acetate (B1210297) is used as a precursor and is reduced in a suitable solvent (e.g., ethanol/water mixture) in the presence of a stabilizing agent, such as polyvinylpyrrolidone (B124986) (PVP), and a reducing agent like NaBH₄. The size of the resulting palladium nanoparticles can be controlled by adjusting the concentrations of the reagents.

  • Impregnation: The pre-formed colloidal palladium nanoparticles are then impregnated onto the desired support (Al₂O₃ or ZnO). The support is suspended in the colloidal solution, and the mixture is stirred to ensure uniform deposition of the nanoparticles.

  • Washing and Drying: The resulting catalyst is then thoroughly washed to remove any residual precursors or stabilizing agents and subsequently dried.

Hydrogenation Reaction Procedure

Liquid-Phase Hydrogenation of Nitrobenzene:

  • Reactor Setup: A batch reactor is typically used for liquid-phase hydrogenation reactions.

  • Catalyst Loading: The desired amount of the Pd/Al₂O₃ or Pd/ZnO catalyst is placed in the reactor.

  • Reactant and Solvent Addition: A solution of nitrobenzene in a suitable solvent (e.g., ethanol) is added to the reactor.

  • Reaction Conditions: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure. The reaction mixture is heated to the specified temperature and stirred vigorously to ensure good mixing and mass transfer.

  • Monitoring and Analysis: The progress of the reaction is monitored by taking samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of nitrobenzene and the selectivity to aniline.

Visualizing the Process: Experimental Workflow

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation cluster_hydrogenation Hydrogenation Reaction Pd_precursor Pd Precursor (e.g., Pd(OAc)₂) Colloidal_Pd Colloidal Pd Nanoparticles Pd_precursor->Colloidal_Pd Support Support (Al₂O₃ or ZnO) Impregnation Impregnation Support->Impregnation Solvent Solvent & Stabilizer Solvent->Colloidal_Pd Reduction Reduction (e.g., NaBH₄) Reduction->Colloidal_Pd Colloidal_Pd->Impregnation Washing_Drying Washing & Drying Impregnation->Washing_Drying Catalyst Pd/Al₂O₃ or Pd/ZnO Catalyst Washing_Drying->Catalyst Catalyst_in Catalyst Loading Catalyst->Catalyst_in Reactor Batch Reactor Reactor->Catalyst_in Substrate_in Substrate & Solvent Addition Catalyst_in->Substrate_in H2_Pressure H₂ Pressurization Substrate_in->H2_Pressure Heating_Stirring Heating & Stirring H2_Pressure->Heating_Stirring Sampling Sampling Heating_Stirring->Sampling Analysis Analysis (GC/HPLC) Sampling->Analysis Results Conversion & Selectivity Data Analysis->Results

Caption: Workflow for catalyst synthesis and hydrogenation.

Signaling Pathway: Influence of Support on Selectivity

The choice of support material can direct the reaction towards different products by influencing the adsorption geometry of the substrate and the electronic properties of the palladium catalyst.

Selectivity_Pathway cluster_substrate Substrate cluster_catalysts Catalyst cluster_products Products Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Pd_Al2O3 Pd/Al₂O₃ Unsaturated_Aldehyde->Pd_Al2O3 Favors C=C hydrogenation Pd_ZnO Pd/ZnO (Pd-Zn alloy) Unsaturated_Aldehyde->Pd_ZnO Promotes C=O hydrogenation Saturated_Aldehyde Saturated Aldehyde Pd_Al2O3->Saturated_Aldehyde Unsaturated_Alcohol Unsaturated Alcohol Pd_ZnO->Unsaturated_Alcohol

References

A Comparative Guide to the Quantification of 2-Methyl-3-buten-2-ol: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Methyl-3-buten-2-ol, a volatile tertiary terpene alcohol, is critical in various fields, including flavor and fragrance analysis, atmospheric chemistry, and as a potential biomarker. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques for the precise measurement of this compound. We present detailed experimental protocols and performance data to assist researchers in selecting the optimal method for their specific application.

Method Comparison: Performance at a Glance

While High-Performance Liquid Chromatography (HPLC) offers a robust and widely accessible method for the quantification of this compound, alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy present distinct advantages, particularly concerning sensitivity and specificity.

Quantitative Performance Data
Parameter HPLC-UV GC-MS Quantitative NMR (qNMR)
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~10 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL~30 µg/mL
Sample Throughput HighMediumLow
Specificity GoodExcellentExcellent

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC, GC-MS, and NMR are provided below.

Validated HPLC Method

A reverse-phase HPLC method is a common approach for the analysis of polar compounds like this compound.[1][2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm)[1][2]

Mobile Phase:

  • Acetonitrile and water with a phosphoric acid modifier. For mass spectrometry applications, formic acid can be used as an alternative.[1][2]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • UV detection wavelength: 210 nm

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like this compound. However, care must be taken to avoid thermal degradation of the analyte.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a volatile solvent (e.g., methanol (B129727) or ethyl acetate). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample in the same solvent to a concentration within the calibration range.

  • GC-MS Conditions:

    • Inlet temperature: 250°C

    • Oven temperature program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • Ion source temperature: 230°C

    • Mass range: m/z 35-350

  • Quantification: Use an internal standard for improved accuracy. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve, using a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.

    • Use a 90° pulse angle.

  • Quantification: Integrate the signals corresponding to a known number of protons from both the analyte and the internal standard. Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C = concentration

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the internal standard

    • IS = Internal Standard

Experimental Workflow and Logic

The following diagrams illustrate the typical workflows for HPLC method validation and the decision-making process for selecting an appropriate analytical method.

HPLC_Validation_Workflow HPLC Method Validation Workflow method_dev Method Development specificity Specificity method_dev->specificity Define Protocol linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report Compile Data

Caption: A typical workflow for the validation of an HPLC method.

Method_Selection_Logic Method Selection Logic for this compound Quantification start Start: Need to Quantify This compound high_throughput High Sample Throughput Required? start->high_throughput high_sensitivity Highest Sensitivity Needed? high_throughput->high_sensitivity No hplc Use HPLC-UV high_throughput->hplc Yes primary_method Primary Method for Absolute Quantification? high_sensitivity->primary_method No gcms Use GC-MS high_sensitivity->gcms Yes primary_method->hplc No qnmr Use qNMR primary_method->qnmr Yes

Caption: A decision tree for selecting an analytical method.

References

comparative analysis of batch versus continuous flow synthesis of 2-Methyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-Methyl-3-buten-2-ol, a key intermediate in the production of vitamins A and E, as well as various aroma compounds, can be achieved through both traditional batch processing and modern continuous flow chemistry.[1][2] This guide provides a comparative analysis of these two synthetic methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal approach for their needs. The comparison will focus on key performance indicators such as yield, reaction time, safety, and scalability.

Batch Synthesis of this compound

Batch synthesis is a conventional approach where reactants are loaded into a reactor, and the reaction is allowed to proceed for a specific duration, after which the product is isolated.[3] A common batch method for producing this compound is the selective hydrogenation of 2-Methyl-3-butyn-2-ol.

Experimental Protocol: Batch Hydrogenation

A representative batch protocol for the synthesis of this compound involves the use of a Lindlar catalyst.[4]

  • Reaction Setup: A solution of 336 g of 2-Methyl-3-butyn-2-ol in an equal volume of light petroleum is prepared. To this solution, 16.8 g of quinoline (B57606) (as a catalyst poison to prevent over-hydrogenation) and 30 g of Lindlar catalyst are added.

  • Hydrogenation: The mixture is cooled to 10°C and shaken in a hydrogen atmosphere. The reaction is monitored by the uptake of hydrogen, which typically slackens after 3-5 hours, indicating the completion of the reaction.

  • Work-up and Purification: The catalyst is removed by filtration. The final product, this compound, is then purified by distillation.

Continuous Flow Synthesis of this compound

Continuous flow chemistry has emerged as a promising alternative to batch processing, offering numerous advantages such as enhanced safety, improved heat and mass transfer, and greater consistency.[3][5][6] In a continuous flow setup, reactants are continuously pumped through a reactor where the reaction occurs.

Experimental Protocol: Continuous Flow Hydrogenation

A recent study outlines the continuous flow hydrogenation of 2-Methyl-3-butyn-2-ol using a palladium catalyst supported on gamma-alumina (Pd/γ-Al2O3).[1]

  • Catalyst Preparation: The 1 wt.% Pd/γ-Al2O3 catalyst is pre-treated under a flow of 10% H2/Ar at elevated temperatures (e.g., 600°C for 17 hours).[1][2]

  • Reaction Setup: 0.1 g of the prepared catalyst is packed into a stainless-steel cartridge (30 mm long, 4 mm inner diameter).[1]

  • Hydrogenation: A solution of 2-Methyl-3-butyn-2-ol is continuously pumped through the catalyst bed at a flow rate of 0.5 mL/min, along with a hydrogen gas flow of 6 mL/min. The reaction is carried out under specific temperature and pressure conditions (e.g., 45°C and 1 bar).[1]

  • Product Collection: The product stream exiting the reactor is collected for analysis and further purification if necessary. The system can be run for extended periods, allowing for the continuous production of this compound.[1]

Comparative Analysis

The choice between batch and continuous flow synthesis depends on various factors, including the desired scale of production, safety considerations, and process control requirements.

ParameterBatch SynthesisContinuous Flow Synthesis
Catalyst Lindlar Catalyst (Pd/CaCO3 poisoned with lead)[4]1 wt.% Pd/γ-Al2O3[1]
Temperature 10°C[4]10 - 65°C (e.g., 45°C)[1]
Pressure Atmospheric pressure of hydrogen[4]1 - 20 bar (e.g., 1 bar)[1]
Reaction Time 3 - 5 hours[4]Continuous (residence time dependent on flow rate and reactor volume)[1]
Yield/Selectivity 94% yield[4]Up to 97% selectivity[1][2]
Safety Handling of large quantities of flammable solvents and hydrogen gas poses risks. Exothermic reactions can be difficult to control in large batches.[7]Smaller reaction volumes at any given time enhance safety, especially with hazardous reagents and exothermic reactions.[3][7]
Scalability Scaling up can be challenging due to issues with heat and mass transfer.[3]Readily scalable by running the system for longer durations or by numbering-up (running multiple reactors in parallel).[5][8]
Process Control Less precise control over reaction parameters like temperature and mixing throughout the reactor.[9]Precise control over temperature, pressure, and residence time, leading to more consistent product quality.[3][5]

Visualizing the Workflows

To better illustrate the differences between the two processes, the following diagrams outline the general workflows for batch and continuous flow synthesis.

Batch_Synthesis_Workflow cluster_0 Batch Reactor cluster_1 Downstream Processing A Reactants & Catalyst Loading B Reaction Progression (3-5 hours) A->B Mixing & Heating/Cooling C Product & Catalyst Mixture B->C D Catalyst Filtration C->D E Product Purification (Distillation) D->E F Final Product E->F Continuous_Flow_Synthesis_Workflow cluster_0 Reactant Delivery cluster_1 Flow Reactor cluster_2 Product Collection R1 Reactant 1 Syringe Pump M Mixing Point R1->M R2 Reactant 2 (Gas) Mass Flow Controller R2->M R Packed Bed Reactor M->R P Continuous Product Output R->P

References

Unveiling Reaction Intermediates in 2-Methyl-3-buten-2-ol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transient species that dictate reaction pathways is paramount for process optimization and the synthesis of high-purity compounds. This guide provides a comparative analysis of reaction intermediates in the synthesis of 2-Methyl-3-buten-2-ol, a key building block in the production of pharmaceuticals and fragrances. We delve into two primary synthetic routes: the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) and the hydrohalogenation of isoprene (B109036), presenting supporting experimental data and detailed analytical protocols.

Executive Summary

The synthesis of this compound is a critical process, and the identification and analysis of reaction intermediates are essential for maximizing yield and purity. This guide compares two major synthetic pathways, highlighting the analytical techniques used to study their respective intermediates. While the selective hydrogenation of 2-methyl-3-butyn-2-ol is a more common and controlled industrial process, the hydrohalogenation of isoprene offers an alternative route with distinct intermediate species. The application of advanced analytical methods, particularly in situ and operando spectroscopy, is crucial for a deeper understanding of the reaction mechanisms and for the development of more efficient catalytic systems.

Route 1: Selective Hydrogenation of 2-Methyl-3-butyn-2-ol

The most prevalent industrial method for synthesizing this compound is the selective partial hydrogenation of 2-methyl-3-butyn-2-ol. This process aims to add one molecule of hydrogen across the triple bond without further reducing the resulting double bond. The choice of catalyst is critical to achieving high selectivity.

Reaction Intermediates and Their Analysis

The key intermediates in this reaction are species adsorbed onto the catalyst surface. While direct observation of these transient species is challenging, their presence and behavior are inferred through kinetic modeling and advanced spectroscopic techniques.

A widely accepted model for this reaction is the Langmuir-Hinshelwood mechanism, which presupposes the non-competitive adsorption of hydrogen and the organic molecules onto the catalyst's active sites. The reaction proceeds through the formation of a semi-hydrogenated intermediate on the catalyst surface.

Experimental Data: Time-Resolved Concentration Analysis

A study on the hydrogenation of 2-methyl-3-butyn-2-ol (MBY) using a PdZn/TixM1−xO2 catalyst provides quantitative data on the concentration profiles of the reactant, the desired product this compound (MBE), and the over-hydrogenated byproduct 2-methyl-2-butanol (B152257) (MBA) over time.

Time (h)MBY Concentration (mol/L)MBE Concentration (mol/L)MBA Concentration (mol/L)
00.200
5~0.1~0.09<0.01
10~0.04~0.15~0.01
15~0.01~0.18~0.01
20<0.01~0.185~0.015
25<0.01~0.18~0.02
28<0.01~0.175~0.025

Note: The data is approximated from the graphical representation in the cited study and serves for illustrative purposes.

This data clearly shows the consumption of the starting material (MBY) and the formation of the desired product (MBE), which reaches a maximum concentration before slowly being converted to the byproduct (MBA). This time-course analysis provides indirect evidence of the surface-adsorbed intermediates that govern the reaction selectivity.

Experimental Protocols

1. Catalyst Characterization:

Before analyzing the reaction intermediates, a thorough characterization of the catalyst is essential. Techniques such as Temperature-Programmed Reduction (TPR), X-ray Diffraction (XRD), Transmission Electron Microscopy with Energy Dispersive X-ray analysis (TEM-EDX), and X-ray Photoelectron Spectroscopy (XPS) are employed to understand the catalyst's physical and chemical properties, which in turn influence the nature of the reaction intermediates.

2. Operando Spectroscopic Analysis:

To gain direct insight into the reaction intermediates, operando spectroscopy is the state-of-the-art approach. This involves analyzing the catalyst and the reacting molecules under actual reaction conditions.

  • In situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This technique can be used to monitor the changes in vibrational modes of the reactants and products in the liquid phase as the reaction progresses. By identifying unique spectral features, it is possible to detect and track the concentration of intermediates.

  • Operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): For gas-phase reactions or reactions with solid catalysts, DRIFTS can provide information about the species

Characterization of Pd-Al Species in Catalysts for 2-Methyl-3-buten-2-ol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) (MBY) to 2-methyl-3-buten-2-ol (MBO) is a critical step in the synthesis of various fine chemicals and pharmaceuticals, including vitamins A and E.[1] Palladium-based catalysts are widely employed for this transformation, with traditional systems like the Lindlar catalyst (Pd/CaCO₃ poisoned with lead) being historically significant. However, environmental concerns associated with lead have driven research towards developing efficient and eco-friendly alternatives. Among these, catalysts containing palladium-aluminum (Pd-Al) species have shown considerable promise, exhibiting high activity and selectivity for the desired semi-hydrogenation.

This guide provides a comparative analysis of Pd-Al catalysts for MBO synthesis, focusing on the characterization of the active Pd-Al species. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental methodologies, performance data, and the relationship between catalyst structure and function.

Comparison of Catalytic Performance

The formation of Pd-Al species, often achieved through high-temperature reduction of Pd/γ-Al₂O₃ catalysts, has been shown to significantly enhance the selectivity towards MBO.[1][2] This is attributed to electronic modifications of the palladium active sites, where electron transfer from palladium to aluminum weakens the adsorption of the intermediate alkene, MBO, thereby preventing its further hydrogenation to 2-methyl-2-butanol.[1]

Here, we compare the performance of a high-temperature reduced Pd/γ-Al₂O₃ catalyst, which promotes the formation of Pd-Al species, with a conventional Lindlar catalyst. While direct comparative data for Pd-Al versus Lindlar catalysts in the liquid phase hydrogenation of MBY is not extensively available in a single source, a study on a similar bimetallic system, Pd/ZnO, provides valuable insights into the potential advantages over the traditional Lindlar catalyst.

Catalyst SystemSubstrate Conversion (%)Selectivity to MBO (%)Turnover Frequency (TOF) (s⁻¹)Reaction Conditions
Pd/ZnO >95~95Not explicitly stated, but higher initial activity than Lindlar333 K, 0.7 MPa H₂, neat substrate
Lindlar Catalyst >95~90Lower initial activity than Pd/ZnO333 K, 0.7 MPa H₂, neat substrate

Data adapted from a study on Pd/ZnO catalysts, which serves as an illustrative comparison for the potential of bimetallic systems over Lindlar catalysts.[3][4]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of Pd-Al catalysts. Below are representative protocols for catalyst preparation and key characterization techniques.

Catalyst Synthesis: Incipient Wetness Impregnation

This method is commonly used for the preparation of supported metal catalysts.

  • Support Preparation: γ-Al₂O₃ is dried at 120°C for 4 hours to remove adsorbed water.

  • Precursor Solution Preparation: An aqueous solution of a palladium precursor, such as palladium(II) nitrate (B79036) (Pd(NO₃)₂) or chloropalladic acid (H₂PdCl₄), is prepared. The concentration is calculated to achieve the desired palladium loading (e.g., 1 wt.%).

  • Impregnation: The precursor solution is added dropwise to the dried γ-Al₂O₃ support until the pores are completely filled (incipient wetness point).

  • Drying: The impregnated support is dried in an oven at 120°C for 12 hours.

  • Calcination: The dried material is calcined in air at a specific temperature (e.g., 400-500°C) for several hours to decompose the palladium precursor to palladium oxide.

  • Reduction: The calcined catalyst is reduced in a flow of hydrogen (e.g., 5% H₂ in Ar) at a high temperature (e.g., 500-700°C) to form metallic palladium and promote the formation of Pd-Al species. The temperature and duration of this step are critical for the nature of the resulting species.

Characterization Techniques

XRD is used to identify the crystalline phases present in the catalyst and to estimate the crystallite size of the metal particles.

  • Sample Preparation: A thin layer of the powdered catalyst is placed on a sample holder.

  • Instrument Setup: A diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Acquisition: The diffraction pattern is recorded over a 2θ range of 20-80° with a step size of 0.02° and a dwell time of 1 second per step.

  • Data Analysis: The obtained diffraction peaks are compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the phases (e.g., γ-Al₂O₃, Pd, Pd-Al alloys). The Scherrer equation can be used to estimate the average crystallite size of the palladium-containing particles from the broadening of the diffraction peaks.

TEM provides high-resolution images of the catalyst morphology, including the size and distribution of the metal nanoparticles. EDX allows for the elemental analysis of specific regions of the sample.

  • Sample Preparation: The catalyst powder is dispersed in a solvent (e.g., ethanol) and sonicated. A drop of the suspension is then deposited onto a carbon-coated copper grid and allowed to dry.

  • TEM Imaging: The sample is observed in a transmission electron microscope at an accelerating voltage of, for example, 200 kV. Images are taken at various magnifications to visualize the nanoparticles.

  • Particle Size Analysis: The diameters of a large number of particles (e.g., >100) are measured from the TEM images to determine the average particle size and size distribution.

  • EDX Analysis: An EDX detector coupled with the TEM is used to acquire the elemental composition of individual or groups of nanoparticles to confirm the presence of both palladium and aluminum.

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the catalyst surface.

  • Sample Preparation: The powdered catalyst is pressed into a pellet or mounted on a sample holder using conductive tape.

  • Instrument Setup: An XPS spectrometer with a monochromatic Al Kα X-ray source (1486.6 eV) is commonly used. The analysis is performed under ultra-high vacuum conditions.

  • Data Acquisition: A survey spectrum is first acquired to identify all the elements present on the surface. High-resolution spectra are then recorded for the elements of interest (e.g., Pd 3d, Al 2p, O 1s, C 1s).

  • Data Analysis: The binding energies of the core-level peaks are used to identify the chemical states of the elements. For example, a shift in the Pd 3d binding energy can indicate the formation of Pd-Al alloys and the direction of electron transfer. The C 1s peak (adventitious carbon) at 284.8 eV is often used for charge referencing. Peak fitting of the high-resolution spectra can be performed to quantify the different chemical species present.

Visualizing Experimental Workflows and Reaction Mechanisms

To better understand the processes involved in the characterization and function of Pd-Al catalysts, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation S1 γ-Al₂O₃ Support S3 Incipient Wetness Impregnation S1->S3 S2 Pd Precursor Solution S2->S3 S4 Drying (120°C) S3->S4 S5 Calcination (e.g., 450°C) S4->S5 S6 High-Temperature Reduction (H₂) (Formation of Pd-Al species) S5->S6 C1 XRD (Phase ID, Crystallite Size) S6->C1 C2 TEM/EDX (Morphology, Elemental Mapping) S6->C2 C3 XPS (Surface Composition, Chemical States) S6->C3 P1 Catalytic Hydrogenation of MBY S6->P1 P2 Product Analysis (GC) (Conversion & Selectivity) P1->P2

Caption: Experimental workflow for the synthesis, characterization, and performance evaluation of Pd-Al/γ-Al₂O₃ catalysts.

Reaction_Mechanism cluster_surface Pd-Al Bimetallic Surface Active_Site Pd-Alδ- Site H2 H₂ (gas) Adsorbed_H 2H (adsorbed) H2->Adsorbed_H Dissociative adsorption MBY MBY (alkyne) Adsorbed_MBY MBY (adsorbed) MBY->Adsorbed_MBY Adsorption MBO MBO (alkene) MBA MBA (alkane) Adsorbed_H->Adsorbed_MBY + H Adsorbed_MBO MBO (adsorbed) Adsorbed_MBY->Adsorbed_MBO + H Adsorbed_MBO->MBO Desorption (Favored on Pd-Al) Adsorbed_MBO->MBA Further Hydrogenation (Inhibited on Pd-Al)

Caption: Proposed reaction pathway for the selective hydrogenation of MBY to MBO on a Pd-Al active site.

Conclusion

The characterization of Pd-Al species in catalysts is paramount for understanding and optimizing the selective hydrogenation of 2-methyl-3-butyn-2-ol. The formation of Pd-Al alloys or intermetallic compounds through high-temperature reduction treatments leads to a modification of the electronic properties of palladium, which in turn enhances the selectivity to the desired product, this compound. This guide provides a framework for the synthesis, characterization, and evaluation of these promising catalytic systems. The detailed experimental protocols and comparative data serve as a valuable resource for researchers aiming to develop next-generation, lead-free catalysts for fine chemical synthesis. The use of advanced characterization techniques such as XRD, TEM-EDX, and XPS is essential to establish clear structure-activity relationships and to rationally design catalysts with improved performance.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-3-buten-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Methyl-3-buten-2-ol is critical for ensuring laboratory safety and environmental protection. Due to its chemical properties, this compound is classified as hazardous waste and must be handled according to specific protocols. It is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3][4] Therefore, it is imperative that it is never disposed of down the drain or in standard waste streams.[2][5][6][7] Adherence to the following procedures will ensure the safe and compliant disposal of this compound.

Key Safety and Physical Properties

Understanding the properties of this compound is the first step in handling it safely. The following table summarizes its key quantitative data.

PropertyValue
GHS Hazard Classification Flammable Liquid (Category 2), Acute Toxicity - Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2)[2][3]
Flash Point 13 °C (55.4 °F)[3]
Boiling Point 98 - 99 °C (208.4 - 210.2 °F)[3]
pH 9 - 10 (100 g/L aqueous solution at 20°C)[3][4]
Appearance Clear, colorless to light yellow liquid[3]
Odor Alcohol-like[3]

Standard Operating Procedure for Disposal

This section provides a step-by-step guide for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

Experimental Protocol: Waste Handling and Disposal

Objective: To safely collect and dispose of waste this compound in accordance with institutional and regulatory standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (sealable, clearly labeled)

  • Inert absorbent material (e.g., vermiculite, sand)[1][2]

  • Spill kit with non-sparking tools[2][3]

Methodology:

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing the correct PPE to minimize exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Wear protective, organic-resistant gloves (e.g., latex or vinyl).[1]

  • Protective Clothing: A lab coat or chemical-resistant apron is required. For larger quantities, flame-retardant and antistatic clothing is recommended.

Step 2: Waste Collection All waste containing this compound must be collected and treated as hazardous waste.

  • Collect the liquid waste in a designated, sealable container that is compatible with flammable liquids.[2]

  • Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., flammable, irritant).

  • Do not mix this compound with other incompatible waste streams.

Step 3: Immediate Storage Proper storage of the waste container is crucial to prevent accidents.

  • Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste.[3][7]

  • The storage location must be away from heat, sparks, open flames, and other ignition sources.[2][3][4]

  • Ensure the storage area has no access to drains or sewers.[2]

Step 4: Managing Spills In the event of a small spill, follow these procedures for cleanup and disposal.

  • Immediately remove all sources of ignition from the area.[2][8]

  • Ventilate the space.

  • Contain the spill and absorb the liquid using an inert material like sand or vermiculite.[1][2]

  • Using non-sparking tools, collect the absorbed material and place it into your designated hazardous waste container.[2][3]

  • Clean the spill area with soap and water.[1]

Step 5: Final Disposal The final disposal must be handled by certified professionals.

  • Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[7][8]

  • Follow all institutional procedures for waste pickup, including completing any necessary paperwork or waste transfer notes.[5]

  • Empty containers must be handled like the product itself until they are properly decontaminated.

Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

G start Waste this compound Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decision Is this a spill? ppe->decision spill_cleanup Step 4: Absorb with Inert Material (Use Non-Sparking Tools) decision->spill_cleanup Yes collect_waste Step 2: Collect Waste in Designated Container decision->collect_waste No spill_cleanup->collect_waste label_container Label Container: 'Hazardous Waste, this compound' collect_waste->label_container store_waste Step 3: Store in Cool, Ventilated Area (Away from Ignition Sources) label_container->store_waste final_disposal Step 5: Arrange Pickup by EHS or Licensed Contractor store_waste->final_disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Methyl-3-buten-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Methyl-3-buten-2-ol (CAS No. 115-18-4), a flammable and irritant tertiary alcohol. Adherence to these protocols is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3] Inhalation may lead to respiratory irritation.[1] Therefore, stringent adherence to appropriate personal protective equipment protocols is mandatory.

Core PPE Requirements:

  • Eye and Face Protection: Always wear chemical safety goggles or a face shield.[1][3]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In situations with a higher risk of splashing, chemical-resistant coveralls are recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.

Quantitative Safety Data

The following table summarizes key quantitative safety and physical property data for this compound.

PropertyValueSource
CAS Number 115-18-4
Molecular Formula C5H10O
Molecular Weight 86.13 g/mol [4]
Appearance Colorless to light yellow liquid[4][5]
Boiling Point 98-99 °C (208-210 °F)
Flash Point 11 °C (51.8 °F) - Closed Cup
Density 0.824 g/mL at 25 °C
Vapor Pressure 51 mmHg at 25 °C
Occupational Exposure Limits Austria: 0.6 ppm (TWA), 1.2 ppm (STEL) Germany (AGS): 0.6 ppm (TWA), 1.2 ppm (STEL)

Experimental Protocols: Handling and Disposal

Chemical Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are accessible and unobstructed.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the appropriate PPE as specified in Section 1.

  • Handling:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Ground and bond containers when transferring the liquid to prevent static discharge, a potential ignition source.

    • Use only non-sparking tools and explosion-proof equipment.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.

    • Keep containers tightly closed.

    • Store separately from oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][7][8]

Spill Response Protocol
  • Small Spills (in a fume hood):

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

    • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Remove all sources of ignition.

    • Ventilate the area.

    • Wear appropriate PPE, including respiratory protection (self-contained breathing apparatus may be necessary).

    • Contain the spill using a chemical spill kit with an inert absorbent.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan: Step-by-Step
  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

    • The container should be made of a material compatible with flammable organic liquids (e.g., high-density polyethylene (B3416737) or a safety can).

    • Do not mix with incompatible waste streams, such as strong oxidizing agents.[9]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant).

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be away from ignition sources and in a well-ventilated location.

  • Disposal Request:

    • Once the waste container is full or has been in storage for the maximum allowed time per institutional and local regulations, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Contaminated PPE Disposal:

    • Disposable gloves and other contaminated items should be placed in a sealed bag and disposed of as solid hazardous waste.

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Workflow start Start: Handling This compound eye_protection Eye Protection: Wear Chemical Safety Goggles start->eye_protection hand_protection Hand Protection: Select Chemical-Resistant Gloves eye_protection->hand_protection incidental_contact Incidental Contact? hand_protection->incidental_contact nitrile_gloves Use Nitrile Gloves (Change immediately upon splash) incidental_contact->nitrile_gloves Yes extended_contact Use Neoprene or Butyl Rubber Gloves incidental_contact->extended_contact No body_protection Body Protection: Wear Lab Coat nitrile_gloves->body_protection extended_contact->body_protection respiratory_protection Respiratory Protection: Assess Ventilation body_protection->respiratory_protection fume_hood Working in Fume Hood? respiratory_protection->fume_hood no_respirator No Respirator Required (if exposure is below OELs) fume_hood->no_respirator Yes respirator_needed Use NIOSH-Approved Respirator with Organic Vapor Cartridge fume_hood->respirator_needed No end_ppe Proceed with Task no_respirator->end_ppe respirator_needed->end_ppe

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.